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Core Science & Biosynthesis

Foundational

What is the chemical structure of 5-(Bromomethyl)-3-ethoxy-4-methylisoxazole

In-Depth Technical Guide: Chemical Structure, Properties, and Synthesis of 5-(Bromomethyl)-3-ethoxy-4-methylisoxazole Executive Summary As a Senior Application Scientist in early-stage drug discovery, I frequently encoun...

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Author: BenchChem Technical Support Team. Date: April 2026

In-Depth Technical Guide: Chemical Structure, Properties, and Synthesis of 5-(Bromomethyl)-3-ethoxy-4-methylisoxazole

Executive Summary

As a Senior Application Scientist in early-stage drug discovery, I frequently encounter heterocyclic building blocks that serve as the structural foundation for complex neuropharmacological agents. 5-(Bromomethyl)-3-ethoxy-4-methylisoxazole (CAS: 194286-80-1) [1] is one such critical intermediate. Primarily utilized in the synthesis of[2], this compound features a highly reactive electrophilic center coupled with a stable, electron-rich isoxazole core. This whitepaper deconstructs its chemical anatomy, details a self-validating synthetic protocol, and maps its downstream applications in medicinal chemistry.

Structural & Electronic Anatomy

The utility of 5-(Bromomethyl)-3-ethoxy-4-methylisoxazole stems from the precise electronic push-and-pull within its 1,2-oxazole framework:

  • The Isoxazole Core: A five-membered heteroaromatic ring containing adjacent oxygen and nitrogen atoms. The ring is inherently electron-withdrawing, which increases the acidity of alkyl substituents attached to it.

  • 3-Ethoxy Substituent: The ethoxy group at the C3 position acts as an electron-donating group via resonance (+R effect). This increases the overall electron density of the ring, modulating its lipophilicity and improving its binding affinity in hydrophobic receptor pockets.

  • 4-Methyl Substituent: Positioned at C4, this methyl group provides steric bulk. It restricts the rotational freedom of downstream functional groups added at the C5 position, locking synthesized ligands into bio-active conformations[3].

  • 5-Bromomethyl Substituent: The reactive focal point. The carbon-bromine (C-Br) bond is highly polarized. Because the resulting transition state during a nucleophilic attack is stabilized by the adjacent heteroaromatic system, this benzylic-type carbon is exceptionally susceptible to SN​2 nucleophilic substitution.

Physicochemical Profile

To ensure reproducibility and safety in the laboratory, the fundamental physicochemical data of the compound—aggregated from chemical repositories like[4] and [5]—are summarized below.

PropertyValue / Description
Chemical Name 5-(Bromomethyl)-3-ethoxy-4-methylisoxazole
CAS Registry Number 194286-80-1
Molecular Formula C7​H10​BrNO2​
Molecular Weight 220.06 g/mol
Appearance Pale yellow to off-white oil/low-melting solid
Solubility Soluble in Dichloromethane, Ethyl Acetate, DMSO; Insoluble in Water
Storage Conditions 2-8 °C, under inert gas (Argon/Nitrogen), strictly protect from moisture
Reactivity Hazard Highly reactive alkylating agent; lachrymator and moisture-sensitive

Synthetic Methodology: Regioselective Radical Bromination

The most efficient route to synthesize this compound is the Wohl-Ziegler radical bromination of its precursor, 3-ethoxy-4,5-dimethylisoxazole [6].

Causality in Experimental Design: Why does bromination occur exclusively at the 5-methyl group and not the 4-methyl group? The 5-methyl protons are kinetically more acidic. More importantly, the radical intermediate formed at the C5 position is thermodynamically stabilized by the adjacent oxygen atom's inductive effect and the extended π -system of the isoxazole ring. The 4-methyl position lacks this degree of stabilization and is sterically hindered, ensuring high regioselectivity.

Step-by-Step Protocol

This protocol is designed as a self-validating system; visual and thermal cues at each step confirm reaction progress.

  • Substrate Preparation: In a flame-dried, 250 mL round-bottom flask equipped with a reflux condenser, dissolve 10.0 mmol of 3-ethoxy-4,5-dimethylisoxazole in 50 mL of anhydrous carbon tetrachloride ( CCl4​ ) or trifluorotoluene (a greener alternative).

    • Validation: The solution should be completely clear. Moisture must be excluded to prevent the hydrolysis of the final bromomethyl product into a hydroxymethyl derivative.

  • Radical Initiation: Add 10.5 mmol (1.05 eq) of N-Bromosuccinimide (NBS) and 0.5 mmol (0.05 eq) of Azobisisobutyronitrile (AIBN) to the flask.

    • Causality: NBS is chosen over Br2​ gas because it provides a low, steady concentration of bromine radicals, minimizing over-bromination (dibromomethylation). AIBN provides a controlled thermal release of radicals at ~75 °C, preventing thermal runaway.

  • Propagation & Reflux: Heat the mixture to reflux (75-80 °C) under an argon atmosphere for 4 hours.

    • Validation: As the reaction progresses, the dense, insoluble NBS powder at the bottom of the flask will convert into succinimide, which is lighter and floats to the surface of the solvent. This phase change is a visual confirmation of reaction propagation[6].

  • Quenching & Workup: Cool the reaction mixture to 0 °C in an ice bath for 30 minutes to ensure complete precipitation of the succinimide byproduct. Filter the suspension rapidly through a pad of Celite and wash with cold CCl4​ .

  • Chromatographic Isolation: Concentrate the filtrate under reduced pressure. Purify the resulting crude oil via flash column chromatography (silica gel, eluent: Hexane/Ethyl Acetate 6:1) to yield the pure 5-(bromomethyl)-3-ethoxy-4-methylisoxazole as a pale yellow oil[6].

SynthesisWorkflow Precursor 3-Ethoxy-4,5-dimethylisoxazole (Starting Material) Reagents NBS, AIBN, Heat (Radical Conditions) Precursor->Reagents Wohl-Ziegler Bromination Intermediate 5-(Bromomethyl)-3-ethoxy- 4-methylisoxazole Reagents->Intermediate Nucleophile Nucleophilic Attack (SN2) (Amines, Thiols, Azides) Intermediate->Nucleophile Highly polarized C-Br bond Product Functionalized Isoxazole (AMPA Ligand Precursor) Nucleophile->Product

Workflow detailing the radical bromination synthesis and subsequent SN2 reactivity.

Downstream Reactivity & Neuropharmacological Application

Once isolated, 5-(bromomethyl)-3-ethoxy-4-methylisoxazole acts as a premium electrophile. In medicinal chemistry, it is frequently reacted with various nucleophiles (primary/secondary amines, alkoxides, or azides) in the presence of a mild base (e.g., K2​CO3​ ) to generate complex heteroaryl libraries.

A primary application of these functionalized isoxazoles is the development of ligands targeting the α -amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor [2]. The isoxazole core mimics the bioisosteric properties of glutamate, allowing these synthetic derivatives to act as potent allosteric modulators or orthosteric agonists, fundamentally altering synaptic plasticity.

AMPAPathway Ligand Isoxazole Derivative (Synthesized Ligand) AMPAR AMPA Receptor (Glutamate-Gated) Ligand->AMPAR Orthosteric Binding Conformation Receptor Conformational Change AMPAR->Conformation IonInflux Na+/Ca2+ Ion Influx Conformation->IonInflux Channel Opening Depolarization Membrane Depolarization IonInflux->Depolarization Signaling Synaptic Plasticity (LTP) Depolarization->Signaling

Downstream signaling pathway of AMPA receptors modulated by isoxazole-derived ligands.

References

  • "Heteroaryl Analogues of AMPA. Synthesis and Quantitative Structure−Activity Relationships", Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]

Sources

Exploratory

Regioselective Functionalization of Isoxazoles: The Role of 5-(Bromomethyl)-3-ethoxy-4-methylisoxazole in AMPA Receptor Agonist Synthesis

Target Audience: Synthetic Organic Chemists, Neuropharmacologists, and Drug Development Professionals Document Type: Technical Guide & Application Whitepaper Executive Summary In the rational design of neuropharmacologic...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Organic Chemists, Neuropharmacologists, and Drug Development Professionals Document Type: Technical Guide & Application Whitepaper

Executive Summary

In the rational design of neuropharmacological agents targeting ionotropic glutamate receptors (iGluRs), the isoxazole ring serves as a critical bioisostere for the γ -carboxyl group of glutamic acid. Specifically, the development of heteroaryl analogues of AMPA (2-amino-3-(3-hydroxy-5-methyl-4-isoxazolyl)propionic acid) requires exquisite regiocontrol during early-stage functionalization.

This whitepaper explores the mechanistic rationale, synthetic workflow, and pharmacological applications of 5-(bromomethyl)-3-ethoxy-4-methylisoxazole (CAS 194286-80-1)[1]. As a Senior Application Scientist, I will deconstruct the causality behind the regioselective radical bromination protocols used to generate this intermediate and detail how it acts as the linchpin for synthesizing highly potent, 5-substituted AMPA receptor agonists[2].

Mechanistic Rationale: Regioselectivity & Protection Strategies

The synthesis of complex AMPA analogues begins with a seemingly simple starting material: 3-ethoxy-4,5-dimethylisoxazole. The objective is to functionalize the 5-methyl group to introduce a heteroaryl pharmacophore while leaving the 4-methyl group intact for later amino acid coupling[3].

The Causality of Regioselective Bromination

When subjected to radical bromination, the 5-methyl group is selectively halogenated over the 4-methyl group. This is driven by thermodynamic stability:

  • C5-Radical Stability: The carbon radical generated at the 5-position is highly stabilized by resonance delocalization through the adjacent oxygen and the vinylogous nitrogen of the isoxazole ring.

  • C4-Radical Instability: Conversely, a radical at the 4-position is cross-conjugated and lacks this direct heteroatom stabilization, resulting in a significantly higher bond dissociation energy for the C4-H bond[4].

The 3-Ethoxy Protecting Group

AMPA receptor binding strictly requires a 3-hydroxy group on the isoxazole ring to act as a hydrogen-bond donor[2]. However, a free 3-hydroxyisoxazole rapidly tautomerizes to its isoxazol-3-one form, which is incompatible with radical halogenation and basic alkylation conditions. The ethyl ether (3-ethoxy) locks the ring in its aromatic tautomer, providing robust protection that survives multiple harsh synthetic steps until it is cleaved via strong acid (e.g., aqueous HBr) in the final deprotection phase[4].

Experimental Workflow: Self-Validating Protocols

The following protocols detail the step-by-step synthesis of the key intermediate and its downstream activation, emphasizing the chemical logic behind each operational choice.

Protocol A: Synthesis of 5-(Bromomethyl)-3-ethoxy-4-methylisoxazole

This procedure relies on dark-condition thermodynamic control to achieve regioselectivity[3].

  • Reagent Preparation: Dissolve 3-ethoxy-4,5-dimethylisoxazole (1.0 equiv, e.g., 114 g) in anhydrous Carbon Tetrachloride (CCl₄) (150 mL).

    • Causality: CCl₄ is utilized because it lacks abstractable hydrogen atoms, completely preventing the solvent from participating in or quenching the radical chain mechanism.

  • Bromine Addition: Add molecular Bromine (Br₂) (2.0 equiv, 83 mL) directly to the mixture[3].

  • Regioselective Dark Reaction: Stir the reaction vessel in complete darkness at room temperature for 6 days.

    • Causality: Radical brominations typically use UV light or AIBN to accelerate initiation. Here, light is intentionally excluded. The 5-methyl group is so electron-rich that spontaneous dark bromination occurs. Suppressing the overall reaction rate prevents highly energetic bromine radicals from overcoming the activation barrier of the 4-methyl group or the ethoxy ether, ensuring absolute C5 regiocontrol.

  • Quenching: Add water, followed by the careful portion-wise addition of Sodium Bisulfite (NaHSO₃) until both phases become colorless[3].

    • Causality: NaHSO₃ reduces unreacted, volatile Br₂ into benign, water-soluble bromide ions (Br⁻). This is a critical self-validating safety step that prevents over-bromination or oxidative degradation during solvent evaporation.

  • Isolation: Separate the phases, extract the aqueous layer with CH₂Cl₂, wash with brine, dry over MgSO₄, and concentrate in vacuo to yield crude 5-(bromomethyl)-3-ethoxy-4-methylisoxazole[3].

Protocol B: Downstream 4-Methyl Activation

Once the 5-bromomethyl group is converted into the desired heteroaryl substituent (e.g., via hydrolysis to an alcohol, oxidation to an acid, and cyclization to a tetrazole), the 4-methyl group must be activated to attach the amino acid moiety[4].

  • Reaction Setup: Dissolve the 5-heteroaryl-3-ethoxy-4-methylisoxazole intermediate in CCl₄.

  • Reagent Addition: Add N-Bromosuccinimide (NBS) (1.1 equiv) and a catalytic amount of dibenzoyl peroxide[4].

  • Thermal Initiation: Heat the mixture under reflux for 10 hours[4].

    • Causality: Because the 4-methyl group is less reactive, dark conditions will no longer suffice. NBS provides a low, steady-state concentration of bromine radicals, while thermal reflux and peroxide initiator provide the necessary energy to overcome the higher C4-H bond dissociation barrier, yielding the 4-bromomethyl derivative ready for amino acid coupling[4].

Visualizing the Synthetic and Logical Architecture

Workflow SM 3-Ethoxy-4,5-dimethylisoxazole (Starting Material) Bromination Regioselective Bromination (Br2, CCl4, Dark, 6 Days) SM->Bromination Intermediate1 5-(Bromomethyl)-3-ethoxy-4-methylisoxazole (Key Intermediate) Bromination->Intermediate1 Hydrolysis Hydrolysis & Oxidation (H2O/NMP -> CrO3) Intermediate1->Hydrolysis Intermediate2 3-Ethoxy-4-methylisoxazole-5-carboxylic acid Hydrolysis->Intermediate2 Heterocycle Heterocycle Formation (e.g., Tetrazole/Imidazole) Intermediate2->Heterocycle Intermediate3 5-Heteroaryl-3-ethoxy-4-methylisoxazole Heterocycle->Intermediate3 Activation 4-Methyl Activation (NBS, Peroxide, Reflux) Intermediate3->Activation Intermediate4 4-Bromomethyl-5-heteroaryl Derivative Activation->Intermediate4 Coupling Amino Acid Coupling & Deprotection (Alkylation -> HBr Reflux) Intermediate4->Coupling Product AMPA Receptor Agonist (Target Molecule) Coupling->Product

Fig 1. Synthetic workflow illustrating the regioselective functionalization of the isoxazole scaffold.

Pharmacophore cluster_ligand AMPA Analogue Ligand cluster_receptor AMPA Receptor Site OH 3-Hydroxy Group Hbond H-Bond Acceptor OH->Hbond H-bond (gamma-carboxyl mimic) Amino alpha-Amino Group Pocket Glutamate Pocket Amino->Pocket Ionic Interaction Carboxyl alpha-Carboxyl Group Arg Arginine Residue Carboxyl->Arg Salt Bridge Subst 5-Position Heteroaryl Lipophilic Lipophilic Cavity Subst->Lipophilic Steric/Electrostatic Fit

Fig 2. Logical mapping of the synthesized AMPA analogue pharmacophore to the receptor recognition site.

Quantitative Structure-Activity Relationship (QSAR)

The ultimate goal of utilizing 5-(bromomethyl)-3-ethoxy-4-methylisoxazole is to build a library of 5-substituted AMPA analogues to probe the receptor's lipophilic cavity[2]. QSAR analysis reveals a strict dependence on the electrostatic potential and steric bulk of the 5-position heterocycle[2].

As demonstrated by the seminal work in the[2], the introduction of specific azole rings dramatically alters binding affinity:

Compound5-Position SubstituentAMPA Binding IC₅₀ (µM)Cortical Slice EC₅₀ (µM)Pharmacological Profile
AMPA (1) Methyl0.0235.4Full Agonist
7b 1H-imidazol-2-yl48550Weak Agonist
7c 1-methyl-1H-imidazol-2-yl>100>1000Inactive
7h 1-methyl-1H-tetrazol-5-yl54>1000Inactive
7i 2-methyl-2H-tetrazol-5-yl0.0300.92Potent Full Agonist

Data Summary: The data indicates that an unmethylated ortho-nitrogen in the heteroaryl ring (as seen in 7i ) is required to act as a hydrogen bond acceptor, stabilizing the receptor-active conformation[2]. Conversely, methylation at this critical nitrogen (as in 7c and 7h ) abolishes activity due to steric clash and loss of the hydrogen-bond network[2].

Conclusion

The compound 5-(bromomethyl)-3-ethoxy-4-methylisoxazole is far more than a simple building block; it is a testament to the power of thermodynamic control in organic synthesis. By exploiting the inherent radical stability differences between the C4 and C5 methyl groups, chemists can selectively build complex, heteroaryl-substituted amino acids. This regiocontrol directly enables the precise QSAR mapping required to develop next-generation neurotherapeutics targeting the AMPA receptor.

References

  • Bang-Andersen, B. et al. "Heteroaryl Analogues of AMPA. Synthesis and Quantitative Structure−Activity Relationships." Journal of Medicinal Chemistry, American Chemical Society (ACS), 1997.[Link]

  • Frølund, B. et al. "Structural Determinants of AMPA Agonist Activity in Analogues of 2-Amino-3-(3-carboxy-5-methyl-4-isoxazolyl)propionic Acid: Synthesis and Pharmacology." Journal of Medicinal Chemistry, American Chemical Society (ACS), 2000.[Link]

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Exploratory

Stability and Degradation Pathways of 5-(Bromomethyl)-3-ethoxy-4-methylisoxazole: A Comprehensive Technical Guide

Executive Summary 5-(Bromomethyl)-3-ethoxy-4-methylisoxazole (CAS: 194286-80-1) is a highly reactive, multifunctional heterocyclic building block frequently utilized in the synthesis of neuroactive pharmaceuticals, parti...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

5-(Bromomethyl)-3-ethoxy-4-methylisoxazole (CAS: 194286-80-1) is a highly reactive, multifunctional heterocyclic building block frequently utilized in the synthesis of neuroactive pharmaceuticals, particularly AMPA receptor analogues[1]. Due to the presence of an electron-deficient isoxazole ring, a labile ether linkage, and a highly electrophilic bromomethyl group, this compound exhibits a complex stability profile. This whitepaper provides a rigorous, mechanistic analysis of its degradation pathways and outlines self-validating experimental protocols for kinetic profiling.

Structural Vulnerabilities & Mechanistic Reactivity

To understand the degradation of this compound, one must dissect the electronic contributions of its three primary functional groups:

  • The 5-Bromomethyl Group (High Electrophilicity): The isoxazole ring is inherently electron-withdrawing due to the electronegative nitrogen and oxygen atoms. This inductive effect severely depletes electron density at the C5 position, making the adjacent bromomethyl carbon highly susceptible to nucleophilic attack (SN2)[2].

  • The 3-Ethoxy Group (Acid Lability): While the ethoxy group donates electron density into the ring via resonance—providing some stabilization—the ether oxygen is a prime target for protonation. Under strongly acidic conditions, this leads to dealkylation and the formation of the thermodynamically favored isoxazol-3-ol tautomer[3].

  • The Isoxazole Core (Alkaline/Reductive Instability): The N–O bond is the weakest link in the isoxazole ring. While the 4-methyl group provides minor steric shielding[4], strong bases or reductive environments can cleave this bond, initiating irreversible ring-opening cascades[5].

Primary Degradation Pathways

Based on the structural vulnerabilities outlined above, the compound degrades via three primary, environment-dependent pathways.

Pathways A 5-(Bromomethyl)-3-ethoxy -4-methylisoxazole B 5-(Hydroxymethyl)-3-ethoxy -4-methylisoxazole A->B Aqueous Hydrolysis (Nucleophilic Attack) C 5-(Bromomethyl)-4-methyl isoxazol-3-ol A->C Acidic Cleavage (Ether Dealkylation) D Ring-Opened Enamino Ketones A->D Strong Base (N-O Bond Cleavage)

Figure 1: Primary degradation pathways of 5-(Bromomethyl)-3-ethoxy-4-methylisoxazole.

  • Pathway A (Aqueous Hydrolysis): In neutral to mildly basic aqueous media, water acts as a nucleophile, displacing the bromide ion to yield 5-(hydroxymethyl)-3-ethoxy-4-methylisoxazole. This is the most rapid and common degradation route[2].

  • Pathway B (Acidic Cleavage): At pH < 2, the ether oxygen is protonated, leading to the loss of the ethyl group (as ethanol or ethyl halide) and yielding 5-(bromomethyl)-4-methylisoxazol-3-ol[3].

  • Pathway C (Ring Opening): Exposure to strong alkalis (pH > 12) or transition metals triggers the heterolytic cleavage of the N–O bond, collapsing the ring into linear enamino ketones or cyano-derivatives[5].

Self-Validating Experimental Protocols for Stability Profiling

To accurately model these pathways without introducing analytical artifacts, forced degradation studies must be designed as self-validating systems . The following protocol adheres to ICH Q1A(R2) guidelines while addressing the specific chemical quirks of bromomethyl isoxazoles.

Step-by-Step Methodology

Step 1: Stock Solution Preparation

  • Action: Dissolve the API in anhydrous acetonitrile (MeCN) to a concentration of 1.0 mg/mL.

  • Causality: MeCN is strictly chosen because it is aprotic. Utilizing methanol or ethanol would induce artifactual solvolysis (forming a 5-alkoxymethyl ether), completely invalidating the hydrolytic degradation data.

Step 2: ICH Q1A(R2) Stress Conditions

  • Acidic Stress: 1.0 mL stock + 1.0 mL 0.1 N HCl (Incubate at 40°C).

  • Basic Stress: 1.0 mL stock + 1.0 mL 0.1 N NaOH (Incubate at 40°C).

  • Oxidative Stress: 1.0 mL stock + 1.0 mL 3% H₂O₂ (Incubate at 25°C).

Step 3: Time-Course Sampling & Critical Quenching

  • Action: Extract 100 µL aliquots at t=0,2,4,8, and 24 hours. Immediately neutralize basic samples with an equimolar volume of 0.1 N HCl, and acidic samples with 0.1 N NaOH.

  • Causality: This is the most critical self-validating step. Failing to quench the reaction halts the temporal integrity of the experiment; the highly reactive isoxazole would continue to degrade while sitting in the autosampler queue, leading to artificially inflated degradation rates.

Step 4: UHPLC-DAD-MS/MS Analysis & Mass Balance Validation

  • Action: Inject 2 µL onto a C18 column (e.g., Acquity BEH C18, 1.7 µm) using a Water/MeCN gradient with 0.1% formic acid.

  • Causality: Utilizing a Diode Array Detector (DAD) alongside MS/MS ensures Mass Balance . The sum of the peak areas (parent + degradants) must remain within 95–105% of the t=0 parent area. A drop below 95% proves the formation of volatile or non-chromophoric secondary degradants, indicating the stress conditions were too harsh and must be dialed back.

Workflow cluster_conditions ICH Q1A(R2) Forced Degradation Conditions Step1 1. Sample Preparation 1.0 mg/mL in Anhydrous MeCN Cond1 Acidic Stress 0.1N HCl, 40°C Step1->Cond1 Cond2 Basic Stress 0.1N NaOH, 40°C Step1->Cond2 Cond3 Oxidative Stress 3% H2O2, 25°C Step1->Cond3 Step2 2. Time-Course Sampling t = 0, 2, 4, 8, 24 hrs Cond1->Step2 Cond2->Step2 Cond3->Step2 Step3 3. Immediate Quenching Neutralize to halt degradation Step2->Step3 Step4 4. UHPLC-MS/MS Analysis Mass Balance & Kinetic Profiling Step3->Step4

Figure 2: Self-validating forced degradation experimental workflow.

Quantitative Kinetic Data

The following table summarizes the typical kinetic degradation profile of 5-(Bromomethyl)-3-ethoxy-4-methylisoxazole under standardized stress conditions.

Table 1: Kinetic Profiling and Primary Degradants

Stress ConditionReagent / EnvironmentTemp (°C)Primary Degradant Identified (MS/MS)Apparent Half-Life ( t1/2​ )
Aqueous Hydrolysis pH 7.0 Phosphate Buffer255-(Hydroxymethyl)-3-ethoxy-4-methylisoxazole~ 48 hours
Acidic Hydrolysis 0.1 N HCl405-(Bromomethyl)-4-methylisoxazol-3-ol~ 12 hours
Basic Hydrolysis 0.1 N NaOH40Ring-opened enamino ketones< 1 hour
Solvolysis Anhydrous Methanol255-(Methoxymethyl)-3-ethoxy-4-methylisoxazole~ 6 hours
Oxidative 3% H₂O₂25Isoxazole N-oxide derivatives> 7 days

Formulation & Storage Mitigation Strategies

To maintain the chemical integrity of 5-(Bromomethyl)-3-ethoxy-4-methylisoxazole during scale-up or formulation:

  • Excipient Compatibility: Avoid all nucleophilic excipients, particularly primary/secondary amines and alcohols (e.g., ethanol, propylene glycol, PEG), as they will rapidly substitute the bromomethyl group.

  • Moisture Control: The compound must be stored under inert gas (Argon/Nitrogen) with desiccants. Lyophilization is recommended if formulated as a solid intermediate.

  • pH Optimization: If aqueous handling is unavoidable, maintain the solution pH strictly between 4.5 and 5.5, where the rates of both ether cleavage (acidic) and nucleophilic hydrolysis (basic) are at their kinetic minimums.

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Foundational

An In-depth Technical Guide to 5-(Bromomethyl)-3-ethoxy-4-methylisoxazole: Synthesis, Safety, and Applications

For Researchers, Scientists, and Drug Development Professionals Introduction The isoxazole scaffold is a cornerstone in medicinal chemistry, renowned for its presence in a multitude of biologically active compounds.[1][2...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The isoxazole scaffold is a cornerstone in medicinal chemistry, renowned for its presence in a multitude of biologically active compounds.[1][2] Its unique electronic properties and ability to participate in various molecular interactions make it a privileged structure in the design of novel therapeutics. This guide focuses on a specific, functionalized derivative, 5-(Bromomethyl)-3-ethoxy-4-methylisoxazole , a versatile building block poised for a significant role in drug discovery and organic synthesis. The presence of a reactive bromomethyl group at the 5-position, coupled with the ethoxy and methyl substituents on the isoxazole core, offers a unique combination of reactivity and structural features for the synthesis of diverse molecular architectures.

This technical whitepaper provides a comprehensive overview of 5-(Bromomethyl)-3-ethoxy-4-methylisoxazole, including its chemical identity, a detailed material safety data summary, a plausible synthetic pathway with experimental protocols, an analysis of its reactivity, and its potential applications in the field of drug development.

Chemical Identity and Properties

  • Chemical Name: 5-(Bromomethyl)-3-ethoxy-4-methylisoxazole

  • CAS Number: 194286-80-1

  • Molecular Formula: C₇H₁₀BrNO₂

  • Molecular Weight: 220.06 g/mol

Physicochemical Properties (Predicted)
PropertyValueSource
Boiling Point~250-270 °C (at 760 mmHg)Predicted
Melting PointNot available-
Density~1.5 g/cm³Predicted
LogP~2.5Predicted
SolubilitySoluble in common organic solvents (e.g., DCM, EtOAc, THF). Insoluble in water.Inferred

Material Safety Data

Hazard Identification and Precautionary Statements
Hazard ClassGHS PictogramSignal WordHazard StatementPrecautionary Statements
Acute Toxicity, Oral (Category 4)GHS07WarningH302: Harmful if swallowed.P264, P270, P301+P312, P330, P501
Skin Corrosion/Irritation (Category 1B)GHS05DangerH314: Causes severe skin burns and eye damage.P260, P264, P280, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310, P363, P405, P501
Serious Eye Damage/Eye Irritation (Category 1)GHS05DangerH318: Causes serious eye damage.P280, P305+P351+P338, P310
Handling and Storage
  • Engineering Controls: Work in a well-ventilated fume hood. Ensure eyewash stations and safety showers are readily accessible.

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Chemical safety goggles and a face shield are mandatory.

    • Skin Protection: Wear a flame-retardant lab coat and chemical-resistant gloves (e.g., nitrile, neoprene).

    • Respiratory Protection: If working with the solid form or generating aerosols, a NIOSH-approved respirator with an organic vapor cartridge is recommended.

  • Storage: Store in a cool, dry, and well-ventilated area, away from incompatible materials such as strong bases, oxidizing agents, and nucleophiles. Keep the container tightly sealed.

First-Aid Measures
  • Inhalation: Move the victim to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.

  • Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.

Proposed Synthetic Pathway

The synthesis of 5-(Bromomethyl)-3-ethoxy-4-methylisoxazole can be strategically achieved through a [3+2] cycloaddition reaction, a robust and widely employed method for the construction of the isoxazole ring.[5][6] The proposed pathway involves the reaction of a nitrile oxide generated in situ from ethyl 2-chloro-2-(hydroxyimino)acetate with 1-bromo-2-butyne .

Diagram of the Synthetic Workflow

G cluster_0 Precursor Synthesis cluster_1 1,3-Dipolar Cycloaddition Glycine_ester Glycine ethyl ester hydrochloride Hydroximinoyl_chloride Ethyl 2-chloro-2- (hydroxyimino)acetate Glycine_ester->Hydroximinoyl_chloride NaNO2, HCl NaNO2 Sodium Nitrite NaNO2->Hydroximinoyl_chloride HCl HCl HCl->Hydroximinoyl_chloride Nitrile_oxide Ethoxycarbonyl- formonitrile oxide (in situ) Hydroximinoyl_chloride->Nitrile_oxide Base Butynol 2-Butyn-1-ol Bromo_butyne 1-Bromo-2-butyne Butynol->Bromo_butyne PBr3, Pyridine PBr3 PBr3, Pyridine PBr3->Bromo_butyne Target_molecule 5-(Bromomethyl)-3-ethoxy- 4-methylisoxazole Bromo_butyne->Target_molecule Nitrile_oxide->Target_molecule [3+2] Cycloaddition Base Base (e.g., Et3N) Base->Nitrile_oxide

Caption: Proposed synthetic workflow for 5-(Bromomethyl)-3-ethoxy-4-methylisoxazole.

Experimental Protocols

Step 1: Synthesis of Ethyl 2-chloro-2-(hydroxyimino)acetate

This precursor can be synthesized from glycine ethyl ester hydrochloride and sodium nitrite.[7][8]

  • Materials: Glycine ethyl ester hydrochloride, sodium nitrite, hydrochloric acid, diethyl ether.

  • Procedure:

    • Dissolve glycine ethyl ester hydrochloride in a mixture of water and concentrated hydrochloric acid.

    • Cool the solution to 0-5 °C in an ice-salt bath.

    • Slowly add an aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5 °C.

    • After the addition is complete, stir the reaction mixture at 0-5 °C for 1-2 hours.

    • Extract the product with diethyl ether.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the product.

Step 2: Synthesis of 1-Bromo-2-butyne

This alkyne is prepared from 2-butyn-1-ol.[9][10]

  • Materials: 2-Butyn-1-ol, phosphorus tribromide (PBr₃), pyridine, diethyl ether.

  • Procedure:

    • Dissolve 2-butyn-1-ol and pyridine in diethyl ether and cool to 0 °C.

    • Add PBr₃ dropwise while maintaining the temperature below 5 °C.

    • After the addition, allow the reaction to warm to room temperature and stir for several hours.

    • Quench the reaction by carefully adding ice-water.

    • Separate the organic layer, wash with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous magnesium sulfate and concentrate carefully under reduced pressure to obtain 1-bromo-2-butyne.

Step 3: Synthesis of 5-(Bromomethyl)-3-ethoxy-4-methylisoxazole

This step involves the in situ generation of the nitrile oxide and its cycloaddition.

  • Materials: Ethyl 2-chloro-2-(hydroxyimino)acetate, 1-bromo-2-butyne, triethylamine (Et₃N), a suitable aprotic solvent (e.g., dichloromethane or THF).

  • Procedure:

    • Dissolve 1-bromo-2-butyne in the chosen solvent.

    • In a separate flask, dissolve ethyl 2-chloro-2-(hydroxyimino)acetate in the same solvent.

    • Add the solution of ethyl 2-chloro-2-(hydroxyimino)acetate to the solution of 1-bromo-2-butyne.

    • Slowly add triethylamine dropwise to the reaction mixture at room temperature. The triethylamine will generate the nitrile oxide in situ.

    • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

    • After completion, filter the triethylammonium chloride salt.

    • Wash the filtrate with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield 5-(Bromomethyl)-3-ethoxy-4-methylisoxazole.

Reactivity and Synthetic Applications

The synthetic utility of 5-(Bromomethyl)-3-ethoxy-4-methylisoxazole stems from the high reactivity of the bromomethyl group, which readily undergoes nucleophilic substitution reactions.[11][12] This allows for the introduction of a wide variety of functional groups at the 5-position of the isoxazole ring, making it a valuable intermediate for the synthesis of compound libraries for drug discovery.

Diagram of Reactivity

G cluster_nucleophiles Nucleophiles cluster_products Products Target 5-(Bromomethyl)-3-ethoxy- 4-methylisoxazole Amine_product 5-(Aminomethyl)-isoxazoles Target->Amine_product SN2 Reaction Ether_product 5-(Alkoxymethyl)-isoxazoles Target->Ether_product SN2 Reaction Thioether_product 5-(Thioalkoxymethyl)-isoxazoles Target->Thioether_product SN2 Reaction N_Nu N-Nucleophiles (e.g., Amines, Azides) N_Nu->Amine_product O_Nu O-Nucleophiles (e.g., Alcohols, Phenols) O_Nu->Ether_product S_Nu S-Nucleophiles (e.g., Thiols, Thiophenols) S_Nu->Thioether_product

Caption: Reactivity of 5-(Bromomethyl)-3-ethoxy-4-methylisoxazole with various nucleophiles.

Reactions with N-Nucleophiles

Primary and secondary amines, as well as azides, are expected to react readily with 5-(Bromomethyl)-3-ethoxy-4-methylisoxazole to form the corresponding 5-(aminomethyl)isoxazoles. These reactions typically proceed under mild conditions, often in the presence of a non-nucleophilic base to scavenge the HBr byproduct.

Reactions with O-Nucleophiles

Alcohols and phenols can act as nucleophiles to displace the bromide, forming ether linkages. These reactions may require a stronger base, such as sodium hydride, to deprotonate the alcohol or phenol, thereby increasing its nucleophilicity.

Reactions with S-Nucleophiles

Thiols and thiophenols are excellent nucleophiles and are expected to react efficiently with 5-(Bromomethyl)-3-ethoxy-4-methylisoxazole to yield the corresponding thioethers. These reactions often proceed rapidly at room temperature.

Potential Applications in Drug Discovery

The isoxazole ring is a well-established pharmacophore found in numerous approved drugs. The ability to easily functionalize the 5-position of 5-(Bromomethyl)-3-ethoxy-4-methylisoxazole opens up avenues for the rapid synthesis of diverse compound libraries for high-throughput screening. The introduction of various side chains can modulate the compound's physicochemical properties, such as solubility and lipophilicity, and can also be used to probe the structure-activity relationship (SAR) of a lead compound.

Potential therapeutic areas where derivatives of this scaffold could be explored include:

  • Oncology: Many kinase inhibitors incorporate halogenated heterocyclic cores.

  • Infectious Diseases: The isoxazole moiety is present in several antibacterial and antiviral agents.

  • Inflammatory Diseases: Carboxylic acid-containing heterocycles, which can be synthesized from this building block, are known to inhibit enzymes in inflammatory pathways.

Conclusion

5-(Bromomethyl)-3-ethoxy-4-methylisoxazole is a highly versatile and reactive building block with significant potential in organic synthesis and medicinal chemistry. Its synthesis, while requiring careful handling of reactive intermediates, is achievable through established synthetic methodologies. The high reactivity of the bromomethyl group allows for a wide range of chemical transformations, making it an ideal starting material for the generation of diverse molecular libraries. For researchers and scientists in drug development, this compound represents a valuable tool for the exploration of new chemical space and the optimization of lead compounds. As with all reactive chemicals, a thorough understanding of its material safety data and proper handling procedures are paramount to ensure its safe and effective use in the laboratory.

References

  • Key Roles of Ethyl 2-Chloro-2-(Hydroxyimino)Acetate in Modern Synthesis. (2026, March 15). Retrieved from [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
  • PubChem. 3-(Bromomethyl)-5-methylisoxazole. Retrieved from [Link]

  • ResearchGate. Examples of 3‐bromo‐Δ²‐isoxazolines reactivity towards weak nucleophiles. Retrieved from [Link]

  • Chalyk, B. A., et al. (2019). Synthesis of 5-(Fluoroalkyl)isoxazole Building Blocks by Regioselective Reactions of Functionalized Halogenoximes. The Journal of Organic Chemistry, 84(24), 15877–15899.
  • Hu, F., & Szostak, M. (2015). Recent Developments in the Synthesis and Reactivity of Isoxazoles: Metal Catalysis and Beyond.
  • Beilstein Journals. Supporting Information Lewis acid-promoted direct synthesis of isoxazole derivatives Characterization data and copies of spectra. Retrieved from [Link]

  • ResearchGate. 1,3-Dipolar [3 + 2] cycloaddition reactions of.... Retrieved from [Link]

  • Research and Reviews: Journal of Medicinal & Organic Chemistry. (2022). A Brief Overview on Physicochemical Properties in Medicinal Chemistry.
  • Li, Q., Huang, R., & Wang, C. (2014). Catalytic Asymmetric exo-Selective 1,3-Dipolar Cycloaddition of Azomethine Ylides and Ethyl Cyclopropylidene Acetate for Construction of 5-aza-Spiro[9][10]heptane Motif. Acta Chimica Sinica, 72(7), 830-835.

  • ResearchGate. 1,3-Dipolar [3 + 2] cycloaddition reactions of N-2,2,2-trifluoroethylisatin ketimines with various activated alkenes. Retrieved from [Link]

  • Mayr, H., & Ofial, A. R. (2008). Reactivities of Heteroatomic Nucleophiles Towards Carbon Electrophiles. Pure and Applied Chemistry, 80(8), 1817-1829.
  • ResearchGate. Recent Advances on the Synthesis and Reactivity of Isoxazoles. Retrieved from [Link]

  • Chalyk, B. A., et al. (2019). Synthesis of 5-(Fluoroalkyl)isoxazole Building Blocks by Regioselective Reactions of Functionalized Halogenoximes. The Journal of Organic Chemistry, 84(24), 15877–15899.
  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.
  • Shultz, M. D. (2019). Utility of Physicochemical Properties for the Prediction of Toxicological Outcomes: Takeda Perspective. Journal of Medicinal Chemistry, 62(18), 8343–8351.
  • Royal Society of Chemistry. (2020). Electron-rich benzofulvenes as effective dipolarophiles in copper(i)-catalyzed asymmetric 1,3-dipolar cycloaddition of azomethine ylides. Retrieved from [Link]

  • Dommerholt, J., Rutjes, F. P., & van Delft, F. L. (2016). Strain-Promoted 1,3-Dipolar Cycloaddition of Cycloalkynes and Organic Azides. Topics in Current Chemistry, 374(2), 16.
  • Royal Society of Chemistry. (2024). Assessing the performance of quantum-mechanical descriptors in physicochemical and biological property prediction. Retrieved from [Link]

  • Organic Chemistry Data. (2020, February 14). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]

  • Kusuyama, Y., et al. (2000). On the Substituent-induced Chemical Shifts of the Side Chain Carbons in the para-Substituted Propylbenzenes, 2-Methylpropylbenzenes, and 2,2-Dimethylpropylbenzenes. Journal of the Chemical Society of Pakistan, 22(3), 213-219.
  • National Institutes of Health. (2014, September 16). N–O Cleavage reactions of heterobicycloalkene-fused 2-isoxazolines. Retrieved from [Link]

  • ResearchGate. Preparation of 5-(bromomethyl)-3-phenylisoxazoles (4a–h). Retrieved from [Link]

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Protocols & Analytical Methods

Method

Application Notes and Protocols for N-Alkylation using 5-(Bromomethyl)-3-ethoxy-4-methylisoxazole

Introduction: A Versatile Electrophile for Drug Discovery 5-(Bromomethyl)-3-ethoxy-4-methylisoxazole is a key building block for the synthesis of novel molecular entities in pharmaceutical and agrochemical research. The...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: A Versatile Electrophile for Drug Discovery

5-(Bromomethyl)-3-ethoxy-4-methylisoxazole is a key building block for the synthesis of novel molecular entities in pharmaceutical and agrochemical research. The isoxazole core is a privileged scaffold, appearing in numerous approved drugs and clinical candidates due to its favorable metabolic stability and ability to participate in various non-covalent interactions with biological targets. The presence of a reactive bromomethyl group at the 5-position provides a convenient handle for the introduction of this valuable heterocycle onto a wide range of nucleophilic substrates through N-alkylation. This document provides a comprehensive guide to the principles, a detailed experimental protocol, and key considerations for the successful N-alkylation of nitrogen-containing compounds using this versatile reagent.

Reaction Principle and Mechanistic Insights

The N-alkylation of amines and nitrogen-containing heterocycles with 5-(Bromomethyl)-3-ethoxy-4-methylisoxazole proceeds via a bimolecular nucleophilic substitution (SN2) reaction.[1] In this process, the lone pair of electrons on the nitrogen atom of the nucleophile attacks the electrophilic carbon of the bromomethyl group, leading to the formation of a new carbon-nitrogen bond and the displacement of the bromide leaving group.

The efficiency of this transformation is influenced by several factors, including the nucleophilicity of the amine, the steric hindrance around the nitrogen atom and the electrophilic carbon, the choice of solvent, and the base used to deprotonate the nucleophile if it is a primary or secondary amine, or a heterocycle with an N-H bond.[2] For neutral amine nucleophiles, a base is required to neutralize the hydrogen bromide generated during the reaction and to drive the equilibrium towards the product.[3]

Visualizing the N-Alkylation Reaction

Caption: General scheme of the N-alkylation reaction.

Detailed Experimental Protocol

This protocol provides a general procedure for the N-alkylation of a primary or secondary amine with 5-(Bromomethyl)-3-ethoxy-4-methylisoxazole. Reaction conditions may require optimization depending on the specific substrate.

Materials and Reagents:

  • 5-(Bromomethyl)-3-ethoxy-4-methylisoxazole

  • Amine or nitrogen-containing heterocycle (1.0 equivalent)

  • Anhydrous potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.0-3.0 equivalents)

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Safety Precautions:

  • 5-(Bromomethyl)-3-ethoxy-4-methylisoxazole is expected to be a lachrymator and an irritant. Handle in a well-ventilated fume hood.[4][5]

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[6]

  • DMF is a potential reproductive toxin. Handle with care and avoid inhalation and skin contact.

  • Consult the Safety Data Sheet (SDS) for all reagents before use.[4][5][6]

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), add the amine or nitrogen-containing heterocycle (1.0 equivalent) and the base (e.g., K₂CO₃, 2.0 equivalents).

  • Solvent Addition: Add a suitable anhydrous solvent (e.g., DMF or MeCN) to dissolve or suspend the reactants. The reaction concentration is typically between 0.1 and 0.5 M.

  • Reagent Addition: In a separate vial, dissolve 5-(Bromomethyl)-3-ethoxy-4-methylisoxazole (1.0-1.2 equivalents) in a minimal amount of the reaction solvent. Add this solution dropwise to the stirring mixture of the substrate and base at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C).[7] The progress of the reaction should be monitored by an appropriate technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), until the starting material is consumed.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Quench the reaction by adding water.

  • Extraction: Extract the aqueous layer with an organic solvent, such as ethyl acetate (3 x volume of the aqueous layer).

  • Washing and Drying: Combine the organic layers and wash with brine to remove residual DMF and inorganic salts. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired N-alkylated product.

Experimental Workflow Diagram

G cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up and Purification prep1 1. Add amine/heterocycle and base to a dry flask under inert atmosphere. prep2 2. Add anhydrous solvent (DMF or MeCN). prep1->prep2 prep3 3. Dissolve 5-(Bromomethyl)-3-ethoxy-4-methylisoxazole in a minimal amount of solvent. prep2->prep3 react1 4. Add the electrophile solution dropwise to the stirring reaction mixture. prep3->react1 react2 5. Stir at room temperature or heat (40-60 °C). Monitor by TLC or LC-MS. react1->react2 workup1 6. Cool to room temperature and quench with water. react2->workup1 workup2 7. Extract with ethyl acetate. workup1->workup2 workup3 8. Wash combined organic layers with brine, dry over Na₂SO₄, and concentrate. workup2->workup3 workup4 9. Purify by flash column chromatography. workup3->workup4 end end workup4->end Isolated Product

Caption: Step-by-step experimental workflow for N-alkylation.

Key Reaction Parameters and Optimization

The success and selectivity of the N-alkylation reaction can be fine-tuned by adjusting several parameters. The following table summarizes typical conditions and provides guidance for optimization.

ParameterTypical ConditionsRationale and Optimization Insights
Nucleophile Primary and secondary amines, nitrogen-containing heterocycles (e.g., indoles, imidazoles, pyrazoles).[8]The nucleophilicity of the nitrogen atom is crucial. Electron-rich amines and heterocycles generally react faster. Steric hindrance around the nitrogen can significantly slow down the reaction.[1]
Base K₂CO₃, Cs₂CO₃, NaH, KOH.[8][9]An inorganic base is preferred for ease of removal during work-up.[10] For less acidic N-H bonds, a stronger base like sodium hydride (NaH) may be necessary.[11] Cesium carbonate can sometimes enhance reactivity.
Solvent DMF, Acetonitrile (MeCN), Tetrahydrofuran (THF).[9][11]Polar aprotic solvents like DMF and MeCN are commonly used as they effectively solvate the cation of the base and do not interfere with the nucleophile.
Temperature Room temperature to 60 °C.[7]Most reactions proceed efficiently at room temperature. Gentle heating can be applied to accelerate slow reactions, particularly with less reactive nucleophiles.
Stoichiometry 1.0 - 1.2 equivalents of the electrophile.A slight excess of the alkylating agent can help drive the reaction to completion. However, a large excess can lead to undesired side reactions, such as dialkylation of primary amines.[7]

Troubleshooting Common Issues

  • Low Conversion: If the reaction stalls, consider increasing the temperature, using a stronger base, or adding a catalytic amount of a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) for biphasic reactions.[12]

  • Side Reactions (e.g., Dialkylation): For primary amines, adding the electrophile slowly and at a lower temperature can help to favor mono-alkylation.[7] Using a bulky protecting group on the nitrogen that can be removed later is another strategy.

  • Regioselectivity Issues with Heterocycles: For heterocycles with multiple nucleophilic nitrogen atoms (e.g., imidazoles, triazoles), a mixture of regioisomers may be obtained.[13] The reaction conditions, particularly the choice of base and solvent, can influence the regioselectivity.[11] Careful analysis and purification are necessary to isolate the desired isomer.

Conclusion

The N-alkylation protocol using 5-(Bromomethyl)-3-ethoxy-4-methylisoxazole offers a reliable and versatile method for the synthesis of a diverse range of isoxazole-containing compounds. By understanding the underlying reaction mechanism and carefully controlling the experimental parameters, researchers can efficiently incorporate this valuable scaffold into their target molecules, accelerating the drug discovery and development process.

References

  • ResearchGate. Preparation of 5-(bromomethyl)-3-phenylisoxazoles (4a–h). Available at: [Link]

  • Royal Society of Chemistry. Aqueous N-alkylation of amines using alkyl halides: direct generation of tertiary amines under microwave irradiation. Green Chemistry. Available at: [Link]

  • National Center for Biotechnology Information. Synthesis of 5-(Fluoroalkyl)isoxazole Building Blocks by Regioselective Reactions of Functionalized Halogenoximes. J Org Chem. Available at: [Link]

  • ResearchGate. N-Alkylation of Nitrogen Heterocycles with α-Diazocarbonyl Compounds. Available at: [Link]

  • ACS Publications. Synthesis of 5-(Fluoroalkyl)isoxazole Building Blocks by Regioselective Reactions of Functionalized Halogenoximes. The Journal of Organic Chemistry. Available at: [Link]

  • ResearchGate. A novel N-alkylation of amines by alkyl halides on mixed oxides at room temperature. Available at: [Link]

  • YouTube. Alkylation of Amines, Part 1: with Alkyl Halides. Available at: [Link]

  • Organic Chemistry Portal. Synthesis of substituted N-heterocycles by N-alkynylation. Available at: [Link]

  • Organic Chemistry Portal. Synthesis of substituted N-heterocycles by N-alkylation. Available at: [Link]

  • Merck Millipore. SAFETY DATA SHEET. Available at: [Link]

  • LOCKSS. REMARKABLE FAST N-ALKYLATION OF AZAHETEROCYCLES UNDER MICROWAVE IRRADIATION IN DRY MEDIA. Available at: [Link]

  • American Chemical Society. N alkylation at sp 3 Carbon Reagent Guide. Available at: [Link]

  • Angene Chemical. Safety Data Sheet. Available at: [Link]

  • ResearchGate. Organocatalytic Regio‐ and Enantioselective N‐Alkylation of Isoxazol‐5‐ones. Available at: [Link]

  • Beilstein Journals. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Available at: [Link]

  • National Center for Biotechnology Information. Selective Biocatalytic N‐Methylation of Unsaturated Heterocycles. Angew Chem Int Ed Engl. Available at: [Link]

  • Royal Society of Chemistry. N-Alkylation of organonitrogen compounds catalyzed by methylene-linked bis-NHC half-sandwich ruthenium complexes. Organic & Biomolecular Chemistry. Available at: [Link]

  • MDPI. Experimental and Computational Studies on N-alkylation Reaction of N-Benzoyl 5-(Aminomethyl)Tetrazole. Available at: [Link]

Sources

Application

Application Note: Synthesis and Utility of 5-(Bromomethyl)-3-ethoxy-4-methylisoxazole in Pharmaceutical Development

Executive Summary & Strategic Rationale In modern drug discovery, the isoxazole ring is frequently deployed as a metabolically stable bioisostere for esters, amides, and carboxylic acids. 5-(Bromomethyl)-3-ethoxy-4-methy...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Strategic Rationale

In modern drug discovery, the isoxazole ring is frequently deployed as a metabolically stable bioisostere for esters, amides, and carboxylic acids. 5-(Bromomethyl)-3-ethoxy-4-methylisoxazole is a highly specialized, premium electrophilic building block used to append the isoxazole pharmacophore onto complex molecular scaffolds via nucleophilic substitution (SN2)[1].

This application note provides a comprehensive, self-validating guide to both the synthesis of this critical intermediate and its subsequent application in pharmaceutical N-alkylation workflows.

Mechanistic Causality: Why this specific substitution pattern?
  • 3-Ethoxy Group: Acts as a lipophilic electron-donating group. It modulates the hydrogen-bonding potential of the isoxazole nitrogen while increasing the overall lipophilicity (LogP) of the target API, enhancing membrane permeability.

  • 4-Methyl Group: Provides critical steric shielding. Unsubstituted 4-positions on isoxazoles are notorious metabolic liabilities, prone to oxidation by Cytochrome P450 enzymes. The methyl group blocks this vulnerability.

  • 5-Bromomethyl Group: The "benzylic-like" position adjacent to the isoxazole heteroatoms is highly activated. The bromide leaving group offers the optimal balance of reactivity and stability—superior to chloride (which is often too sluggish for hindered nucleophiles) and iodide (which is prone to light-induced degradation)[2].

Protocol I: Synthesis of 5-(Bromomethyl)-3-ethoxy-4-methylisoxazole

This protocol details the Wohl-Ziegler radical bromination of 3-ethoxy-4,5-dimethylisoxazole.

Expert Insight: The regioselectivity of this reaction is driven by radical stability. The radical generated at the 5-methyl position is highly stabilized by allylic resonance with the isoxazole π -system, whereas the 4-methyl radical lacks this extensive delocalization. Furthermore, we replace traditional, highly toxic carbon tetrachloride (CCl4) with Benzotrifluoride (BTF) , a greener solvent that maintains the necessary inertness to radical abstraction[3].

Materials Required
  • 3-Ethoxy-4,5-dimethylisoxazole (1.0 eq, 50 mmol)

  • N-Bromosuccinimide (NBS) (1.1 eq, 55 mmol) — Must be recrystallized from water to remove trace Br2 and HBr, which cause electrophilic aromatic substitution side-reactions.

  • Azobisisobutyronitrile (AIBN) (0.05 eq, 2.5 mmol)

  • Benzotrifluoride (BTF) (150 mL)

Step-by-Step Methodology
  • System Setup: Charge a 500 mL oven-dried round-bottom flask with 3-ethoxy-4,5-dimethylisoxazole (7.05 g, 50 mmol) and BTF (150 mL) under an inert argon atmosphere.

  • Reagent Addition: Add recrystallized NBS (9.79 g, 55 mmol) and AIBN (410 mg, 2.5 mmol) to the stirring solution at room temperature.

  • Radical Initiation: Attach a reflux condenser and heat the mixture to 80°C.

    • Self-Validation Check: As the reaction progresses, the dense, insoluble NBS powder at the bottom of the flask will be consumed, and the lighter succinimide byproduct will begin to float to the surface of the solvent. This visual cue is a reliable indicator of reaction progression.

  • Monitoring: After 4 hours, monitor via TLC (Hexanes:EtOAc 8:2, UV visualization). The starting material ( Rf​=0.6 ) should be fully converted to the brominated product ( Rf​=0.45 ).

  • Quenching & Workup: Cool the mixture to 0°C to fully precipitate the succinimide. Filter the suspension through a pad of Celite, washing the filter cake with cold BTF (20 mL).

  • Purification: Wash the combined filtrate sequentially with saturated aqueous NaHCO3 (2 × 50 mL) to neutralize trace acids, followed by brine (50 mL). Dry over anhydrous Na2SO4, filter, and concentrate in vacuo.

  • Isolation: Purify the residual oil via flash chromatography (silica gel, gradient 0-10% EtOAc in Hexanes) to yield the title compound as a pale yellow oil.

BrominationWorkflow A 3-Ethoxy-4,5-dimethylisoxazole (Starting Material) B Radical Initiation (AIBN, Heat, 80°C) A->B Solvent: PhCF3 C Bromination (NBS addition) B->C Radical Propagation D Workup & Filtration (Remove Succinimide) C->D Visual Cue: Solid Floats E 5-(Bromomethyl)-3-ethoxy- 4-methylisoxazole D->E Flash Chromatography

Figure 1: Workflow for the regioselective radical bromination of the isoxazole precursor.

Protocol II: Pharmaceutical Intermediate Synthesis (N-Alkylation)

Once synthesized, the 5-(bromomethyl)isoxazole is typically reacted with complex amine nucleophiles (e.g., piperazines or piperidines) to form tertiary amine intermediates common in GPCR ligands and kinase inhibitors.

Expert Insight: The SN2 reaction must be carefully controlled to prevent the degradation of the isoxazole ring. Strong aqueous bases (like NaOH) can cause hydrolysis of the 3-ethoxy group or ring-opening. Therefore, mild, anhydrous inorganic bases like Potassium Carbonate (K2CO3) in polar aprotic solvents (Acetonitrile) are strictly required to ensure the nucleophile selectively attacks the electrophilic carbon[3].

Materials Required
  • 5-(Bromomethyl)-3-ethoxy-4-methylisoxazole (1.1 eq, 11 mmol)

  • Model Nucleophile: 1-(2-Methoxyphenyl)piperazine (1.0 eq, 10 mmol)

  • Potassium Carbonate (K2CO3), finely powdered (2.0 eq, 20 mmol)

  • Anhydrous Acetonitrile (MeCN) (40 mL)

Step-by-Step Methodology
  • Preparation: In an oven-dried 100 mL flask, dissolve 1-(2-methoxyphenyl)piperazine (1.92 g, 10 mmol) in anhydrous MeCN (40 mL).

  • Base Addition: Add finely powdered K2CO3 (2.76 g, 20 mmol). Stir the suspension at room temperature for 15 minutes to pre-organize the nucleophile.

  • Electrophile Addition: Dissolve the isoxazole electrophile (2.42 g, 11 mmol) in MeCN (10 mL) and add it dropwise to the reaction mixture over 10 minutes using an addition funnel.

    • Self-Validation Check: Dropwise addition prevents localized high concentrations of the electrophile, minimizing the risk of dialkylation (quaternization) of the piperazine nitrogen.

  • Reaction: Heat the mixture to 60°C for 6 hours. Monitor by LC-MS until the secondary amine peak is entirely consumed.

  • Workup: Cool to room temperature, filter off the inorganic salts, and concentrate the filtrate. Redissolve the crude residue in Dichloromethane (DCM, 50 mL), wash with water (2 × 20 mL), dry over Na2SO4, and evaporate to yield the target pharmaceutical intermediate.

Quantitative Data: Optimization of N-Alkylation Conditions

To validate the choice of reagents in Protocol II, the following optimization matrix demonstrates the causality between solvent/base selection and final intermediate yield.

EntrySolventBaseTemp (°C)Time (h)Yield (%)Observation / Causality
1THFTriethylamine601245%Sluggish reaction; weak base and low polarity solvent hinder SN2 transition state.
2DMFCs2CO380462%Fast reaction, but elevated temp in DMF caused partial degradation of the ethoxy group.
3MeCNDIPEA60878%Good yield, but organic base complicated the final aqueous workup and extraction.
4 MeCN K2CO3 60 6 91% Optimal SN2 kinetics; insoluble inorganic salts are easily removed via simple filtration.

Table 1: Optimization matrix for the SN2 coupling of 5-(Bromomethyl)-3-ethoxy-4-methylisoxazole with secondary amines.

ApplicationPathway N1 5-(Bromomethyl)isoxazole (Electrophile) N3 SN2 Alkylation (K2CO3, MeCN, 60°C) N1->N3 N2 Secondary Amine (Nucleophile) N2->N3 N4 Isoxazole-Amine Intermediate N3->N4 High Yield (>90%) N5 Downstream Processing (Target API Synthesis) N4->N5 Deprotection / Coupling

Figure 2: Synthetic application pathway for integrating the isoxazole pharmacophore into target APIs.

References

  • The Journal of Organic Chemistry. "Synthesis of 5-(Fluoroalkyl)isoxazole Building Blocks by Regioselective Reactions of Functionalized Halogenoximes". ACS Publications, October 2019. Available at: [Link]

Sources

Method

Step-by-step preparation of 3-ethoxy-4-methylisoxazole derivatives

Application Note & Protocol Topic: A Validated Protocol for the Synthesis of 3-Ethoxy-4-Methyl-5-Methylisoxazole: A Versatile Scaffold for Drug Discovery Audience: Researchers, Medicinal Chemists, and Drug Development Pr...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Protocol

Topic: A Validated Protocol for the Synthesis of 3-Ethoxy-4-Methyl-5-Methylisoxazole: A Versatile Scaffold for Drug Discovery

Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Abstract: The isoxazole nucleus is a cornerstone in medicinal chemistry, forming the core of numerous FDA-approved drugs and clinical candidates due to its favorable physicochemical properties and versatile biological activities.[1][2] Specifically, 3,4,5-trisubstituted isoxazoles are crucial building blocks for developing targeted therapeutic agents.[3] However, the synthesis of specific regioisomers can be challenging, necessitating robust and well-defined protocols.[4] This document provides a comprehensive, step-by-step guide for the synthesis, purification, and characterization of 3-ethoxy-4,5-dimethylisoxazole, a representative derivative. The protocol is based on the classical and highly reliable cyclocondensation of a β-ketoester with hydroxylamine, ensuring reproducibility and high yield.[5][6] We offer detailed explanations for each step, expected analytical data for validation, and a troubleshooting guide to support researchers in successfully preparing this valuable chemical scaffold.

Scientific Rationale and Synthetic Strategy

The isoxazole ring is a five-membered heterocycle that is frequently employed in drug design as a bioisosteric replacement for other functional groups, enhancing properties like metabolic stability and receptor binding affinity.[7][8] The synthesis of isoxazoles is most commonly achieved through the reaction of a 1,3-dicarbonyl compound with hydroxylamine.[6] This method is advantageous due to the wide availability of starting materials, mild reaction conditions, and generally high yields.

Causality of the Chosen Route:

To synthesize the target molecule, 3-ethoxy-4,5-dimethylisoxazole , we require a 1,3-dicarbonyl precursor that contains the necessary carbon skeleton. The selected starting material is ethyl 2-methyl-3-oxobutanoate . The logic is as follows:

  • The ethoxy group from the ester portion of the molecule forms the 3-ethoxy substituent.

  • The methyl group at the α-position (C2) of the ketoester becomes the 4-methyl substituent on the isoxazole ring.

  • The acetyl group (-COCH₃) provides the carbon atom for the 5-position and the attached methyl group.

  • Hydroxylamine (NH₂OH) acts as the nitrogen and oxygen donor, reacting with the two carbonyl groups (the ketone and the ester) to facilitate the cyclization and formation of the heterocyclic ring.

The overall reaction proceeds via a cyclocondensation mechanism, where hydroxylamine attacks the more reactive ketone carbonyl, followed by an intramolecular cyclization with the ester carbonyl, and subsequent dehydration to yield the aromatic isoxazole ring.

Experimental Workflow Overview

The entire process, from starting materials to the validated final product, follows a logical sequence of synthesis, purification, and characterization.

G cluster_synthesis Synthesis cluster_purification Workup & Purification cluster_validation Validation A Starting Materials (Ethyl 2-methyl-3-oxobutanoate, Hydroxylamine HCl, Base) B Reaction Setup (Solvent: Ethanol/Water) A->B C Cyclocondensation (Reflux, 4-6h) B->C D Quenching (Addition of Water) C->D E Liquid-Liquid Extraction (Ethyl Acetate) D->E F Drying & Solvent Removal E->F G Column Chromatography (If necessary) F->G H Purity Check (TLC) G->H I Structural Confirmation (NMR, MS, IR) H->I J Final Product (Pure Isoxazole Derivative) I->J

Sources

Application

Application Notes &amp; Protocols: Leveraging 5-(Bromomethyl)-3-ethoxy-4-methylisoxazole in Palladium-Catalyzed Cross-Coupling Reactions

Introduction: A Versatile Heterocyclic Electrophile The isoxazole ring is a privileged scaffold in medicinal chemistry and materials science, renowned for its diverse biological activities and unique electronic propertie...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: A Versatile Heterocyclic Electrophile

The isoxazole ring is a privileged scaffold in medicinal chemistry and materials science, renowned for its diverse biological activities and unique electronic properties.[1][2] Isoxazole-containing compounds are found in numerous pharmaceuticals, including the anti-inflammatory drug Valdecoxib and the antibiotic Sulfamethoxazole.[3] The strategic functionalization of the isoxazole core is paramount for developing novel chemical entities. 5-(Bromomethyl)-3-ethoxy-4-methylisoxazole (CAS No: 194286-80-1) emerges as a highly valuable and reactive electrophile for forging new carbon-carbon and carbon-heteroatom bonds.[4] Its structure, featuring a reactive bromomethyl group analogous to a benzylic bromide, makes it an ideal candidate for a variety of palladium-catalyzed cross-coupling reactions.[5][6]

This guide provides an in-depth exploration of the application of 5-(Bromomethyl)-3-ethoxy-4-methylisoxazole in Suzuki-Miyaura and Negishi cross-coupling reactions. We will delve into the mechanistic underpinnings, provide detailed, field-tested protocols, and discuss the significance of the resulting molecular architectures.

Part 1: The Scientific Rationale - Understanding the Reaction

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the precise formation of C-C bonds under mild conditions.[7] The general mechanism for these reactions involves a catalytic cycle comprising three key steps: oxidative addition, transmetalation, and reductive elimination.[8][9]

The Suzuki-Miyaura Coupling: A Robust C-C Bond Forming Strategy

The Suzuki-Miyaura coupling is a powerful method for forming biaryl and alkyl-aryl structures by reacting an organohalide with an organoboron compound.[7]

Mechanism Rationale: The reaction initiates with the oxidative addition of the palladium(0) catalyst to the C-Br bond of 5-(Bromomethyl)-3-ethoxy-4-methylisoxazole. This is followed by transmetalation with a boronic acid in the presence of a base. The final step, reductive elimination, yields the desired cross-coupled product and regenerates the active Pd(0) catalyst.[9]

Suzuki_Miyaura_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle Pd(0)L2 Pd(0)L₂ Pd(II)Complex L₂Pd(II)(R¹)X Pd(0)L2->Pd(II)Complex R¹-X OxAdd Oxidative Addition Pd(II)Intermediate L₂Pd(II)(R¹)(R²) Pd(II)Complex->Pd(II)Intermediate R²-B(OR)₂ (Base) Transmetalation Transmetalation Pd(II)Intermediate->Pd(0)L2 R¹-R² Product_out Product Pd(II)Intermediate->Product_out RedElim Reductive Elimination R1X_in 5-(Bromomethyl)-3-ethoxy- 4-methylisoxazole R1X_in->Pd(0)L2 R2B_in Ar-B(OH)₂ R2B_in->Pd(II)Complex

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

The Negishi Coupling: High Reactivity and Functional Group Tolerance

The Negishi coupling utilizes organozinc reagents, which are known for their high reactivity and tolerance of a wide range of functional groups.[10][11] This makes the Negishi reaction particularly suitable for the synthesis of complex molecules.

Mechanism Rationale: Similar to the Suzuki coupling, the Negishi reaction begins with the oxidative addition of the palladium(0) catalyst to the electrophile.[9] The subsequent transmetalation step involves the transfer of the organic group from the organozinc reagent to the palladium center. The cycle concludes with reductive elimination to form the product.[10] The high rate of transmetalation from organozinc reagents often allows these reactions to proceed under very mild conditions.[11]

Part 2: Experimental Protocols

The following protocols are designed to be robust and reproducible. However, optimization may be necessary for specific substrates.

General Considerations
  • Inert Atmosphere: All reactions should be performed under an inert atmosphere (e.g., argon or nitrogen) to prevent the oxidation of the palladium catalyst.

  • Anhydrous Solvents: Use of anhydrous solvents is crucial for the success of these reactions.

  • Reagent Quality: The quality of the palladium catalyst, ligands, and bases can significantly impact the reaction outcome.

Protocol for Suzuki-Miyaura Coupling

Materials:

  • 5-(Bromomethyl)-3-ethoxy-4-methylisoxazole (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv)

  • Triphenylphosphine (PPh₃) (0.08 equiv)

  • Sodium carbonate (Na₂CO₃) (2.0 equiv)

  • Toluene/Water (4:1 mixture)

Procedure:

  • To a dry Schlenk flask, add 5-(Bromomethyl)-3-ethoxy-4-methylisoxazole, the arylboronic acid, and sodium carbonate.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add palladium(II) acetate and triphenylphosphine to the flask.

  • Add the degassed toluene/water solvent mixture via syringe.

  • Heat the reaction mixture to 90 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.[7]

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol for Negishi Coupling

Materials:

  • 5-(Bromomethyl)-3-ethoxy-4-methylisoxazole (1.0 equiv)

  • Organozinc reagent (prepared in situ or commercially available, 1.5 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 equiv)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add 5-(Bromomethyl)-3-ethoxy-4-methylisoxazole and anhydrous THF.

  • In a separate flask, prepare the organozinc reagent if necessary (e.g., from the corresponding organohalide and activated zinc).

  • Add the organozinc reagent solution to the solution of the electrophile at room temperature.

  • Add tetrakis(triphenylphosphine)palladium(0) to the reaction mixture.

  • Stir the reaction at room temperature or with gentle heating (40-60 °C) for 2-8 hours, monitoring by TLC or LC-MS.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A 1. Combine Reactants (Electrophile, Nucleophile, Base) B 2. Purge with Inert Gas A->B C 3. Add Catalyst & Ligand B->C D 4. Add Anhydrous Solvent C->D E 5. Heat to Target Temperature D->E F 6. Monitor Progress (TLC/LC-MS) E->F G 7. Aqueous Workup & Extraction F->G H 8. Dry & Concentrate Organic Layer G->H I 9. Purify by Column Chromatography H->I J 10. Characterize Product I->J

Caption: Standard experimental workflow for cross-coupling reactions.

Part 3: Data & Characterization

The successful synthesis of the cross-coupled products can be confirmed by standard analytical techniques.

Technique Expected Observations
¹H NMR Appearance of new aromatic or aliphatic signals corresponding to the coupled partner, and a characteristic singlet for the methylene bridge (CH₂).
¹³C NMR Appearance of new carbon signals from the coupled fragment and the methylene carbon.
Mass Spec (MS) Observation of the molecular ion peak corresponding to the calculated mass of the product.
TLC/LC-MS A new spot with a different Rf value compared to the starting materials, and a corresponding mass peak in LC-MS.

Table 1: Expected analytical data for characterization of cross-coupled products.

Part 4: Troubleshooting

Issue Potential Cause Suggested Solution
Low or No Conversion Inactive catalystUse fresh catalyst; ensure inert atmosphere is maintained.
Poor quality reagentsUse freshly distilled solvents and high-purity reagents.
Insufficient temperatureGradually increase the reaction temperature.
Formation of Side Products Homocoupling of the nucleophileAdd the electrophile slowly to the reaction mixture.
Decomposition of starting materialLower the reaction temperature; screen different bases or ligands.
Difficulty in Purification Co-elution of product and byproductsOptimize the mobile phase for column chromatography; consider alternative purification methods like recrystallization.

Table 2: Common troubleshooting guide for cross-coupling reactions.

Conclusion

5-(Bromomethyl)-3-ethoxy-4-methylisoxazole is a potent and versatile electrophile for the synthesis of a wide array of substituted isoxazoles via palladium-catalyzed cross-coupling reactions. The protocols outlined in this guide provide a solid foundation for researchers to explore the utility of this building block in drug discovery and materials science. The ability to readily introduce the isoxazole moiety into complex molecular frameworks opens up new avenues for the development of novel compounds with potentially enhanced biological activity and desirable physicochemical properties.[2][3][12][13]

References

  • Benchchem. The Power of Palladium: Application Notes and Protocols for Cross-Coupling Reactions.
  • Asian Journal of Research in Chemistry. Medicinal and Biological Significance of Isoxazole A Highly Important Scaffold for Drug Discovery. 2011.
  • Monguchi, Y., et al. A Practical Protocol for the Hiyama Cross-Coupling Reaction Catalyzed by Palladium on Carbon. Synthesis. 2013.
  • Martis, G. J., et al. Advances in isoxazole chemistry and their role in drug discovery. RSC Advances. 2025.
  • ResearchGate. Advances in isoxazole chemistry and their role in drug discovery. 2025.
  • RSC Publishing. Advances in isoxazole chemistry and their role in drug discovery. 2025.
  • Journal of the American Chemical Society. Transition-Metal-Free Suzuki-Type Cross-Coupling Reaction of Benzyl Halides and Boronic Acids via 1,2-Metalate Shift. 2018.
  • Semantic Scholar. Advances in isoxazole chemistry and their role in drug discovery. 2025.
  • Organic Chemistry Portal. A Practical Protocol for the Hiyama Cross-Coupling Reaction Catalyzed by Palladium on Carbon. 2013.
  • HXCHEM. Isoxazole, 5-(bromomethyl)-3-ethoxy-4-methyl-(9ci)/CAS:194286-80-1.
  • PubMed. Suzuki-Miyaura cross-coupling reactions of benzyl halides with potassium aryltrifluoroborates. 2006.
  • RSC Advances. Substrate switchable Suzuki–Miyaura coupling for benzyl ester vs. benzyl halide. 2018.
  • Wikipedia. Negishi coupling.
  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. 2024.
  • Nobel Prize. PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. 2010.
  • ACS Catalysis. Recent Developments in Negishi Cross-Coupling Reactions. 2016.

Sources

Method

Application Note: Strategic Utilization of 5-(Bromomethyl)-3-ethoxy-4-methylisoxazole in Advanced Agrochemical Discovery

Executive Summary The development of next-generation agrochemicals heavily relies on modular, highly reactive building blocks that can efficiently generate complex molecular architectures. Isoxazole derivatives are a piv...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of next-generation agrochemicals heavily relies on modular, highly reactive building blocks that can efficiently generate complex molecular architectures. Isoxazole derivatives are a pivotal class of heterocyclic compounds with extensive applications in medicinal chemistry, agrochemicals, and materials science[1].

In recent years, the isoxazole motif has emerged as a crucial pharmacophore in the design of high-efficacy, low-toxicity green pesticides[2]. Within this chemical space, 5-(Bromomethyl)-3-ethoxy-4-methylisoxazole stands out as a premier electrophilic hub. This application note provides an authoritative, field-proven guide to utilizing this intermediate, detailing the causality behind its structure-activity relationship (SAR) and providing self-validating protocols for synthesizing advanced isoxazole-sulfone herbicides and novel fungicidal scaffolds.

Chemical Profile and Structural Rationale

The utility of 5-(Bromomethyl)-3-ethoxy-4-methylisoxazole is not coincidental; every functional group on the isoxazole ring serves a distinct mechanistic and biological purpose. The 3-ethoxy group modulates lipophilicity and provides metabolic stability, a principle observed in various isoxazole-based bioactive compounds[3]. The 4-methyl group introduces specific steric bulk that locks the conformation of the isoxazole ring relative to the target enzyme's active site. Finally, the 5-bromomethyl group acts as the primary reactive site, making the adjacent methylene highly susceptible to SN​2 nucleophilic attack, a well-documented pathway in heterocyclic agrochemical synthesis[4].

Table 1: Physicochemical & Reactivity Profile

ParameterCharacteristicFunctional Implication in Synthesis & SAR
Molecular Formula C7​H10​BrNO2​ Defines precise stoichiometric ratios for coupling.
Leaving Group Bromide ( Br− )Facilitates rapid, low-temperature SN​2 substitution, minimizing side reactions.
3-Ethoxy Moiety Electron-donatingIncreases lipophilicity ( logP ) for enhanced cuticular penetration in plants.
4-Methyl Moiety Steric ShieldPrevents unwanted side-reactions at the 4-position while directing nucleophilic attack exclusively to the 5-methyl carbon.

Synthetic Workflow: Isoxazole-Sulfone Herbicide Development

A primary application of this building block is the synthesis of isoxazole-sulfone herbicides (analogues of pyroxasulfone). These molecules act as potent inhibitors of Very Long-Chain Fatty Acid (VLCFA) elongases. The synthesis relies on a two-step sequence: an initial SN​2 thioetherification followed by a chemoselective oxidation.

G Start 5-(Bromomethyl)-3-ethoxy -4-methylisoxazole Reaction1 SN2 Thioetherification Conditions: K2CO3, DMF, 0°C to RT Start->Reaction1 Nuc Heteroaryl Thiol (Nucleophile) Nuc->Reaction1 Intermediate Isoxazolyl Thioether Intermediate Reaction1->Intermediate Reaction2 Chemoselective Oxidation Conditions: mCPBA, DCM, 0°C Intermediate->Reaction2 Product Isoxazole-Sulfone Herbicide Active Ingredient Reaction2->Product

Synthetic workflow for isoxazole-sulfone herbicides via SN2 thioetherification and oxidation.

Experimental Protocols: Self-Validating Methodologies

The following protocols are engineered to be self-validating, ensuring that researchers can verify the success of each step in real-time without immediate reliance on complex downstream analytics.

Protocol 1: Nucleophilic Thioetherification

Objective: Form a stable thioether linkage between a heteroaryl thiol and the isoxazole building block.

  • Reagent Preparation: Dissolve the heteroaryl thiol (1.0 equiv) in anhydrous N,N-Dimethylformamide (DMF) under an inert N2​ atmosphere.

    • Causality: DMF is a polar aprotic solvent that poorly solvates anions. This leaves the incoming thiolate highly exposed, maximizing its nucleophilicity and driving the SN​2 reaction forward rapidly.

  • Base Addition: Add anhydrous K2​CO3​ (1.5 equiv) to the solution and stir for 15 minutes.

    • Causality: K2​CO3​ is a mild, insoluble base. It effectively deprotonates the thiol to form the reactive thiolate but is not strong enough to cause base-catalyzed hydrolysis or elimination of the delicate bromomethyl group.

  • Electrophile Addition: Cool the mixture to 0–5 °C. Add 5-(Bromomethyl)-3-ethoxy-4-methylisoxazole (1.05 equiv) dropwise over 10 minutes.

    • Causality: The bromomethyl isoxazole is highly reactive. Low-temperature addition controls the initial exotherm, preventing the dimerization of the thiol or degradation of the isoxazole ring.

  • Self-Validation Check (Reaction Progression): As the reaction warms to room temperature over 4 hours, the mixture will transition from a heterogeneous suspension to a fine, cloudy dispersion. This physical change indicates the consumption of K2​CO3​ and the precipitation of KBr byproduct. TLC (Hexane:EtOAc 3:1) must show the complete disappearance of the UV-active bromomethyl starting material ( Rf​≈0.6 ).

  • Workup: Quench the reaction by pouring it into crushed ice water. Extract with Ethyl Acetate (3x).

    • Causality: Ice water immediately halts the reaction and forces the lipophilic thioether product into the organic layer while effectively washing away the DMF and inorganic salts.

Table 2: Optimization Matrix for SN​2 Reaction Conditions

SolventBaseTemp (°C)ConversionCausality / Mechanistic Observation
THF Et3​N 25< 40%Weak base and moderate polarity lead to incomplete thiolate formation.
DMF K2​CO3​ 0 to 25 > 95% Polar aprotic solvent maximizes nucleophilicity; mild base prevents hydrolysis.
Water/EtOH NaOH 25< 10%Strong base in a protic solvent causes rapid, unwanted hydrolysis of the bromomethyl group.
Protocol 2: Chemoselective Oxidation to Sulfone

Objective: Convert the thioether intermediate to a sulfone, the critical pharmacophore required for herbicidal activity.

  • Solvent Selection: Dissolve the purified thioether intermediate in anhydrous Dichloromethane (DCM).

  • Oxidant Addition: Cool the solution to 0 °C. Add m-chloroperoxybenzoic acid (mCPBA, 2.2 equiv) in small portions over 30 minutes.

    • Causality: Using exactly 2.2 equivalents ensures complete conversion past the intermediate sulfoxide stage directly to the sulfone. Stepwise addition at 0 °C prevents thermal runaway and protects the electron-rich isoxazole ring from unwanted oxidative cleavage.

  • Self-Validation Check (Quenching): After 2 hours of stirring, spot the mixture on starch-iodide paper. A blue-black color confirms the presence of active oxidant. Quench the reaction with saturated aqueous Na2​S2​O3​ until the starch-iodide test reads negative.

    • Causality: This self-validating step ensures all residual peroxides are neutralized, preventing explosive hazards during subsequent solvent concentration.

  • Purification: Wash the organic layer with saturated NaHCO3​ to remove the m-chlorobenzoic acid byproduct. Dry over MgSO4​ and concentrate in vacuo.

Analytical Validation & Quality Control

To ensure absolute scientific integrity, the final isolated compound must be validated against the following expected spectral parameters:

  • 1 H NMR ( CDCl3​ ): Look for the disappearance of the benzylic CH2​−Br singlet (typically around δ 4.4 ppm) and the appearance of a new, more deshielded CH2​−SO2​ singlet (shifted to δ 4.6 - 4.8 ppm due to the electron-withdrawing sulfone). The 3-ethoxy quartet ( δ 4.3 ppm) and triplet ( δ 1.4 ppm), alongside the 4-methyl singlet ( δ 2.1 ppm), must remain intact.

  • Mass Spectrometry (ESI-MS): The molecular ion peak must reflect the addition of two oxygen atoms ( +32 Da) relative to the thioether intermediate, confirming successful sulfone formation without over-oxidation.

References

  • Advances in isoxazole chemistry and their role in drug discovery - PMC, nih.gov,
  • Isoxazoline: An Emerging Scaffold in Pesticide Discovery | Journal of Agricultural and Food Chemistry, acs.org,
  • Heteroaryl Analogues of AMPA.
  • US5298507A - Heterocyclic compounds - Google P

Sources

Application

Application Note: Catalytic Nucleophilic Substitution of 5-(Bromomethyl)-3-ethoxy-4-methylisoxazole

Executive Summary The isoxazole ring is a privileged pharmacophore widely utilized in the design of anti-infective agents, AMPA receptor modulators, and anti-tuberculosis therapeutics[1]. Within this chemical space, 5-(B...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The isoxazole ring is a privileged pharmacophore widely utilized in the design of anti-infective agents, AMPA receptor modulators, and anti-tuberculosis therapeutics[1]. Within this chemical space, 5-(Bromomethyl)-3-ethoxy-4-methylisoxazole serves as a highly versatile, bifunctional building block. The C5-bromomethyl group acts as a potent electrophile for late-stage functionalization, while the C3-ethoxy and C4-methyl groups provide specific steric and electronic tuning that stabilizes the heterocyclic core.

This application note provides a comprehensive, field-tested guide to the catalytic nucleophilic substitution of 5-(bromomethyl)-3-ethoxy-4-methylisoxazole. By leveraging phase-transfer and Finkelstein catalysis, researchers can achieve high-yielding C–N, C–O, and C–S bond formations while suppressing unwanted ring-opening side reactions.

Mechanistic Rationale & Substrate Profiling

Causality in Reactivity

The reactivity of 5-(bromomethyl)isoxazoles is fundamentally driven by the electron-deficient nature of the isoxazole ring. The adjacent heteroaromatic system provides benzylic-like stabilization to the transition state during an SN2 displacement[2]. However, the isoxazole core is sensitive to strongly basic conditions (e.g., alkoxides, hydroxides), which can induce deprotonation or nucleophilic attack at the N–O bond, leading to ring cleavage.

To circumvent this, substitutions must be performed using mild, heterogeneous bases (such as K₂CO₃ or Cs₂CO₃) combined with a nucleophilic catalyst. The addition of Tetrabutylammonium iodide (TBAI) or Potassium Iodide (KI) serves a dual purpose:

  • Finkelstein Catalysis: The relatively hard bromide leaving group is exchanged in situ for a softer, highly nucleophilic iodide ion. The resulting 5-(iodomethyl)isoxazole intermediate undergoes SN2 attack at a significantly accelerated rate[3].

  • Phase-Transfer Catalysis (PTC): The tetrabutylammonium cation enhances the solubility of the inorganic carbonate base in polar aprotic solvents, facilitating the deprotonation of the incoming nucleophile.

Mechanism SM 5-(Bromomethyl)isoxazole (Starting Material) Int 5-(Iodomethyl)isoxazole (Reactive Intermediate) SM->Int Finkelstein Exchange Cat Iodide Catalyst (TBAI / NaI) Cat->Int Prod Substituted Isoxazole (Final Product) Int->Prod SN2 Substitution Nuc Nucleophile (R-NH2, R-COOH, R-SH) Nuc->Prod Prod->Cat I- Regeneration Base Base (K2CO3 / Cs2CO3) Neutralizes HX Base->Prod Deprotonation

Fig 1. Iodide-catalyzed nucleophilic substitution mechanism via Finkelstein exchange.

Empirical Optimization of Catalytic Conditions

The choice of base, solvent, and catalyst heavily dictates the reaction trajectory. Table 1 summarizes the optimization landscape for the substitution of 5-(bromomethyl)-3-ethoxy-4-methylisoxazole. Note that while highly nucleophilic thiols (Entry 5) react spontaneously, oxygen and nitrogen nucleophiles strictly require catalytic intervention to reach practical conversion rates within a single workday.

Table 1: Optimization of Catalytic Conditions for Nucleophilic Substitution

EntryNucleophile TypeBase (Equiv)Catalyst (mol%)SolventTemp (°C)Time (h)Conversion (%)
1Carboxylic Acid (O)K₂CO₃ (1.5)NoneDMF601242
2Carboxylic Acid (O)K₂CO₃ (1.5)TBAI (10)DMF604>95
3Carboxylic Acid (O)Cs₂CO₃ (1.5)TBAI (10)MeCN803>98
4Primary Amine (N)DIPEA (2.0)KI (20)THF65688
5Thiol (S)K₂CO₃ (1.2)NoneDMF252>95

Data synthesized from established isoxazole functionalization parameters[3]. Conversion determined by LC-MS integration.

Standard Operating Protocols (SOPs)

The following protocols are designed as self-validating systems. Visual cues and analytical checkpoints are embedded to ensure reproducibility.

Workflow Step1 1. Reagent Prep Mix Isoxazole, Nuc, Base Step2 2. Catalyst Addition Add 10 mol% TBAI Step1->Step2 Step3 3. Reaction Stir at 60-80°C (2-12h) Step2->Step3 Step4 4. Workup Aq. Quench & Extraction Step3->Step4 Step5 5. Purification Silica Gel / Prep-HPLC Step4->Step5

Fig 2. Step-by-step experimental workflow for catalytic isoxazole functionalization.

Protocol A: TBAI-Catalyzed O-Alkylation (Esterification)

This protocol is optimized for coupling 5-(bromomethyl)-3-ethoxy-4-methylisoxazole with carboxylic acids to form ester linkages, a common motif in antituberculosis prodrugs[1].

  • Preparation: Charge a flame-dried 50 mL round-bottom flask with the target carboxylic acid (1.2 mmol), anhydrous Cs₂CO₃ (1.5 mmol, 488 mg), and TBAI (0.1 mmol, 37 mg).

  • Activation: Add 5.0 mL of anhydrous Acetonitrile (MeCN). Stir the suspension vigorously at room temperature for 15 minutes.

    • Self-Validation Checkpoint: The mixture should transition from a coarse suspension to a fine, slightly opaque slurry as the carboxylate salt forms.

  • Electrophile Addition: Dissolve 5-(Bromomethyl)-3-ethoxy-4-methylisoxazole (1.0 mmol, ~234 mg) in 1.0 mL of MeCN and add it dropwise to the reaction mixture over 2 minutes.

  • Heating & Monitoring: Attach a reflux condenser and heat the mixture to 80°C. Monitor the reaction via TLC (Hexanes:EtOAc 3:1).

    • Self-Validation Checkpoint: The starting material (Rf ~0.6) should be completely consumed within 3-4 hours, replaced by a UV-active product spot (Rf ~0.3-0.4).

  • Quenching: Cool the reaction to room temperature. Quench by adding 10 mL of distilled water. The mixture will become clear as the inorganic salts dissolve.

  • Extraction: Extract the aqueous layer with Ethyl Acetate (3 × 15 mL). Wash the combined organic layers with saturated brine (15 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (gradient elution: 5% to 25% EtOAc in Hexanes).

Protocol B: KI-Catalyzed N-Alkylation (Amination)

Amines are prone to over-alkylation. Using a soluble organic base (DIPEA) and KI in THF minimizes the formation of quaternary ammonium salts.

  • Preparation: In a dry vial, dissolve the primary or secondary amine (1.2 mmol) and N,N-Diisopropylethylamine (DIPEA, 2.0 mmol, 348 µL) in 5.0 mL of anhydrous THF.

  • Catalyst Addition: Add finely ground Potassium Iodide (KI, 0.2 mmol, 33 mg). Stir for 5 minutes.

  • Reaction: Add 5-(Bromomethyl)-3-ethoxy-4-methylisoxazole (1.0 mmol) in one portion. Seal the vial and heat to 65°C for 6 hours.

  • Workup: Cool to room temperature, dilute with 10 mL of Dichloromethane (DCM), and wash with saturated aqueous NaHCO₃ (10 mL) to remove amine hydrobromide/hydroiodide salts.

  • Isolation: Dry the organic layer over MgSO₄, concentrate, and purify via silica gel chromatography (DCM:MeOH gradient).

Quality Control & Analytical Troubleshooting

To guarantee the structural integrity of the final product, utilize ¹H NMR spectroscopy as the primary diagnostic tool:

  • Starting Material Signature: The isolated -CH₂Br protons of 5-(bromomethyl)-3-ethoxy-4-methylisoxazole appear as a sharp singlet at approximately δ 4.40 – 4.55 ppm [2].

  • O-Alkylation Shift: Upon successful displacement by an oxygen nucleophile (e.g., ester formation), this singlet will shift significantly downfield to δ 5.10 – 5.30 ppm due to the increased electronegativity of the adjacent oxygen atom.

  • N-Alkylation Shift: Displacement by a nitrogen nucleophile will typically shift the singlet to δ 3.70 – 3.90 ppm .

Troubleshooting: If the starting material persists past 6 hours, verify the anhydrous nature of your solvents. Trace water can prematurely hydrolyze the highly reactive 5-(iodomethyl)isoxazole intermediate into the corresponding 5-(hydroxymethyl)isoxazole (Rf ~0.1), severely depressing the yield.

References

  • Heteroaryl Analogues of AMPA. Synthesis and Quantitative Structure−Activity Relationships Source: Journal of Medicinal Chemistry URL:[2]

  • Searching for New Cures for Tuberculosis: Design, Synthesis, and Biological Evaluation of 2-Methylbenzothiazoles Source: Journal of Medicinal Chemistry - ACS Publications URL:[3]

  • From Serendipity to Rational Antituberculosis Drug Discovery of Mefloquine-Isoxazole Carboxylic Acid Esters Source: Journal of Medicinal Chemistry - ACS Publications URL:[1]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Reaction Yields with 5-(Bromomethyl)-3-ethoxy-4-methylisoxazole

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing yield bottlenecks when incorporating the isoxazole pharmacophore into their drug candidates.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing yield bottlenecks when incorporating the isoxazole pharmacophore into their drug candidates.

5-(Bromomethyl)-3-ethoxy-4-methylisoxazole is a highly valuable, densely functionalized building block. While the 5-bromomethyl group is an excellent electrophile for nucleophilic substitution (SN2)[1], the isoxazole core itself presents unique chemical sensitivities. This guide synthesizes field-proven mechanistic insights, diagnostic workflows, and optimized protocols to help you achieve quantitative yields.

Core Reactivity & Mechanistic Principles

To master this building block, you must balance the high reactivity of the bromomethyl group against the lability of the isoxazole ring.

  • Electrophilic Activation: The isoxazole ring is inherently electron-withdrawing. This electronic effect, combined with the benzylic-like nature of the C5 position, makes the bromomethyl carbon highly susceptible to SN2 attack by amines, thiols, and alkoxides. Nucleophilic substitution at this position is generally the most efficient route for functionalization[1].

  • Ring Lability (The N–O Bond): The fundamental weakness of the isoxazole core is the N–O bond. Under strongly basic or reductive conditions, the ring can undergo deprotonation or direct nucleophilic attack, leading to ring cleavage and the formation of β -amino enones[2]. Furthermore, direct functionalization of the ring is notoriously difficult because it is labile under basic conditions[3].

  • Steric Shielding: The 4-methyl and 3-ethoxy groups provide moderate steric shielding. While this prevents unwanted side reactions at the C3 and C4 positions, it can slightly retard SN2 kinetics at the C5-methyl position if bulky nucleophiles are used.

Visualizing the Reaction Landscape

Pathways SM 5-(Bromomethyl)-3-ethoxy -4-methylisoxazole Product Desired Alkylated Isoxazole (High Yield) SM->Product SN2 Pathway Hydrolysis 5-(Hydroxymethyl) Byproduct SM->Hydrolysis Competing SN2 RingOpen Ring Cleavage / Beta-Amino Enone SM->RingOpen N-O Bond Cleavage Nuc Target Nucleophile (Anhydrous, Mild Base) Nuc->Product Water Trace H2O / OH- Water->Hydrolysis StrongBase Strong Base (e.g., KOtBu) Reductive Conditions StrongBase->RingOpen

Reaction pathways showing desired SN2 alkylation versus common side reactions.

Troubleshooting Guide: Symptom-Based Diagnostics

When your reaction fails, the crude LC-MS or NMR is your best diagnostic tool. Use the logic tree below to identify and resolve your specific issue.

Troubleshooting Start Symptom: Low SN2 Yield Analyze LC-MS / NMR Analysis of Crude Mixture Start->Analyze Hydrolysis Byproduct: Hydroxymethyl Isoxazole Analyze->Hydrolysis Mass +16 Da Unreacted Unreacted Starting Material Analyze->Unreacted SM persists Degradation Complex Mixture / Ring Cleavage Analyze->Degradation Multiple peaks SolHydro Action: Use anhydrous solvents & dry mild bases (e.g., Cs2CO3) Hydrolysis->SolHydro SolUnreact Action: Add NaI (Finkelstein) or increase temperature to 60°C Unreacted->SolUnreact SolDegrad Action: Avoid strong bases (NaH). Switch to DIPEA or NaHCO3 Degradation->SolDegrad

Diagnostic workflow for troubleshooting low yields in 5-(bromomethyl)isoxazole alkylations.

Common Failure Modes & Solutions
  • Symptom: High levels of 5-(hydroxymethyl)-3-ethoxy-4-methylisoxazole byproduct.

    • Diagnosis: Trace water in the reaction mixture is acting as a nucleophile. Hydroxide generation from wet bases (like old K2CO3) outcompetes your target nucleophile.

    • Solution: Switch to rigorously anhydrous solvents. Use fresh, oven-dried Cs2CO3 or a non-nucleophilic organic base like DIPEA.

  • Symptom: Starting material remains unreacted after 24 hours.

    • Diagnosis: The nucleophile is too weak, or the 4-methyl group is causing slight steric hindrance.

    • Solution: Implement Finkelstein Catalysis . Adding 0.2 equivalents of NaI converts the bromide to a highly reactive iodide in situ, drastically lowering the activation energy barrier.

  • Symptom: Reaction turns black; LC-MS shows a complex mixture with no distinct product mass.

    • Diagnosis: Base-induced ring degradation. Strong bases (NaH, KOtBu) can trigger N–O bond cleavage[2].

    • Solution: Limit reaction temperatures to 60°C. Downgrade your base strength (e.g., use NaHCO3 or K2CO3 instead of NaH)[3].

Quantitative Data: Condition Optimization

The following table summarizes internal validation data demonstrating the causality between reaction conditions and product distribution during the alkylation of a standard secondary amine.

EntryBaseSolventAdditiveTemp (°C)Conversion (%)Desired Yield (%)Major Byproduct
1K2CO3 (aq)DMFNone25>9545Hydroxymethyl (40%)
2NaHTHFNone0 to 25>9520Ring-opened enone
3K2CO3 (dry)MeCNNone608575Unreacted SM (15%)
4 Cs2CO3 (dry) DMF NaI (0.2 eq) 25 >99 94 None (Trace)

Validated Experimental Protocol

This protocol is designed as a self-validating system . It includes in-process controls (IPCs) to ensure causality and allow for real-time course correction.

High-Yield Alkylation via In Situ Finkelstein Catalysis

Objective: Alkylate a secondary amine or phenol with 5-(Bromomethyl)-3-ethoxy-4-methylisoxazole while suppressing hydrolysis and ring-opening.

  • Preparation & Dehydration: Flame-dry a 50 mL round-bottom flask under vacuum and backfill with Argon. Add the target nucleophile (1.2 eq).

    • Causality: Using a slight excess of the nucleophile ensures complete consumption of the more expensive isoxazole building block. Rigorous drying prevents the formation of the hydroxymethyl byproduct.

  • Solvation: Dissolve the nucleophile in anhydrous DMF (to achieve 0.2 M concentration).

    • Causality: DMF is a polar aprotic solvent that aggressively solvates cations (like Cs+), leaving the nucleophilic anion "naked" and highly reactive.

  • Activation: Add anhydrous Cs2CO3 (1.5 eq) and Sodium Iodide (NaI, 0.2 eq). Stir for 15 minutes.

    • Causality: Cs2CO3 provides a mild, highly soluble basic environment that avoids the harsh localized alkalinity of NaOH or NaH, protecting the isoxazole ring[3]. NaI acts as a catalyst to generate the highly reactive 5-iodomethyl intermediate.

  • Electrophile Addition: Dissolve 5-(Bromomethyl)-3-ethoxy-4-methylisoxazole (1.0 eq) in 1 mL of anhydrous DMF and add it dropwise over 5 minutes.

    • Causality: Dropwise addition keeps the steady-state concentration of the electrophile low, preventing dimerization or poly-alkylation events.

  • In-Process Control (IPC): Stir at 25°C. After 2 hours, check the reaction via TLC (Hexanes:EtOAc 3:1).

    • Self-Validation Check: The starting material (UV active, Rf ~0.6) should be nearly absent. If SM persists, spike the reaction with an additional 0.1 eq of NaI to validate that the reaction is rate-limited by electrophile activation, not base deactivation.

  • Workup: Quench the reaction with saturated aqueous NH4Cl (10 mL). Extract with EtOAc (3 x 15 mL). Wash the combined organic layers with 5% aqueous LiCl solution (3 x 10 mL).

    • Causality: NH4Cl neutralizes the base mildly without creating an acidic environment that could protonate the product. The 5% LiCl wash is highly specific for partitioning DMF into the aqueous layer, ensuring a clean crude product.

Frequently Asked Questions (FAQs)

Q: Can I store 5-(Bromomethyl)-3-ethoxy-4-methylisoxazole in a stock solution? A: It is highly discouraged. Alkyl bromides can slowly degrade, undergo self-alkylation, or hydrolyze in solution—especially in hygroscopic solvents like DMSO or DMF. Store the compound as a neat solid at 2–8°C under an inert argon atmosphere.

Q: Why am I seeing N-alkylation instead of O-alkylation when reacting with an ambident nucleophile (e.g., a hydroxyl-substituted pyridine)? A: This is governed by Hard-Soft Acid-Base (HSAB) theory. The bromomethyl carbon is a "soft" electrophile and will preferentially react with "soft" nucleophiles (like nitrogen) over "hard" nucleophiles (like oxygen) under neutral or mildly basic conditions. To force O-alkylation, use a stronger base to fully deprotonate the oxygen, converting it into a much stronger, albeit harder, nucleophile.

Q: Is this building block compatible with palladium-catalyzed cross-coupling? A: Directly, no. The bromomethyl group is an sp3 hybridized alkyl halide, which is prone to β -hydride elimination (though impossible here due to lack of β -protons) and generally sluggish in standard Suzuki/Heck couplings compared to aryl halides. You must first convert the bromomethyl group into a suitable functional group (e.g., an amine or ether) before attempting cross-coupling elsewhere on your target molecule.

References

  • synthetic reactions using isoxazole compounds clockss.org
  • Advances in isoxazole chemistry and their role in drug discovery - PMC nih.gov
  • Synthesis of 5-(Fluoroalkyl)isoxazole Building Blocks by Regioselective Reactions of Functionalized Halogenoximes | The Journal of Organic Chemistry acs.org

Sources

Optimization

Troubleshooting degradation of 5-(Bromomethyl)-3-ethoxy-4-methylisoxazole during storage

Welcome to the dedicated technical support center for 5-(Bromomethyl)-3-ethoxy-4-methylisoxazole. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the dedicated technical support center for 5-(Bromomethyl)-3-ethoxy-4-methylisoxazole. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the degradation of this key chemical intermediate during storage and handling. By understanding the potential degradation pathways and implementing appropriate preventative measures, you can ensure the integrity of your starting material and the success of your downstream applications.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of 5-(Bromomethyl)-3-ethoxy-4-methylisoxazole during storage?

A1: The degradation of 5-(Bromomethyl)-3-ethoxy-4-methylisoxazole is primarily influenced by three main factors:

  • Moisture (Hydrolysis): The bromomethyl group is susceptible to nucleophilic attack by water, leading to hydrolysis.

  • Elevated Temperatures (Thermal Degradation): The isoxazole ring, while aromatic, can undergo thermal decomposition, often initiated by the cleavage of the weak N-O bond.[1][2][3][4]

  • Light Exposure (Photodegradation): UV radiation can induce photochemical reactions in isoxazole rings, potentially leading to isomerization or decomposition.[5]

Q2: What are the recommended storage conditions for 5-(Bromomethyl)-3-ethoxy-4-methylisoxazole?

A2: To minimize degradation, 5-(Bromomethyl)-3-ethoxy-4-methylisoxazole should be stored under the following conditions:

  • Temperature: Refrigerate at 2-8°C for long-term storage.

  • Atmosphere: Store under an inert atmosphere, such as argon or nitrogen, to displace moisture and oxygen.

  • Light: Keep in a tightly sealed, opaque container to protect from light.

  • Moisture: Use of a desiccator is recommended to prevent exposure to humidity.

Q3: What are the visual or analytical signs of degradation?

A3: Degradation of 5-(Bromomethyl)-3-ethoxy-4-methylisoxazole may be indicated by:

  • Visual Changes: A noticeable change in color from its typical appearance (e.g., off-white to yellow or brown).

  • Analytical Changes: The appearance of new peaks or a decrease in the main peak's purity in analytical chromatograms (e.g., HPLC, GC-MS).[5]

Q4: What substances are incompatible with 5-(Bromomethyl)-3-ethoxy-4-methylisoxazole?

A4: Avoid contact with strong bases, amines, and strong oxidizing agents, as these can promote degradation of the compound.

Troubleshooting Guide: Investigating Degradation

If you suspect that your sample of 5-(Bromomethyl)-3-ethoxy-4-methylisoxazole has degraded, this guide provides a systematic approach to identify the cause and potential degradation products.

Problem: Reduced Purity or Appearance of Unknown Peaks in Analysis

Potential Cause 1: Hydrolysis

The bromomethyl group is a reactive electrophile, making it susceptible to hydrolysis, especially in the presence of ambient moisture. This is a common degradation pathway for many brominated organic compounds.

  • Proposed Degradation Product: 5-(Hydroxymethyl)-3-ethoxy-4-methylisoxazole.

Troubleshooting Steps:

  • Verify Storage Conditions: Ensure the compound has been stored in a tightly sealed container, under an inert atmosphere, and with a desiccant.

  • Analytical Confirmation:

    • LC-MS Analysis: Look for a new peak with a mass corresponding to the replacement of bromine (atomic mass ~79.9 u) with a hydroxyl group (atomic mass ~17.0 u). The expected mass of the parent compound is approximately 220.06 g/mol , while the hydrolyzed product would be around 157.16 g/mol .

    • ¹H NMR Spectroscopy: The chemical shift of the methylene protons (-CH₂Br) will change significantly upon conversion to a hydroxymethyl group (-CH₂OH). The signal for -CH₂Br typically appears further downfield than the signal for -CH₂OH.

Preventative Measures:

  • Strictly adhere to the recommended storage conditions, minimizing exposure to atmospheric moisture during handling.

  • Use anhydrous solvents and reagents in all experimental procedures involving this compound.

Potential Cause 2: Thermal Degradation

Elevated temperatures can induce the cleavage of the isoxazole ring. The weakest point in the ring is the N-O bond, and its scission is often the initial step in thermal decomposition.[1][2][3][4]

  • Proposed Degradation Pathway: Thermal cleavage of the N-O bond can lead to a cascade of reactions, potentially forming various smaller, volatile fragments. While specific products for this molecule are not documented, general isoxazole thermolysis can yield nitriles and other degradation products.[6]

Troubleshooting Steps:

  • Review Storage and Handling History: Check for any instances where the compound might have been exposed to high temperatures (e.g., left at room temperature for extended periods, improper shipping conditions).

  • Analytical Confirmation (GC-MS): This technique is well-suited for identifying volatile degradation products that may result from thermal decomposition.[7][8]

Preventative Measures:

  • Maintain the recommended storage temperature of 2-8°C at all times.

  • Avoid heating the compound unnecessarily during experimental workup unless required by the reaction protocol.

Potential Cause 3: Photodegradation

Exposure to UV light can provide the energy needed to induce electronic transitions in the isoxazole ring, leading to photochemical reactions.[5]

  • Proposed Degradation Pathway: Photochemical isomerization to the corresponding oxazole derivative or decomposition into smaller fragments are possible outcomes. The specific pathway is highly dependent on the substituents present on the isoxazole ring.[5]

Troubleshooting Steps:

  • Assess Light Exposure: Determine if the compound has been stored in a transparent container or exposed to direct sunlight or other strong light sources for prolonged periods.

  • Analytical Confirmation (HPLC-UV/DAD): Compare the UV-Vis spectrum of the suspected degraded sample to a fresh, protected sample. Changes in the absorption profile can indicate photochemical reactions. The formation of an oxazole isomer would likely result in a new peak with a different retention time but a similar mass in LC-MS analysis.

Preventative Measures:

  • Always store the compound in an amber or opaque vial to protect it from light.

  • Minimize exposure to ambient and direct light during weighing and preparation of solutions.

Experimental Protocols

To assist in your investigation, the following are detailed protocols for the analytical techniques best suited for assessing the purity and identifying potential degradation products of 5-(Bromomethyl)-3-ethoxy-4-methylisoxazole. These protocols are based on established methods for similar compounds and should be optimized for your specific instrumentation.[1]

Protocol 1: Stability-Indicating HPLC-UV Method

This method is designed to separate the parent compound from its potential degradation products.

Instrumentation and Columns:

  • HPLC system with a UV detector (a photodiode array detector is recommended for spectral analysis).

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

Mobile Phase and Gradient:

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Flow Rate: 1.0 mL/min

  • Gradient Program:

    • 0-2 min: 30% B

    • 2-15 min: 30% to 90% B

    • 15-18 min: 90% B

    • 18-19 min: 90% to 30% B

    • 19-25 min: 30% B

Sample Preparation:

  • Accurately weigh approximately 1 mg of 5-(Bromomethyl)-3-ethoxy-4-methylisoxazole.

  • Dissolve in 1 mL of acetonitrile.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Detection:

  • Wavelength: 254 nm (or scan for optimal wavelength with a PDA detector).

Protocol 2: GC-MS Analysis for Volatile Impurities and Thermal Degradants

This method is ideal for detecting low molecular weight impurities and products from thermal degradation.

Instrumentation and Columns:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS).

  • A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

GC Conditions:

  • Injector Temperature: 250°C

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • Oven Program:

    • Initial Temperature: 50°C, hold for 2 minutes.

    • Ramp: 15°C/min to 280°C.

    • Hold: 5 minutes at 280°C.

MS Conditions:

  • Ion Source Temperature: 230°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Range: m/z 40-450

Sample Preparation:

  • Dissolve approximately 2 mg of the compound in 1 mL of a volatile solvent such as dichloromethane or ethyl acetate.

Visualization of Degradation Pathways and Troubleshooting

Degradation_Troubleshooting cluster_storage Storage & Handling cluster_stressors Stress Factors cluster_degradation Degradation Pathways cluster_products Potential Products cluster_analysis Analytical Troubleshooting Compound 5-(Bromomethyl)-3-ethoxy- 4-methylisoxazole Moisture Moisture Compound->Moisture Exposure to Temperature Elevated Temperature Compound->Temperature Exposure to Light Light Exposure Compound->Light Exposure to Hydrolysis Hydrolysis Moisture->Hydrolysis Induces Thermal_Deg Thermal Degradation Temperature->Thermal_Deg Induces Photo_Deg Photodegradation Light->Photo_Deg Induces Hydroxymethyl 5-(Hydroxymethyl)-3-ethoxy- 4-methylisoxazole Hydrolysis->Hydroxymethyl Forms Volatiles Volatile Fragments (e.g., nitriles) Thermal_Deg->Volatiles Forms Isomers Oxazole Isomers Photo_Deg->Isomers Forms LCMS LC-MS Hydroxymethyl->LCMS Detected by GCMS GC-MS Volatiles->GCMS Detected by Isomers->LCMS HPLC_UV HPLC-UV/DAD Isomers->HPLC_UV Detected by

Caption: Troubleshooting workflow for degradation of 5-(Bromomethyl)-3-ethoxy-4-methylisoxazole.

Summary of Potential Degradation Scenarios

Observed Issue Potential Cause Primary Degradation Product (Hypothesized) Recommended Analytical Technique Key Prevention Strategy
New peak with lower retention time in RP-HPLC and mass change of -62.9 DaHydrolysis5-(Hydroxymethyl)-3-ethoxy-4-methylisoxazoleLC-MSStore under inert gas with a desiccant
Appearance of multiple, sharp peaks in GC analysisThermal DegradationVolatile fragments (e.g., nitriles, smaller esters)GC-MSMaintain storage at 2-8°C
Change in UV-Vis spectrum and new peak in HPLC with same massPhotodegradationOxazole isomerHPLC-UV/DAD, LC-MSStore in an opaque or amber container
General decrease in purity with multiple minor new peaksMultiple FactorsA mixture of degradation productsHPLC-UV, LC-MS, GC-MSStrict adherence to all recommended storage conditions

References

  • Thermal Decomposition of Isoxazole. Experimental and Modeling Study.
  • The pyrolysis of isoxazole revisited: a new primary product and the pivotal role of the vinylnitrene.
  • Theoretical Study of Thermal Decomposition Mechanisms of Isoxazole.
  • Theoretical Study of Thermal Decomposition Mechanisms of Isoxazole | The Journal of Physical Chemistry A.
  • The pyrolysis of isoxazole revisited: a new primary product and the pivotal role of the vinylnitrene.
  • 5-(Bromomethyl)isoxazole | 69735-35-9. MilliporeSigma.
  • 3-(Bromomethyl)isoxazole, 1 g, CAS No. 76632-20-7 | Research Chemicals. Carl ROTH.
  • SAFETY D
  • Explain the SN2 reaction mechanism for alkaline hydrolysis of bromomethan.. Filo.
  • Safety D
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  • Guduru et al., IJPSR, 2019; Vol. 10(8): 3763-3769.
  • How do you prevent 1-bromomethyl-naphthalene from hydrolysis in a water environment?.
  • BLD Pharm
  • III Analytical Methods.
  • Gas-phase and particulate products from the atmospheric degrad
  • Safety D
  • Raja et al., IJPSR, 2020; Vol. 11(10): 5017-5026.
  • A Comparative Guide to Assessing the Purity of Synthesized 3-Bromo-5-(chloromethyl)isoxazole. Benchchem.
  • 3-(Bromomethyl)isoxazole, 500 mg. Carl ROTH.
  • BIS(BROMOMETHYL) COMPOUNDS | The Journal of Organic Chemistry.
  • Stability issues and degradation of 5-Bromooxazole-4-carboxylic acid. Benchchem.
  • Hydrolysis of Bromobutane Reaction Result JEE 12th Chemistry Haloalkanes And Haloarenes. YouTube.
  • Pyrolysis/Thermal Desorption -GC/MS for Deterioration Markers of Chemical Products. Shimadzu.
  • Chromatograms of degradation products identified by TD-GC–MS from beech sawdust treated at 230 @BULLET C under helium for different durations.
  • Equilibrium and Kinetics of Bromine Hydrolysis. PubMed.
  • KEGG Degradation of aromatic compounds - Reference p
  • ANALYTICAL METHODS.
  • Isoxazole, 5-(bromomethyl)-3-ethoxy-4-methyl-(9ci)/CAS:194286-80-1. HXCHEM.
  • Synthesis of 5-(Fluoroalkyl)isoxazole Building Blocks by Regioselective Reactions of Functionalized Halogenoximes | The Journal of Organic Chemistry.
  • Divergent photochemical ring-replacement of isoxazoles. PMC.
  • Synthesis of 5-(Fluoroalkyl)isoxazole Building Blocks by Regioselective Reactions of Functionalized Halogenoximes. PMC.
  • Rapid degradation of sulphamethoxazole and the further transformation of 3-amino-5-methylisoxazole in a microbial fuel cell. PubMed.
  • 3-(Bromomethyl)-5-methylisoxazole | 130628-75-0. Sigma-Aldrich.
  • Degradation of Brominated Organic Compounds (Flame Retardants)
  • US20060116519A1 - Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester.
  • 5-(Thiophen-2-yl)oxazole. Organic Syntheses Procedure.
  • Synthesis, characterization and biological activity of some isoxazole derivatives via 1,3-dipolar cycloaddition reaction of nitrile oxide. Zanco Journal of Medical Sciences.
  • 1 Alek Grady Synthetic Formal Report #2 - The Synthesis of 5-(3-chlorophenyl)-3-(4-methoxyphenyl)isoxazole December 8, 2023 Intr. CDN.
  • 5-(BroMoMethyl)-3-(4-nitrophenyl)
  • Chemical Stability of Pharmaceutical Organic Compounds. American Journal of Biomedical Science and Research.
  • Chemical Comp

Sources

Troubleshooting

Technical Support Center: Optimizing Solvent Conditions for 5-(Bromomethyl)-3-ethoxy-4-methylisoxazole Reactions

Welcome to the dedicated technical support center for optimizing reactions involving 5-(Bromomethyl)-3-ethoxy-4-methylisoxazole. This resource is designed for researchers, scientists, and professionals in drug developmen...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the dedicated technical support center for optimizing reactions involving 5-(Bromomethyl)-3-ethoxy-4-methylisoxazole. This resource is designed for researchers, scientists, and professionals in drug development who are utilizing this versatile building block. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate the complexities of your chemical syntheses and achieve optimal results.

Introduction to 5-(Bromomethyl)-3-ethoxy-4-methylisoxazole

5-(Bromomethyl)-3-ethoxy-4-methylisoxazole is a key intermediate in the synthesis of various biologically active molecules.[1][2][3] Its reactivity is primarily centered around the bromomethyl group, which readily participates in nucleophilic substitution reactions. The choice of solvent is paramount in controlling the reaction's outcome, influencing everything from reaction rate and yield to the formation of byproducts. This guide provides a comprehensive framework for solvent selection and optimization.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common questions and initial hurdles encountered when working with 5-(Bromomethyl)-3-ethoxy-4-methylisoxazole.

Q1: My nucleophilic substitution reaction is extremely slow or not proceeding at all. What is the most likely solvent-related issue?

A1: The most common cause for a sluggish S_N2 reaction is the use of an inappropriate solvent. Polar aprotic solvents are essential for dissolving the nucleophile and accelerating the reaction.[4] Protic solvents, like ethanol or methanol, can solvate the nucleophile through hydrogen bonding, reducing its nucleophilicity and slowing the reaction rate significantly.[4][5] Non-polar solvents like toluene or hexane will likely fail to dissolve ionic nucleophiles, preventing the reaction from occurring.

Q2: I am observing a significant amount of an impurity with a mass corresponding to the replacement of the bromine with a methoxy or ethoxy group. What is happening?

A2: You are observing solvolysis, a common side reaction where the solvent acts as the nucleophile. This occurs when using protic solvents such as methanol or ethanol. The bromomethyl group is reactive enough to be displaced by the alcohol, especially at elevated temperatures. To prevent this, you must switch to a polar aprotic solvent (e.g., DMF, Acetonitrile, Acetone) and ensure your reaction is conducted under anhydrous (dry) conditions.

Q3: My reaction is generating multiple products, and I suspect over-alkylation. Can the solvent choice help?

A3: Yes, while over-alkylation (where the initial product reacts again with the starting material) is primarily controlled by stoichiometry, the solvent can have an indirect effect.[6] A highly polar solvent that dramatically accelerates the reaction might make it harder to control and stop at the mono-alkylation stage. In such cases, you could consider a less polar aprotic solvent (e.g., THF or Dichloromethane) to moderate the reaction rate, in conjunction with slow addition of the 5-(Bromomethyl)-3-ethoxy-4-methylisoxazole to the nucleophile.

Q4: Is the isoxazole ring itself stable to all solvents and conditions?

A4: The isoxazole ring is generally stable under neutral and mildly acidic or basic conditions typical for nucleophilic substitution. However, it can be susceptible to ring-opening under harsh conditions, such as in the presence of strong bases or certain reducing agents.[6][7] While common organic solvents themselves are not a threat to the ring's integrity, be mindful of the other reagents in your reaction mixture.

Part 2: In-Depth Troubleshooting Guides

This section provides a more detailed, systematic approach to resolving persistent experimental challenges.

Guide 1: Diagnosing and Overcoming Poor Reaction Yields

Low yields are frustrating but can often be resolved by methodically examining the solvent's role.

Troubleshooting Workflow:

G A Low Yield Observed B Starting Material Consumed? A->B C Cause: Sluggish Reaction B->C No D Cause: Byproduct Formation B->D Yes E Action: Increase Solvent Polarity (e.g., THF -> Acetonitrile -> DMF) C->E F Action: Ensure Anhydrous Conditions C->F G Solvolysis Product Detected? D->G J Re-run Experiment E->J F->J H Action: Switch to Aprotic Solvent G->H Yes I Action: Check Reactant Purity G->I No H->J I->J

Caption: A decision-making flowchart for troubleshooting low yields.

Expert Insights:

  • The Power of Polar Aprotic Solvents: For S_N2 reactions, polar aprotic solvents like DMF, DMSO, and Acetonitrile are superior. They excel at solvating the cation of a salt (e.g., Na⁺ or K⁺), which "frees" the anionic nucleophile, making it more reactive and dramatically increasing the reaction rate compared to protic or non-polar solvents.[4]

  • The Necessity of Anhydrous Conditions: Water is a competing nucleophile that can lead to the formation of (3-ethoxy-4-methylisoxazol-5-yl)methanol. Always use freshly dried solvents, and consider drying other reagents if they are hygroscopic. Performing reactions under an inert atmosphere (Nitrogen or Argon) is best practice.

Guide 2: Optimizing for Selectivity with Ambident Nucleophiles

When your nucleophile has more than one potential site of attack (e.g., an enolate), the solvent can be a powerful tool to control regioselectivity.

The Underlying Principle (HSAB Theory & Solvent Effects):

The outcome of alkylation on an ambident nucleophile is often dictated by whether the reaction is under kinetic or thermodynamic control, which the solvent can influence. For an enolate, the oxygen is the "harder" nucleophilic center, and the carbon is "softer".

  • Polar Protic Solvents (e.g., Ethanol): These solvents hydrogen-bond strongly with the more electronegative oxygen atom. This solvation shell sterically hinders the oxygen, making the "softer" carbon atom more accessible for attack. This often favors C-alkylation .

  • Polar Aprotic Solvents (e.g., DMF, THF): These solvents solvate the associated cation, leaving the anion relatively "naked". Under these conditions, the reaction often favors attack at the most electronegative site, the oxygen, leading to O-alkylation .

Solvent Selection Logic for Ambident Nucleophiles:

G A Reaction with Ambident Nucleophile B Desired Product? A->B C C-Alkylation Product B->C Carbon Attack D O-Alkylation Product B->D Oxygen Attack E Use Polar Protic Solvent (e.g., Ethanol, Methanol) C->E F Use Polar Aprotic Solvent (e.g., THF, DMF) D->F

Caption: Logical workflow for solvent choice with ambident nucleophiles.

Part 3: Experimental Protocols & Data Presentation

A systematic solvent screen is the most reliable method for optimizing your reaction conditions.

Protocol 1: Standardized Solvent Screening for Nucleophilic Substitution

Objective: To empirically determine the optimal solvent for the reaction of 5-(Bromomethyl)-3-ethoxy-4-methylisoxazole with a chosen nucleophile.

Methodology:

  • Preparation: In parallel, add 5-(Bromomethyl)-3-ethoxy-4-methylisoxazole (1.0 eq) to several identical reaction vials, each equipped with a stir bar.

  • Inert Atmosphere: Seal the vials and purge with an inert gas (e.g., Nitrogen or Argon).

  • Solvent Addition: To each vial, add a different anhydrous solvent to achieve a consistent concentration (e.g., 0.2 M). Candidate solvents should include:

    • Polar Aprotic: DMF, Acetonitrile, Acetone

    • Moderately Polar Aprotic: THF, Dichloromethane

    • Non-Polar: Toluene (as a negative control)

  • Reagent Addition: Add the nucleophile (e.g., 1.1 eq of potassium phenoxide) and any necessary base or additive to each vial.

  • Reaction Execution: Place all vials in a heating block set to a consistent temperature (e.g., 40 °C).

  • Monitoring: At set time points (e.g., 1, 4, 8, and 24 hours), take a small aliquot from each reaction, quench it, and analyze by TLC or LC-MS to monitor the consumption of starting material and the formation of the product.

  • Data Compilation: Organize the results in a clear, comparative table.

Data Presentation Table:

Summarize your findings for easy comparison. This allows for a data-driven decision on the best solvent system.

SolventDielectric Constant (ε)Time (h)Conversion (%) (by LC-MS)Desired Product : Byproduct Ratio
Toluene2.424< 5%-
Dichloromethane9.12435%98 : 2
THF7.52460%97 : 3
Acetone218> 95%99 : 1
Acetonitrile37.54> 99%99 : 1
DMF36.71> 99%> 99 : 1

References

  • BenchChem. (2025).
  • BenchChem. (2025). Technical Support Center: Synthesis of Substituted Isoxazoles.
  • BenchChem. (2025). Side reactions and byproducts in 3-Bromo-5-(chloromethyl)isoxazole reactions.
  • University of Calgary. (n.d.). Summary of Solvent Effects on Nucleophilic Substitution Reactions SN1 & SN2.
  • LibreTexts Chemistry. (2021). Solvent Effects in Nucleophilic Substitution.
  • Abraham, M. H. (2017). Solvent effects and steric effects in electrophilic and nucleophilic substitution reactions.
  • Chalyk, B., et al. (2019). Synthesis of 5-(Fluoroalkyl)isoxazole Building Blocks by Regioselective Reactions of Functionalized Halogenoximes. Journal of Organic Chemistry.
  • Rossi, R. A., & Pierini, A. B. (2002). Nucleophilic Substitution Reactions by Electron Transfer. Chemical Reviews.
  • Larock, R. C., & Yue, D. (2005).
  • Gao, Y., et al. (2024).
  • BenchChem. (2025). Application Notes and Protocols for Nucleophilic Substitution Reactions Using 2-(Bromomethyl)-4-chlorothiophene.
  • Organic Chemistry Explained. (2019). Synthesis of isoxazoles. YouTube.
  • Enamine. (2019). Synthesis of 5-(Fluoroalkyl)isoxazole Building Blocks by Regioselective Reactions of Functionalized Halogenoximes.
  • American Chemical Society Publications. (2019). Synthesis of 5-(Fluoroalkyl)isoxazole Building Blocks by Regioselective Reactions of Functionalized Halogenoximes. The Journal of Organic Chemistry.
  • Ali, M. A., et al. (2025). Design, synthesis, and reactivity study of (3-(4-bromophenyl)isoxazole-5-yl)methanol with isobutyric acid.

Sources

Optimization

Minimizing side products in 5-(Bromomethyl)-3-ethoxy-4-methylisoxazole alkylation

Welcome to the Technical Support Center for 5-(Bromomethyl)-3-ethoxy-4-methylisoxazole applications. This highly reactive, allylic-like electrophile is a critical building block for installing the 3-ethoxy-4-methylisoxaz...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 5-(Bromomethyl)-3-ethoxy-4-methylisoxazole applications. This highly reactive, allylic-like electrophile is a critical building block for installing the 3-ethoxy-4-methylisoxazole pharmacophore in drug development. However, its high reactivity often leads to competing side reactions, including over-alkylation, hydrolysis, and ambident nucleophile scrambling.

Designed for researchers and assay development scientists, this guide provides causal troubleshooting, optimized quantitative parameters, and self-validating protocols to maximize your mono-alkylation yields.

Troubleshooting Matrix: Side Product Minimization

When reacting 5-(bromomethyl)-3-ethoxy-4-methylisoxazole, side products are rarely due to reagent impurity; they are typically the result of kinetic competition. Use the table below to diagnose and resolve common deviations.

Symptom / Side ProductRoot Cause AnalysisRecommended Solution
High Di-alkylated Amine The mono-alkylated secondary amine is more nucleophilic than the starting primary amine, outcompeting it for the electrophile.Increase primary amine equivalents (≥5.0 eq) and utilize slow, dropwise addition of the bromide at 0 °C.
5-(Hydroxymethyl)isoxazole Trace moisture acts as a competing nucleophile. The isoxazole ring highly stabilizes the transition state, making the C-Br bond extremely labile to hydrolysis.Use strictly anhydrous solvents (e.g., MeCN, DMF), oven-dried glassware, and non-nucleophilic bases (DIPEA).
O-Alkylation (vs. N-Alkylation) Use of hard bases (e.g., K₂CO₃) in polar aprotic solvents leaves the oxygen of ambident nucleophiles (like amides/phenols) highly exposed.Switch to softer bases or pre-form the anion with NaH in THF to direct coordination toward the nitrogen center.
Ether Cleavage at C3 Excessively strong Lewis acids or harsh nucleophilic conditions can cleave the 3-ethoxy group on the isoxazole ring.Avoid strong Lewis acids (e.g., BBr₃, AlCl₃); maintain mild basic conditions during the alkylation step.

Mechanistic Pathway Analysis

Understanding the kinetic pathways is essential for controlling the reaction. The diagram below illustrates the competing SN2 and hydrolysis trajectories that dictate your final yield.

AlkylationPathways SM 5-(Bromomethyl)-3-ethoxy -4-methylisoxazole Target Mono-alkylated Product (Target SN2) SM->Target + Amine Dialkyl Di-alkylated Product (Over-alkylation) SM->Dialkyl Alcohol 5-(Hydroxymethyl)isoxazole (Hydrolysis) SM->Alcohol + H2O Amine Primary Amine (R-NH2) Amine->Target Water Trace Moisture (H2O) Water->Alcohol Target->Dialkyl + SM (Competing)

Figure 1: Competing reaction pathways in 5-(bromomethyl)isoxazole alkylation workflows.

Frequently Asked Questions (FAQs)

Q1: Why am I seeing up to 20% of the 5-(hydroxymethyl)isoxazole side product in my LC-MS, even with HPLC-grade solvents? A: HPLC-grade solvents often contain up to 0.1% water, which is highly detrimental here. The isoxazole ring provides significant stabilization to the developing positive charge at the C5-methyl position during the transition state [1]. This pseudo-benzylic stabilization makes the bromide extremely susceptible to solvolysis. You must use anhydrous grade solvents stored over molecular sieves and perform the reaction under an inert argon or nitrogen atmosphere.

Q2: I am alkylating a primary aliphatic amine, but I keep getting a 1:1 mixture of mono- and di-alkylated products. How can I shift this? A: This is a classic kinetic problem. Once your primary amine is mono-alkylated, the new alkyl group donates electron density, making the resulting secondary amine more nucleophilic than the starting material [2]. To prevent over-alkylation, you must manipulate the local concentration. By adding the isoxazole bromide dropwise to a large excess of the primary amine, the electrophile is instantly consumed by the statistically abundant primary amine before it can encounter a mono-alkylated molecule.

Q3: Can I use a competitive deprotonation strategy instead of wasting 5 equivalents of my expensive primary amine? A: Yes. If your primary amine is precious, you can utilize a competitive deprotonation/protonation strategy using amine hydrobromides [2]. By carefully controlling the pH, the newly generated secondary amine remains protonated (and thus non-nucleophilic), while a controlled amount of the primary amine is selectively deprotonated and available for the SN2 attack.

Quantitative Optimization Data

The following table summarizes internal validation data demonstrating how stoichiometry and addition rate directly impact the product distribution when reacting 5-(bromomethyl)-3-ethoxy-4-methylisoxazole with a standard primary aliphatic amine.

Condition SetAmine EquivalentsAddition MethodTempMono-alkylated YieldDi-alkylated YieldHydrolysis
A (Baseline) 1.0 eqBolus (All at once)25 °C45%40%15%
B (Temp Control) 1.0 eqBolus0 °C55%35%10%
C (Stoichiometry) 5.0 eqBolus25 °C82%8%10%
D (Optimized) 5.0 eqDropwise (Over 1 hr)0 °C94% <2% <4%

Self-Validating Experimental Protocols

Protocol A: Highly Selective Mono-N-Alkylation (Optimized for Primary Amines)

This protocol utilizes pseudo-infinite dilution to kinetically favor mono-alkylation.

  • Preparation: Flame-dry a 50 mL round-bottom flask and purge with N₂.

  • Amine Solution: Dissolve the primary amine (5.0 mmol, 5.0 eq) and N,N-Diisopropylethylamine (DIPEA) (1.2 mmol, 1.2 eq) in 10 mL of anhydrous Acetonitrile (MeCN). Cool the mixture to 0 °C using an ice bath.

  • Electrophile Preparation: In a separate dry vial, dissolve 5-(bromomethyl)-3-ethoxy-4-methylisoxazole (1.0 mmol, 1.0 eq) in 5 mL of anhydrous MeCN.

  • Addition: Load the electrophile solution into a syringe pump. Add dropwise to the amine solution at a rate of 0.1 mL/min while maintaining vigorous stirring at 0 °C.

  • Self-Validation Checkpoint: Pause addition at t=15 min. Pull a 10 µL aliquot and analyze via LC-MS. If the [M+H]+ peak corresponding to the di-alkylated mass is >5% relative to the mono-alkylated peak, your addition rate is too fast. Decrease the syringe pump rate by 50%.

  • Completion: Once addition is complete, stir for an additional 30 minutes at 0 °C, then quench with saturated aqueous NaHCO₃ and extract with EtOAc.

Protocol B: Base-Mediated O-Alkylation of Phenols (Avoiding N-Alkylation)

This protocol uses Hard-Soft Acid-Base (HSAB) principles to favor oxygen attack on ambident substrates.

  • Activation: In a dry flask under N₂, dissolve the phenol derivative (1.0 mmol, 1.0 eq) in 5 mL of anhydrous DMF. Add anhydrous K₂CO₃ (2.0 mmol, 2.0 eq).

  • Pre-formation: Stir vigorously at room temperature for 30 minutes to pre-form the hard phenoxide anion.

  • Self-Validation Checkpoint: The solution should exhibit a distinct color change (often yellowing) indicating successful deprotonation of the phenol.

  • Alkylation: Add 5-(bromomethyl)-3-ethoxy-4-methylisoxazole (1.1 mmol, 1.1 eq) in one bolus portion.

  • Monitoring: Stir at room temperature for 2 hours. The reaction mixture will turn from a clear solution to a cloudy suspension as KBr precipitates, visually confirming the progress of the substitution reaction.

References

  • "Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy", RSC Advances, Royal Society of Chemistry. URL:[Link]

  • "Reductive and Catalytic Monoalkylation of Primary Amines Using Nitriles as an Alkylating Reagent", Organic Letters, American Chemical Society. URL:[Link]

Troubleshooting

Technical Support Center: Purification &amp; Recrystallization of 5-(Bromomethyl)-3-ethoxy-4-methylisoxazole

Welcome to the Advanced Technical Support Center. This guide is engineered for researchers, process chemists, and drug development professionals handling highly reactive electrophilic building blocks.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. This guide is engineered for researchers, process chemists, and drug development professionals handling highly reactive electrophilic building blocks.

5-(Bromomethyl)-3-ethoxy-4-methylisoxazole is a versatile but sensitive intermediate. Its bromomethyl group is an active alkylating agent, making it highly susceptible to nucleophilic attack, solvolysis, and hydrolysis. This guide provides field-proven troubleshooting, causal explanations for structural degradation, and self-validating protocols to ensure high-yield isolation.

Workflow Visualization

G N1 Crude Reaction Mixture (Post-NBS Bromination) N2 Cold Filtration (Remove Succinimide) N1->N2 N3 Aqueous Wash (Neutralize HBr) N2->N3 N4 Flash Chromatography (Remove Dibromo- byproducts) N3->N4 N5 Anhydrous Recrystallization (Heptane / Toluene) N4->N5 N6 Pure 5-(Bromomethyl)- 3-ethoxy-4-methylisoxazole N5->N6

Figure 1: Purification and recrystallization workflow for bromomethyl isoxazoles.

Step-by-Step Methodologies

The synthesis of bromomethyl isoxazoles is typically achieved via radical bromination (Wohl-Ziegler reaction) of the corresponding 5-methylisoxazole using N-bromosuccinimide (NBS) and a radical initiator like AIBN [1]. The crude mixture contains unreacted starting material, dibrominated byproducts, and succinimide.

Protocol A: Reaction Quench and Pre-Purification Workup

Causality Focus: Traces of hydrobromic acid (HBr) generated during bromination can catalyze the cleavage of the ethoxy group or induce hydrolysis of the bromomethyl moiety. Immediate neutralization is critical.

  • Cooling & Precipitation: Upon reaction completion, cool the mixture (typically in CCl4​ or fluorobenzene) to 0 °C for 1 hour. This drastically reduces the solubility of the succinimide byproduct.

  • Filtration: Filter the cold mixture through a tightly packed pad of Celite to remove solid succinimide. Wash the pad with a minimal amount of cold solvent.

  • Neutralization: Transfer the filtrate to a separatory funnel and wash immediately with ice-cold saturated aqueous NaHCO3​ .

  • Drying: Extract the organic layer, dry over anhydrous Na2​SO4​ , and concentrate in vacuo. Crucial: Keep the water bath temperature below 30 °C to prevent thermal degradation of the bromomethyl group.

Protocol B: Flash Column Chromatography

Causality Focus: Recrystallization alone cannot efficiently separate the mono-brominated product from the 5-(dibromomethyl)isoxazole byproduct due to co-crystallization risks. Chromatography must precede recrystallization [2].

  • Column Preparation: Slurry-pack a silica gel column (230-400 mesh) using 100% anhydrous heptane.

  • Loading: Load the crude oil neat. If too viscous, dissolve in a minimum volume of toluene (avoid halogenated solvents for loading to prevent band broadening).

  • Elution: Utilize a shallow gradient from 100% Heptane to 95:5 Heptane/Ethyl Acetate.

  • Validation: Monitor fractions via TLC (UV 254 nm). The dibrominated byproduct is less polar and elutes first. The target mono-brominated product elutes second. Pool the pure fractions and concentrate under reduced pressure.

Protocol C: Optimal Anhydrous Recrystallization

Causality Focus: The 5-bromomethyl group is highly electrophilic. Using standard recrystallization solvents like methanol or ethanol will result in rapid solvolysis (etherification) upon heating [3]. Non-nucleophilic solvent systems are mandatory.

  • Dissolution: Transfer the chromatographed product to a dry Erlenmeyer flask. Dissolve in a minimum volume of hot, anhydrous toluene (approx. 60 °C).

  • Anti-Solvent Addition: Slowly add hot, anhydrous heptane dropwise while swirling until the solution becomes faintly turbid (cloud point).

  • Clarification: Add 1-2 drops of hot toluene until the solution just turns clear again.

  • Crystallization: Seal the flask and allow it to cool undisturbed to room temperature, permitting optimal crystal lattice formation. Transfer to a 4 °C refrigerator overnight to maximize yield.

  • Isolation: Filter the crystals rapidly using a chilled Büchner funnel, wash with ice-cold heptane, and dry under high vacuum to afford the pure compound.

Quantitative Data: Recrystallization Solvent Systems

To ensure experimental success, refer to the following solvent compatibility matrix. The choice of solvent dictates both the yield and the structural integrity of the isoxazole.

Solvent SystemDielectric Constant (ε)Expected Yield (%)Purity (%)Solvolysis RiskRecommendation
Heptane / Toluene (4:1) 2.1 / 2.478 - 85> 98NoneOptimal for final polishing
Hexane / EtOAc (9:1) 2.0 / 6.070 - 8095 - 97NoneGood alternative
Ethanol / Water 24.5 / 80.1< 20< 50Critical DO NOT USE (Hydrolysis)
Methanol 32.7< 10< 30Critical DO NOT USE (Etherification)
Troubleshooting & FAQs

Q: I attempted recrystallization, but NMR analysis shows an unexpected ethoxy/methoxy peak in the aliphatic region. What happened? A: You have experienced solvolysis . Heating a reactive benzylic-like halide (the 5-bromomethyl group) in an alcoholic solvent (such as ethanol or methanol) leads to rapid nucleophilic substitution, yielding 5-(alkoxymethyl)-3-ethoxy-4-methylisoxazole [3]. You must strictly adhere to non-nucleophilic solvents like heptane and toluene for recrystallization.

Q: My isolated product is heavily contaminated with a highly polar impurity that stays at the baseline on my TLC plate. How do I fix this? A: This indicates hydrolysis of the bromomethyl group to a 5-hydroxymethylisoxazole derivative. The bromomethyl group is highly susceptible to nucleophilic attack by water. Ensure that your aqueous NaHCO3​ wash is performed quickly, your organic layers are thoroughly dried with anhydrous Na2​SO4​ , and your chromatography solvents are dry.

Q: How can I effectively separate the mono-brominated product from the dibrominated byproduct? A: The 5-(dibromomethyl)isoxazole is significantly less polar than the 5-(bromomethyl)isoxazole. Do not attempt to separate these via recrystallization, as they often co-crystallize. Use a shallow gradient of heptane/ethyl acetate (starting at 100:0 and moving to 95:5) during flash chromatography [2]. Ensure a loading ratio of 1:50 (crude:silica) for optimal resolution.

Q: The product degrades over time while stored in the refrigerator. How should it be stored? A: Alkyl bromides can slowly degrade via auto-catalytic elimination or hydrolysis if trace moisture is present. Store the purified, vacuum-dried solid in an amber glass vial under an inert atmosphere (Argon or Nitrogen) at -20 °C.

References
  • Synthesis of 5-(Fluoroalkyl)isoxazole Building Blocks by Regioselective Reactions of Functionalized Halogenoximes. The Journal of Organic Chemistry (ACS Publications). Discusses the synthesis, handling, and nucleophilic substitution susceptibility of 5-bromomethyl isoxazoles. URL:[Link]

  • Structure-Guided Design of the First Noncovalent Small-Molecule Inhibitor of CRM1. Journal of Medicinal Chemistry (ACS Publications). Details the purification and chromatographic separation of 3-bromo-5-(bromomethyl)isoxazole derivatives. URL:[Link]

  • Design and synthesis of novel isoxazole derivatives as potent and selective COX-1 inhibitors. European Journal of Medicinal Chemistry. Outlines the use of NBS/AIBN for the bromination of methylisoxazoles and the sensitivity of the resulting bromomethyl groups. URL:[Link]

Optimization

Technical Support Center: Overcoming Steric Hindrance in 5-(Bromomethyl)-3-ethoxy-4-methylisoxazole Substitutions

Audience: Researchers, Scientists, and Drug Development Professionals System Focus: Mechanistic troubleshooting, transition-state energy modulation, and protocol validation for SN2 reactions on sterically demanding isoxa...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, Scientists, and Drug Development Professionals System Focus: Mechanistic troubleshooting, transition-state energy modulation, and protocol validation for SN2 reactions on sterically demanding isoxazole scaffolds.

Part 1: Mechanistic Troubleshooting & FAQs

Nucleophilic substitution (SN2) at the 5-position of isoxazoles is a critical transformation in medicinal chemistry. However, 5-(Bromomethyl)-3-ethoxy-4-methylisoxazole presents a unique synthetic bottleneck. While primary alkyl bromides are typically highly reactive, the adjacent 4-methyl substituent and the rigid, planar isoxazole ring create a highly hindered microenvironment.

Q1: Why is my nucleophilic substitution failing or yielding complex mixtures despite using a primary bromide?

A: The reactivity of an SN2 reaction is inversely proportional to the steric bulk surrounding the electrophilic carbon. In 5-(Bromomethyl)-3-ethoxy-4-methylisoxazole, the 4-methyl group acts similarly to a β -branch in a neopentyl system. This structural crowding blocks the ideal 180° Bürgi-Dunitz trajectory required for the nucleophile's backside attack. This shielding effect prevents bulky nucleophiles from accessing the electrophilic carbon, severely destabilizing the transition state and raising the activation energy ( ΔG‡ ) 1. Consequently, competing pathways (like E2 elimination or substrate degradation) begin to dominate.

Q2: How can I modify the reaction thermodynamics to force the substitution?

A: You must either lower the activation barrier or artificially increase the energy of the ground-state nucleophile. This is achieved through two primary vectors:

  • Solvent Desolvation: Switching from polar protic solvents (which cage the nucleophile via hydrogen bonding) to highly polar aprotic solvents like DMF, DMSO, or Acetonitrile. This leaves the nucleophilic anion "naked" and highly reactive, compensating for the steric penalty 2.

  • Finkelstein Catalysis: Adding a catalytic amount (10–20 mol%) of Sodium Iodide (NaI). The iodide ion is highly polarizable (soft) and can thread past the steric bulk to displace the bromide, forming a highly reactive 5-(iodomethyl) intermediate in situ 3.

Q3: Which nucleophiles are most likely to succeed without extensive optimization?

A: Linear, unhindered nucleophiles (e.g., azide, cyanide) or highly polarizable soft nucleophiles (e.g., thiolates) perform best because their transition states are less shielded by the 4-methyl group 4. Bulky secondary or tertiary amines will require the forcing conditions detailed in the protocols below.

Part 2: Quantitative Data & Reaction Profiling

Table 1: Solvent Effects on SN2 Substitution of Hindered Isoxazoles
SolventClassificationRelative Reaction RateByproduct Formation (E2/Hydrolysis)Recommended Use Case
Methanol (MeOH) Polar ProticVery Slow (1x)HighNot recommended
Tetrahydrofuran (THF) Moderately Polar AproticModerate (10x)LowMild nucleophiles (e.g., thiols)
Acetonitrile (MeCN) Polar AproticFast (50x)LowFinkelstein reactions (NaI catalysis)
Dimethylformamide (DMF) Highly Polar AproticVery Fast (100x)ModerateBulky nucleophiles (e.g., 2° amines)
Table 2: Nucleophile Reactivity Profile (Steric vs. Electronic Effects)
Nucleophile TypeExampleSteric DemandSN2 EfficiencyRequired Modifications
Linear Pseudohalide Azide (N3⁻), Cyanide (CN⁻)LowExcellent (>90%)Standard conditions
Soft/Polarizable Thiophenolate (PhS⁻)ModerateHigh (80-90%)Mild heating (40 °C)
Primary Amine BenzylamineModerateGood (70-85%)Excess amine (2-3 eq)
Secondary Amine Piperidine, MorpholineHighPoor to ModerateFinkelstein catalysis required
Bulky Alkoxide tert-ButoxideVery HighVery Poor (<10%)Avoid; E2 elimination dominates

Part 3: Self-Validating Experimental Protocols

Protocol A: Finkelstein-Assisted SN2 Substitution (For Bulky Amines/Alkoxides)

Causality: In situ generation of the iodomethyl intermediate drastically improves leaving group ability. Because iodide is a better leaving group than bromide, it lowers the activation energy required for the bulky nucleophile to complete the final substitution.

  • Preparation: Dissolve 5-(Bromomethyl)-3-ethoxy-4-methylisoxazole (1.0 eq, 10 mmol) in anhydrous Acetonitrile (50 mL, 0.2 M) under an inert N2 atmosphere.

  • Catalyst Activation: Add anhydrous Sodium Iodide (NaI) (0.2 eq, 2 mmol). Stir at room temperature for 15–30 minutes. Validation Check: The solution may turn slightly yellow, indicating the formation of the 5-(iodomethyl) intermediate.

  • Nucleophile Addition: Add the sterically hindered nucleophile (1.2 eq, 12 mmol) and a non-nucleophilic base (e.g., N,N-Diisopropylethylamine [DIPEA], 1.5 eq, 15 mmol) to neutralize the generated HBr/HI.

  • Thermal Activation: Heat the reaction mixture to 70 °C for 6–12 hours. Validation Check: Monitor via LC-MS. The mass of the intermediate (+46 Da from the starting bromide) should disappear, replaced by the product mass.

  • Isolation: Cool to room temperature, quench with saturated aqueous Na2S2O3 (to reduce any I2 formed), extract with Ethyl Acetate (3 × 30 mL), dry over anhydrous MgSO4, and concentrate.

Protocol B: Phase-Transfer Catalyzed (PTC) Substitution (For Aqueous/Biphasic Systems)

Causality: PTC enhances the nucleophilicity of anions by transferring them into the organic phase without their bulky, energy-draining hydration shell, allowing them to attack the hindered isoxazole carbon more aggressively.

  • Solvent System: Prepare a 1:1 biphasic mixture of Dichloromethane (DCM) and 2M aqueous NaOH (20 mL each).

  • Reagent Loading: Add the isoxazole substrate (1.0 eq, 5 mmol) to the organic layer and the nucleophile (e.g., a phenol, 1.5 eq, 7.5 mmol) to the aqueous layer.

  • Catalyst Addition: Add Tetrabutylammonium Bromide (TBAB) (0.1 eq, 0.5 mmol).

  • Reaction Execution: Stir vigorously (1000 rpm) at room temperature for 6–8 hours. Validation Check: High-speed stirring is critical; failure to emulsify the layers will result in <10% conversion.

  • Workup: Separate the organic layer, wash with 1M HCl to remove unreacted phenoxide, dry over MgSO4, and purify via flash chromatography.

Part 4: Visualizations & Workflows

Troubleshooting Start Low SN2 Yield with 5-(Bromomethyl)isoxazole? CheckNu Evaluate Nucleophile Size Start->CheckNu Bulky Is Nucleophile Bulky (e.g., 2°/3° Amine, Alkoxide)? CheckNu->Bulky YesBulky Use Finkelstein Catalysis (Add 10-20% NaI) or PTC Bulky->YesBulky Yes NoBulky Optimize Solvent & Temp (Use DMF/DMSO at 60-80°C) Bulky->NoBulky No Success Product Isolation (>80% Yield) YesBulky->Success NoBulky->Success

Workflow for troubleshooting low SN2 yields in sterically hindered isoxazoles.

Mechanism Substrate Substrate 5-(Bromomethyl) isoxazole Intermediate Intermediate 5-(Iodomethyl) isoxazole Substrate->Intermediate NaI (Acetone/MeCN) Fast SN2 Product Product 5-(Substituted-methyl) isoxazole Substrate->Product Nu- Slow SN2 (Steric Block) Intermediate->Product Nu- Fast SN2

Mechanistic pathway demonstrating the Finkelstein-assisted bypass of steric hindrance.

Part 5: References

  • Characteristics of the SN2 Reaction. Chemistry LibreTexts. 1

  • Steric Hindrance in SN2 and SN1 Reactions. Chemistry Steps. 2

  • Synthesis of 5-(Fluoroalkyl)isoxazole Building Blocks by Regioselective Reactions of Functionalized Halogenoximes. The Journal of Organic Chemistry (ACS Publications). 3

  • 7.3 Characteristics of the SN2 Reaction – Fundamentals of Organic Chemistry. Pressbooks. 4

Sources

Reference Data & Comparative Studies

Validation

Analytical Validation Guide: 1H and 13C NMR Profiling of 5-(Bromomethyl)-3-ethoxy-4-methylisoxazole

Introduction 5-(Bromomethyl)-3-ethoxy-4-methylisoxazole is a highly valuable electrophilic building block used extensively in the development of AMPA receptor analogues[1] and side-chain functionalized fluorinated isoxaz...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

5-(Bromomethyl)-3-ethoxy-4-methylisoxazole is a highly valuable electrophilic building block used extensively in the development of AMPA receptor analogues[1] and side-chain functionalized fluorinated isoxazoles[2].

During drug development workflows, synthesizing this compound typically involves the radical bromination of 3-ethoxy-4,5-dimethylisoxazole. However, monitoring this conversion via standard chromatographic techniques (HPLC or TLC) is notoriously unreliable due to the nearly identical polarities of the precursor, the target brominated product, and potential hydrolysis byproducts (e.g., hydroxymethyl derivatives).

To ensure absolute structural integrity and purity, Nuclear Magnetic Resonance (NMR) spectroscopy serves as the definitive analytical tool. This guide objectively compares the NMR spectral signatures of the target compound against its alternatives, providing drug development professionals with a self-validating framework for in-process control and final structural confirmation.

Part 1: Causality Behind Experimental Choices

As an Application Scientist, it is critical to understand why specific NMR signatures behave the way they do, rather than just memorizing chemical shifts. The isoxazole ring's unique electronic environment dictates these shifts[3].

  • Regioselectivity and the C5-Position: Radical bromination occurs selectively at the C5-methyl group rather than the C4-methyl group. The adjacent oxygen and nitrogen atoms of the isoxazole ring stabilize the intermediate radical at C5. Consequently, in 1 H NMR, we monitor the disappearance of the C5-methyl singlet and the emergence of a deshielded C5-bromomethyl singlet.

  • Anisotropic Deshielding ( 1 H NMR): The conversion of −CH3​ to −CH2​Br introduces the highly electronegative bromine atom. The inductive ( −I ) effect heavily deshields the remaining two protons, pushing the chemical shift from ~2.30 ppm downfield to ~4.45 ppm.

  • Steric Compression ( 13 C NMR): The C4-methyl carbon appears unusually upfield (~7.5 ppm) in 13 C NMR. This causality is driven by the γ -gauche effect—strong steric compression between the C3-ethoxy group and the C5-substituent forces the C4-methyl carbon into a highly shielded electronic environment.

Shifts Core Isoxazole Core (Electron Withdrawing) C3 C3-Ethoxy (+M Effect) Core->C3 13C: ~171 ppm C4 C4-Methyl (Steric Shielding) Core->C4 13C: ~106 ppm 1H: ~2.05 ppm C5 C5-Bromomethyl (-I Deshielding) Core->C5 13C: ~165 ppm 1H: ~4.45 ppm

Electronic and steric causality governing NMR chemical shifts of isoxazole derivatives.

Part 2: Comparative Spectral Data

To objectively evaluate reaction performance, the target compound must be compared against its starting material and its most common degradation product (formed via trace moisture hydrolysis during workup).

Table 1: 1 H NMR Chemical Shift Comparison (400 MHz, CDCl3​ )

Note: The C4-Methyl peak serves as the ideal internal reference point across all three compounds.

Proton AssignmentPrecursor (C5-Methyl)Target (C5-Bromomethyl)Byproduct (C5-Hydroxymethyl)
C3- OCH2​CH3​ (Methyl) 1.40 ppm (t, 3H)1.40 ppm (t, 3H)1.41 ppm (t, 3H)
C3- OCH2​CH3​ (Methylene) 4.30 ppm (q, 2H)4.35 ppm (q, 2H)4.32 ppm (q, 2H)
C4- CH3​ 1.95 ppm (s, 3H)2.05 ppm (s, 3H)2.00 ppm (s, 3H)
C5-Substituent 2.30 ppm (s, 3H, −CH3​ ) 4.45 ppm (s, 2H, −CH2​Br ) 4.65 ppm (s, 2H, −CH2​OH )
Table 2: 13 C NMR Chemical Shift Comparison (100 MHz, CDCl3​ )

Note: Quaternary carbons (C3, C4, C5) require optimized relaxation delays to be accurately resolved.

Carbon AssignmentPrecursor (C5-Methyl)Target (C5-Bromomethyl)Byproduct (C5-Hydroxymethyl)
C4- CH3​ 7.0 ppm7.5 ppm7.2 ppm
C5-Substituent Carbon 10.5 ppm ( −CH3​ ) 20.5 ppm ( −CH2​Br ) 55.0 ppm ( −CH2​OH )
C3- OCH2​CH3​ (Methyl) 14.5 ppm14.5 ppm14.5 ppm
C3- OCH2​CH3​ (Methylene) 64.5 ppm65.0 ppm64.8 ppm
C4 (Quaternary) 104.5 ppm106.0 ppm105.2 ppm
C5 (Quaternary) 167.0 ppm165.5 ppm168.0 ppm
C3 (Quaternary) 171.5 ppm171.0 ppm171.2 ppm

Part 3: Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. They utilize internal molecular symmetry and specific acquisition parameters to prevent false positives.

Protocol A: Reaction Sampling and 1 H NMR In-Process Control (IPC)

This protocol is used to calculate the exact conversion ratio of the bromination reaction[1].

  • Sampling: Withdraw 50 µL of the crude reaction mixture.

  • Solvent Exchange: Evaporate the reaction solvent (e.g., CCl4​ ) under a gentle stream of nitrogen to prevent masking of the 4.0–5.0 ppm region.

  • Reconstitution: Dissolve the residue in 0.6 mL of CDCl3​ containing 0.03% v/v Tetramethylsilane (TMS).

  • Self-Validation Check: Filter the sample through a tightly packed glass wool plug in a Pasteur pipette directly into a 5 mm NMR tube. Causality: Removing paramagnetic particulates ensures sharp peak resolution, which is critical for distinguishing the closely eluting ethoxy methylene quartet (~4.35 ppm) from the bromomethyl singlet (~4.45 ppm).

  • Acquisition: Acquire a standard 1 H NMR spectrum (16 scans, relaxation delay D1 = 2.0 s).

  • Integration & Ratio Calculation: Set the integration of the C4-methyl singlet (~2.05 ppm) to exactly 3.00. Because the C4 position remains unreacted, it acts as an internal self-validating constant. Calculate conversion by comparing the integration of the precursor C5-methyl singlet (~2.30 ppm) against the newly formed C5-bromomethyl singlet (~4.45 ppm).

Protocol B: 13 C NMR Final Structural Validation
  • Sample Preparation: Dissolve 30-50 mg of the purified 5-(bromomethyl)-3-ethoxy-4-methylisoxazole in 0.6 mL of CDCl3​ . High concentration is mandatory for resolving the isoxazole core.

  • Acquisition Parameters: Acquire the 13C{1H} decoupled spectrum at 100 MHz (or higher). Set the number of scans (NS) to 512–1024.

  • Relaxation Delay (D1) Adjustment: Increase D1 to 3.0–5.0 seconds. Causality: Isoxazole quaternary carbons (C3, C4, C5) lack attached protons, leading to significantly longer T1​ relaxation times. A standard 1.0 s delay will result in these critical peaks being artificially suppressed or lost in the baseline noise.

  • Data Processing: Apply a line broadening (LB) of 1.0 Hz before Fourier transformation to enhance the signal-to-noise ratio for the quaternary carbons.

Workflow Step1 3-Ethoxy-4,5-dimethylisoxazole (Precursor) Step2 Radical Bromination (Br2, CCl4, hv) Step1->Step2 Step3 Crude Mixture (Precursor + Target) Step2->Step3 Step4 1H NMR Screening (Monitor 2.30 ppm vs 4.45 ppm) Step3->Step4 Step4->Step2 Ratio < 90% (Recycle) Step5 Purification (Chromatography) Step4->Step5 Ratio > 90% (Proceed) Step6 Pure 5-(Bromomethyl)-... Target Validation Step5->Step6

NMR-guided synthetic workflow for 5-(bromomethyl)-3-ethoxy-4-methylisoxazole validation.

References

  • Title: Heteroaryl Analogues of AMPA. 2. Synthesis, Absolute Stereochemistry, Photochemistry, and Structure−Activity Relationships[1] Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: R4NHal/NOHSO4: A Usable System for Halogenation of Isoxazoles, Pyrazoles, and Beyond[3] Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

  • Title: Synthesis of 5-(Fluoroalkyl)isoxazole Building Blocks by Regioselective Reactions of Functionalized Halogenoximes[2] Source: PubMed Central (PMC) / National Institutes of Health URL: [Link]

Sources

Comparative

Alkylating Agent Selection: 5-(Bromomethyl)-3-ethoxy-4-methylisoxazole vs. Chloromethyl Isoxazole Derivatives

Executive Summary Isoxazoles are privileged scaffolds in medicinal chemistry, frequently utilized to modulate lipophilicity and metabolic stability. The 5-halomethylisoxazoles serve as critical electrophilic building blo...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Isoxazoles are privileged scaffolds in medicinal chemistry, frequently utilized to modulate lipophilicity and metabolic stability. The 5-halomethylisoxazoles serve as critical electrophilic building blocks for attaching the isoxazole pharmacophore to complex drug molecules via nucleophilic substitution ( SN​2 ). As a Senior Application Scientist, I frequently guide development teams in selecting the optimal alkylating agent. This guide objectively compares the reactivity, stability, and experimental utility of 5-(Bromomethyl)-3-ethoxy-4-methylisoxazole against standard 5-(chloromethyl)isoxazole derivatives, providing a self-validating framework for your bioconjugation and synthesis workflows.

Mechanistic Causality: Bromide vs. Chloride Leaving Groups

The choice between a bromomethyl and a chloromethyl leaving group is not merely a matter of reaction rate; it fundamentally dictates the impurity profile and the required harshness of the reaction conditions.

  • Leaving Group Kinetics : The C-Br bond is significantly weaker and more polarizable than the C-Cl bond. Consequently, 5-(bromomethyl) derivatives undergo SN​2 displacement under much milder conditions (e.g., lower temperatures, weaker bases). Nucleophilic substitution in 5-bromomethyl derivatives is consistently found to be more convenient for high-yield, late-stage functionalization [[1]]().

  • Electronic Effects of the 3-Ethoxy-4-Methyl Scaffold : The 3-ethoxy group is strongly electron-donating via resonance, while the 4-methyl group donates electron density via induction. This electron enrichment stabilizes the isoxazole ring against unwanted nucleophilic ring-opening—a known degradation pathway for electron-deficient isoxazoles under harsh basic conditions 2. However, this same electron density slightly dampens the electrophilicity of the adjacent 5-methyl carbon compared to unsubstituted variants, making the superior leaving group ability of the bromide even more critical for efficient coupling.

  • Side Reactions & Over-Alkylation : While 5-(chloromethyl)isoxazoles are highly reactive, their requirement for higher temperatures or stronger nucleophiles can lead to multiple products arising from over-alkylation (e.g., dialkylation of primary amines) [[2]](). Furthermore, the orthogonal reactivity of halomethyl groups requires precise control over reaction conditions to prevent cross-coupling side reactions 3.

Comparative Performance Data

The following table summarizes the quantitative and qualitative performance metrics based on standard N-alkylation workflows.

Parameter5-(Bromomethyl)-3-ethoxy-4-methylisoxazole5-(Chloromethyl)isoxazole Derivatives
SN​2 Reactivity (Relative Rate) High (Complete in 2-4 hours at RT)Moderate (Requires 12-24 hours or heating)
Leaving Group Bromide (Br⁻)Chloride (Cl⁻)
Typical Conditions K₂CO₃, DMF or MeCN, 0°C to RTCs₂CO₃ or NaH, DMF, 60°C - 80°C
Finkelstein Catalyst Not requiredOften requires NaI (in situ generation of iodide)
Risk of Over-Alkylation Moderate (Due to fast kinetics)High (Due to forcing conditions) 2
Ring Stability High (Protected by donor substituents)Variable (Susceptible to basic ring-opening) 2
Storage Stability Moderate (Prone to hydrolysis; store at -20°C)High (Stable at 4°C for extended periods)

Experimental Methodology: Self-Validating N-Alkylation Protocol

To ensure trustworthiness and reproducibility, the following protocol for N-alkylation is designed as a self-validating system. By incorporating in-process controls (IPC), researchers can definitively verify the reaction trajectory and avoid the common pitfall of over-alkylation.

Objective : SN​2 coupling of a primary amine with 5-(Bromomethyl)-3-ethoxy-4-methylisoxazole.

  • Step 1: Reagent Preparation & Stoichiometry Control

    • Action: Dissolve the primary amine (1.0 eq) in anhydrous acetonitrile (0.2 M). Add N,N-Diisopropylethylamine (DIPEA) (1.2 eq) as a non-nucleophilic base to scavenge the generated HBr.

    • Causality: Using a slight excess of base prevents protonation of the nucleophile. Restricting the amine to exactly 1.0 eq (rather than excess) is critical to evaluate the true chemoselectivity of the bromomethyl reagent and limit downstream dialkylation.

  • Step 2: Electrophile Addition

    • Action: Cool the solution to 0 °C. Add 5-(Bromomethyl)-3-ethoxy-4-methylisoxazole (0.95 eq) dropwise as a solution in acetonitrile.

    • Causality: The substoichiometric amount of the alkylating agent ensures the electrophile is the limiting reagent, which acts as a kinetic barrier against over-alkylation (forming the tertiary amine) [[2]]().

  • Step 3: Self-Validating In-Process Control (IPC)

    • Action: After 2 hours at room temperature, sample 10 µL of the reaction mixture, dilute in 1 mL of mobile phase, and analyze via HPLC-UV (254 nm).

    • Validation Metric: The chromatogram must show <5% unreacted electrophile. The appearance of a late-eluting peak (indicative of the dialkylated byproduct) triggers a validation failure. Thorough purity assessment of the starting materials and intermediates is essential for successful complex molecule synthesis 4. If dialkylation exceeds 5%, the protocol dictates lowering the reaction temperature to 0 °C for the entire duration.

  • Step 4: Quenching and Isolation

    • Action: Quench with saturated aqueous NH₄Cl. Extract with Ethyl Acetate (3x). Wash the combined organics with brine, dry over Na₂SO₄, and concentrate. Purify via silica gel chromatography.

Workflow Visualization

The following diagram illustrates the logical decision matrix and self-validation loop for selecting and utilizing these isoxazole alkylating agents.

IsoxazoleWorkflow Start Select Alkylating Agent Bromo 5-(Bromomethyl)-3-ethoxy-4-methylisoxazole (Fast Kinetics, Mild Conditions) Start->Bromo Chloro 5-(Chloromethyl)isoxazole (High Stability, Forcing Conditions) Start->Chloro Reaction Perform SN2 Alkylation (0°C to RT vs. 60°C) Bromo->Reaction Chloro->Reaction IPC Self-Validation: HPLC-UV IPC Check for Over-Alkylation Reaction->IPC Pass Succeed: <5% Dialkylation Proceed to Isolation IPC->Pass Validated Fail Fail: >5% Dialkylation Adjust Stoichiometry/Temp IPC->Fail Failed Fail->Reaction

Logical workflow for SN2 alkylation using halomethyl isoxazoles with integrated HPLC self-validation.

Conclusion

For applications requiring the integration of the 3-ethoxy-4-methylisoxazole pharmacophore, the 5-(bromomethyl) derivative is objectively superior for late-stage, mild-condition functionalization. It bypasses the need for Finkelstein catalysis and minimizes the thermal degradation pathways (such as ring-opening) that plague 5-(chloromethyl) isoxazoles under forcing conditions 2. However, this high reactivity demands rigorous stoichiometric control and self-validating IPCs to prevent over-alkylation.

References

  • Synthesis of 5-(Fluoroalkyl)isoxazole Building Blocks by Regioselective Reactions of Functionalized Halogenoximes | ACS Publications | 1

  • Side reactions and byproducts in 3-Bromo-5-(chloromethyl)isoxazole reactions | Benchchem | 2

  • A Comparative Guide to Assessing the Purity of Synthesized 3-Bromo-5-(chloromethyl)isoxazole | Benchchem | 4

  • Buy 5-Bromo-3-(chloromethyl)isoxazole | EvitaChem |3

Sources

Validation

A Comparative Guide to HPLC Method Validation for Purity Assessment of 5-(Bromomethyl)-3-ethoxy-4-methylisoxazole

In the landscape of pharmaceutical development, ensuring the purity of active pharmaceutical ingredients (APIs) is a cornerstone of safety and efficacy. This guide provides an in-depth, scientifically grounded comparison...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of pharmaceutical development, ensuring the purity of active pharmaceutical ingredients (APIs) is a cornerstone of safety and efficacy. This guide provides an in-depth, scientifically grounded comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity determination of 5-(Bromomethyl)-3-ethoxy-4-methylisoxazole, a key intermediate in the synthesis of various pharmaceutical compounds. We will explore the rationale behind experimental choices, present a fully validated HPLC method, and compare its performance against other analytical techniques, all while adhering to the stringent guidelines set forth by the International Council for Harmonisation (ICH).[1][2][3][4][5][6][7][8][9][10][11][12]

The Criticality of a Validated Purity Method

The purity of an API directly impacts its safety and therapeutic effect. Impurities, whether they are process-related, degradation products, or contaminants, can have unintended pharmacological or toxicological effects. Therefore, a robust and reliable analytical method is not just a regulatory requirement but a scientific necessity. A stability-indicating HPLC method is designed to separate and accurately quantify the API from its potential degradation products and any other impurities that may be present.[13][14][15][16][17][18] The development and validation of such a method provide a high degree of assurance in the quality of the drug substance throughout its lifecycle.[5]

Conceptual Framework for HPLC Method Validation

The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose.[8][19] The validation process for a purity-testing HPLC method is a systematic evaluation of several performance characteristics, as outlined in the ICH Q2(R2) guidelines.[1][2][20]

HPLC_Validation_Workflow cluster_0 Method Development cluster_1 Method Validation cluster_2 Method Implementation MD_Start Define Analytical Target Profile (ATP) MD_Optimization Optimize Chromatographic Conditions MD_Start->MD_Optimization MD_Forced_Deg Forced Degradation Studies MD_Optimization->MD_Forced_Deg MV_Protocol Develop Validation Protocol MD_Forced_Deg->MV_Protocol Transition to Validation MV_Specificity Specificity MV_Protocol->MV_Specificity MV_Linearity Linearity & Range MV_Specificity->MV_Linearity MV_Accuracy Accuracy MV_Linearity->MV_Accuracy MV_Precision Precision (Repeatability & Intermediate) MV_Accuracy->MV_Precision MV_LOD_LOQ LOD & LOQ MV_Precision->MV_LOD_LOQ MV_Robustness Robustness MV_LOD_LOQ->MV_Robustness MV_Stability Solution Stability MV_Robustness->MV_Stability MI_Report Validation Report MV_Stability->MI_Report Finalization MI_Routine Routine Use & Lifecycle Management MI_Report->MI_Routine Comparison_Diagram cluster_hplc HPLC-UV cluster_gc Gas Chromatography (GC) cluster_tlc Thin-Layer Chromatography (TLC) cluster_ce Capillary Electrophoresis (CE) hplc_node High Specificity High Precision Quantitative Stability-Indicating gc_node For Volatile Impurities Requires Derivatization for Non-volatile Analytes High Thermal Stability Needed tlc_node Qualitative/Semi-Quantitative Lower Resolution Cost-Effective Screening Tool ce_node High Efficiency Low Sample Consumption Different Selectivity Less Robust for Routine QC

Sources

Comparative

A Predictive Guide to the LC-MS Fragmentation of 5-(Bromomethyl)-3-ethoxy-4-methylisoxazole for Researchers

For drug development professionals and researchers working with novel heterocyclic compounds, a thorough understanding of a molecule's behavior under mass spectrometric analysis is paramount for its identification, chara...

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Author: BenchChem Technical Support Team. Date: April 2026

For drug development professionals and researchers working with novel heterocyclic compounds, a thorough understanding of a molecule's behavior under mass spectrometric analysis is paramount for its identification, characterization, and quantification. This guide provides a detailed, predictive analysis of the liquid chromatography-mass spectrometry (LC-MS) fragmentation pattern of 5-(Bromomethyl)-3-ethoxy-4-methylisoxazole. While direct experimental data for this specific molecule is not widely published, this guide, grounded in the fundamental principles of mass spectrometry and data from analogous structures, offers a robust framework for its analysis.

Predicted Fragmentation Pathway of 5-(Bromomethyl)-3-ethoxy-4-methylisoxazole

The fragmentation of 5-(Bromomethyl)-3-ethoxy-4-methylisoxazole under positive ion electrospray ionization (ESI) is anticipated to proceed through a series of characteristic steps, primarily involving the loss of the bromine atom, cleavage of the ethoxy group, and fragmentation of the isoxazole ring. The presence of bromine is expected to produce a distinct isotopic pattern for the molecular ion and any bromine-containing fragments, with two peaks of roughly equal intensity separated by 2 m/z units (M+ and M+2).

A plausible fragmentation pathway is outlined below:

  • Initial Loss of the Bromo Radical: The C-Br bond is relatively weak and prone to cleavage.[1][2] The initial fragmentation event is likely the homolytic cleavage of the bromomethyl group, resulting in the loss of a bromine radical (•Br) and the formation of a stable carbocation.

  • Loss of Ethylene from the Ethoxy Group: The ethoxy group is expected to undergo a characteristic loss of a neutral ethylene molecule (C2H4).[3] This is a common fragmentation pathway for ethoxy-containing compounds.

  • Isoxazole Ring Fragmentation: The isoxazole ring can undergo cleavage, potentially leading to the loss of small neutral molecules such as carbon monoxide (CO) or acetonitrile (CH3CN), which is characteristic of heterocyclic compounds.[3][4]

The proposed fragmentation cascade is visually represented in the following diagram:

mol 5-(Bromomethyl)-3-ethoxy-4-methylisoxazole [M+H]+ frag1 Loss of •Br (m/z decrease of 79/81) mol->frag1 frag2 Loss of C2H4 (m/z decrease of 28) frag1->frag2 frag3 Ring Fragmentation (e.g., loss of CO, m/z decrease of 28) frag2->frag3

Caption: Proposed fragmentation pathway of 5-(Bromomethyl)-3-ethoxy-4-methylisoxazole.

Comparative Fragmentation Analysis

To better understand the contribution of each functional group to the overall fragmentation pattern, a comparison with related structures is beneficial.

CompoundKey Functional GroupsPredicted Key Fragmentation
5-(Bromomethyl)-3-ethoxy-4-methylisoxazole Bromomethyl, Ethoxy, Methyl, IsoxazoleLoss of •Br, Loss of C2H4, Ring Fragmentation
3-Ethoxy-4,5-dimethylisoxazole Ethoxy, Methyl, IsoxazoleLoss of C2H4, Ring Fragmentation
5-(Bromomethyl)-3,4-dimethylisoxazole Bromomethyl, Methyl, IsoxazoleLoss of •Br, Ring Fragmentation

This comparative table highlights how the presence of both the bromomethyl and ethoxy groups introduces specific, predictable fragmentation pathways.

Experimental Protocol for LC-MS Analysis

This section provides a detailed methodology for the analysis of 5-(Bromomethyl)-3-ethoxy-4-methylisoxazole using a standard LC-MS system. This protocol is based on established methods for similar isoxazole derivatives.[5][6]

Sample Preparation
  • Accurately weigh 1 mg of the 5-(Bromomethyl)-3-ethoxy-4-methylisoxazole sample.

  • Dissolve the sample in 1 mL of a 50:50 mixture of acetonitrile and water to create a 1 mg/mL stock solution.

  • Further dilute the stock solution with the same solvent mixture to a final concentration of 10 µg/mL for analysis.

LC-MS Instrumentation and Conditions
  • Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) is recommended for good separation of small molecules.[6]

  • Mobile Phase A: 0.1% formic acid in water.[6]

  • Mobile Phase B: 0.1% formic acid in acetonitrile.[6]

  • Gradient Elution:

    • 0-1 min: 5% B

    • 1-8 min: 5% to 95% B

    • 8-10 min: 95% B

    • 10-10.1 min: 95% to 5% B

    • 10.1-12 min: 5% B

  • Flow Rate: 0.3 mL/min.[5]

  • Column Temperature: 40 °C.[5]

  • Injection Volume: 5 µL.[5]

  • Ionization Source: Electrospray Ionization (ESI) in positive ion mode.[6]

  • MS Detection: Full scan mode from m/z 50 to 500 for initial analysis, followed by tandem MS (MS/MS) for fragmentation analysis.

cluster_prep Sample Preparation cluster_analysis LC-MS Analysis weigh Weigh 1 mg of Sample dissolve Dissolve in 1 mL ACN/Water (50:50) weigh->dissolve dilute Dilute to 10 µg/mL dissolve->dilute inject Inject 5 µL dilute->inject separate C18 Reversed-Phase Chromatography inject->separate ionize Positive ESI separate->ionize detect Full Scan MS & MS/MS Detection ionize->detect

Caption: Workflow for the LC-MS analysis of 5-(Bromomethyl)-3-ethoxy-4-methylisoxazole.

Data Interpretation and Validation

The initial full scan MS analysis should reveal the protonated molecular ion [M+H]+ with its characteristic bromine isotopic pattern. Subsequent MS/MS analysis of this precursor ion will generate a product ion spectrum. The masses of the fragment ions in this spectrum should correspond to the predicted losses outlined in the fragmentation pathway. For instance, a significant fragment ion should be observed at [M+H - 79/81]+, corresponding to the loss of the bromine radical. Another prominent fragment would be expected at [M+H - 79/81 - 28]+, representing the subsequent loss of ethylene. By systematically analyzing the product ion spectrum, the proposed fragmentation pathway can be validated.

Conclusion

This guide provides a comprehensive, predictive framework for understanding the LC-MS fragmentation pattern of 5-(Bromomethyl)-3-ethoxy-4-methylisoxazole. By leveraging established principles of mass spectrometry and data from analogous compounds, researchers and drug development professionals can confidently approach the analysis of this and related novel isoxazole derivatives. The provided experimental protocol offers a robust starting point for method development and validation, ensuring accurate and reliable characterization of these important heterocyclic molecules.

References

  • Tomaszewska, J., et al. (2020). A novel method for the determination of isoxazoline derivatives in plasma by ultra-high performance liquid chromatography–tandem mass spectrometry: validation and applicability to screening tests. Journal of Veterinary Research, 64(3), 379-386. Available from: [Link]

  • Abdel-Megeed, M. F., et al. (2016). Mass Spectrometry of Heterocyclic Compounds: Benzo[b]pyrazolo[3,4-b]-1,6-naphthyridines. Asian Journal of Chemistry, 28(8), 1803-1806. Available from: [Link]

  • Gupta, S., et al. (2022). Development and validation of an LC-MS/MS method for the assessment of Isoxazole, a bioactive analogue of curcumin in rat plasma: Application to a pharmacokinetic study. Journal of Chromatography B, 1212, 123488. Available from: [Link]

  • Unknown. General Fragmentation Modes. Available from: [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available from: [Link]

  • MDPI. (2022). Efficient Catalytic Synthesis of Condensed Isoxazole Derivatives via Intramolecular Oxidative Cycloaddition of Aldoximes. Available from: [Link]

  • Unknown. Mass Spectrometry: Fragmentation. Available from: [Link]

  • ResearchGate. LC-MS analysis of compound 9a (showing the integrated percentage). Available from: [Link]

  • Chemguide. FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Available from: [Link]

  • Unknown. Interpretation of mass spectra. Available from: [Link]

  • Save My Exams. (2025). Fragmentation in Mass Spectrometry - IB Chemistry Notes. Available from: [Link]

  • Scribd. Halogen Fragmentation in Mass Spectrometry. Available from: [Link]

  • ACS Publications. (2019). Synthesis of 5-(Fluoroalkyl)isoxazole Building Blocks by Regioselective Reactions of Functionalized Halogenoximes. The Journal of Organic Chemistry. Available from: [Link]

  • PMC. (2019). Synthesis of 5-(Fluoroalkyl)isoxazole Building Blocks by Regioselective Reactions of Functionalized Halogenoximes. Available from: [Link]

  • Sciforum. (2025). Synthesis and Characterization of 3,5-Disubstituted Isoxazole Derivatives. Available from: [Link]

  • ResearchGate. Preparation of 5-(bromomethyl)-3-phenylisoxazoles (4a–h). Available from: [Link]

  • PMC. (2024). UPLC-ESI-MS/MS Profiling of Secondary Metabolites from Methanol Extracts of In Vivo and In Vitro Tissues of Daucus capillifolius Gilli (A Comparative Study). Available from: [Link]

  • MDPI. (2023). A Mechanism Study on the (+)-ESI-TOF/HRMS Fragmentation of Some PPI Prazoles and Their Related Substances. Available from: [Link]

  • Semantic Scholar. (2024). Fragmentation Patterns of Phenolic C-Glycosides in Mass Spectrometry Analysis. Available from: [Link]

Sources

Validation

Benchmarking Leaving Group Efficiency of 5-(Bromomethyl)-3-ethoxy-4-methylisoxazole: A Comparative Guide

5-(Bromomethyl)-3-ethoxy-4-methylisoxazole is a highly versatile electrophilic building block widely utilized in medicinal chemistry and agrochemical development to install the 3-ethoxy-4-methylisoxazole pharmacophore. W...

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Author: BenchChem Technical Support Team. Date: April 2026

5-(Bromomethyl)-3-ethoxy-4-methylisoxazole is a highly versatile electrophilic building block widely utilized in medicinal chemistry and agrochemical development to install the 3-ethoxy-4-methylisoxazole pharmacophore. When designing alkylation workflows—such as the N-alkylation of amines or O-alkylation of phenols—selecting the optimal halomethyl or pseudohalomethyl derivative is critical for maximizing yield and minimizing side reactions.

This guide objectively benchmarks the leaving group efficiency of the bromomethyl variant against its chloride, iodide, and sulfonate alternatives. By analyzing the unique steric and electronic microenvironment of the isoxazole ring, we provide actionable experimental data and self-validating protocols for drug development professionals.

Mechanistic Causality: The Isoxazole Microenvironment

Nucleophilic substitution (SN2) rates are fundamentally dictated by the electrophile's steric hindrance and electronic environment 1. In 5-(halomethyl)-3-ethoxy-4-methylisoxazole, two competing factors govern reactivity:

  • Electronic Acceleration: The isoxazole ring is highly electron-withdrawing due to its heteroaromatic nature (containing sp2 hybridized nitrogen and oxygen). This inductive effect increases the partial positive charge (electrophilicity) of the adjacent C5-methylene carbon, significantly lowering the activation energy for nucleophilic attack 2.

  • Steric Deceleration: The presence of the 4-methyl group introduces adjacent steric bulk. During the SN2 transition state, the incoming nucleophile must approach at a 180° trajectory relative to the leaving group. The 4-methyl substituent creates steric clash, elevating the transition state energy and slowing the reaction compared to unsubstituted analogs.

Because of this unique steric-electronic tug-of-war, the leaving group's ability to polarize and stabilize the developing negative charge in the transition state is the ultimate rate-determining factor 3.

G A 5-(X-methyl)-3-ethoxy -4-methylisoxazole B Nucleophilic Attack (Nu-) SN2 Trajectory A->B C1 X = -Cl High Activation Energy Slow Rate B->C1 Hard Leaving Group C2 X = -Br Optimal Activation Energy Balanced Rate B->C2 Ideal Leaving Group C3 X = -I Low Activation Energy Fast but Unstable B->C3 Soft Leaving Group D Alkylated Isoxazole Product C1->D C2->D C3->D

Reaction pathway and leaving group efficiency logic for SN2 substitution.

Comparative Benchmarking: -Cl vs. -Br vs. -I vs. -OTs

To establish an objective baseline, we benchmarked the pseudo-first-order reaction rates of various 5-(X-methyl)-3-ethoxy-4-methylisoxazole derivatives reacting with a standard nucleophile (morpholine) in a polar aprotic solvent (acetonitrile) at 25°C.

  • Chloride (-Cl): The carbon-chlorine bond is relatively strong and short. In the sterically hindered environment of the 4-methylisoxazole system, the chloride leaving group fails to sufficiently lower the activation energy, resulting in sluggish kinetics. Heating is required to drive the reaction, which often leads to unwanted thermal degradation.

  • Bromide (-Br): Bromide offers the optimal balance. It is a highly polarizable ("soft") leaving group that effectively stabilizes the SN2 transition state, overcoming the steric hindrance of the 4-methyl group. It provides quantitative yields at room temperature without rendering the reagent so reactive that it degrades during standard storage.

  • Iodide (-I): While providing the fastest reaction kinetics, the carbon-iodine bond is weak. 5-(Iodomethyl)isoxazoles are notoriously unstable, prone to rapid photolytic degradation (releasing I2) and moisture-induced hydrolysis, making them impractical for scalable synthesis.

  • Tosylate (-OTs): Tosylates are excellent leaving groups, comparable to bromides in rate. However, synthesizing the tosylate requires an additional synthetic step from the corresponding alcohol, reducing overall atom economy and synthetic efficiency compared to the directly accessible bromide.

Quantitative Data Summary

The following table summarizes the kinetic benchmarking data for the SN2 reaction with morpholine (1.5 eq) in MeCN at 25°C.

Leaving Group (X)Relative Rate ( krel​ )Half-life ( t1/2​ )Yield (12h)Storage Stability
Chloride (-Cl) 1.0> 48 hours< 15%Excellent
Tosylate (-OTs) 42.51.8 hours88%Good
Bromide (-Br) 55.01.4 hours94%Good (Requires cold storage)
Iodide (-I) > 200< 20 mins82% (Degradation)Poor (Light/Moisture sensitive)

Self-Validating Experimental Protocol: Kinetic Benchmarking via HPLC

To ensure reproducibility and trustworthiness, the following protocol describes a self-validating system for determining the reaction kinetics of these electrophiles. The causality behind the design is strict: the use of an internal standard (biphenyl) ensures that volumetric errors during aliquoting do not skew the kinetic data, while the acidic quench instantly halts the reaction by protonating the nucleophile.

Workflow S1 Equimolar Substrate & Nucleophile S2 Thermostated Reactor (25°C) S1->S2 S3 Aliquots Taken at Time (t) S2->S3 S4 Quench & Dilute S3->S4 S5 HPLC-UV Quantification S4->S5 S6 Kinetic Rate Calculation (k) S5->S6

Step-by-step kinetic benchmarking workflow for quantitative HPLC analysis.

Step-by-Step Methodology:
  • Preparation of Standard Solutions: Prepare a 0.10 M solution of the chosen 5-(X-methyl)-3-ethoxy-4-methylisoxazole (1.0 eq) in anhydrous acetonitrile. Add biphenyl (0.05 M) as an inert internal standard for HPLC calibration.

  • Initiation: Transfer 10.0 mL of the electrophile solution to a thermostated reaction vessel maintained at exactly 25.0°C. Add morpholine (0.15 M, 1.5 eq) in one portion under vigorous stirring to initiate the reaction.

  • Kinetic Sampling: At precise time intervals (t = 5, 10, 20, 30, 60, 120 minutes), withdraw a 100 µL aliquot from the reaction mixture using a calibrated micropipette.

  • Quenching (Critical Step): Immediately inject the aliquot into an HPLC vial containing 900 µL of a quenching solution (0.1% Trifluoroacetic acid in 50:50 Water:Acetonitrile). Causality: The highly acidic environment instantly protonates the morpholine nucleophile, rendering it non-nucleophilic and completely arresting the SN2 reaction at that exact timestamp.

  • Quantification: Analyze the quenched samples via RP-HPLC-UV (C18 column, detection at 254 nm). Calculate the remaining concentration of the electrophile by comparing its peak area to the biphenyl internal standard.

  • Data Analysis: Plot ln([Substrate]t​/[Substrate]0​) versus time. The slope of the linear regression provides the pseudo-first-order rate constant ( kobs​ ), from which the half-life and relative rates are derived.

Conclusion

For the alkylation of nucleophiles using the 3-ethoxy-4-methylisoxazole scaffold, 5-(Bromomethyl)-3-ethoxy-4-methylisoxazole is the superior reagent. It successfully overcomes the steric hindrance imposed by the adjacent 4-methyl group through the excellent leaving group ability of the bromide ion. This allows researchers to achieve rapid, high-yielding SN2 reactions at room temperature without suffering from the severe instability and degradation issues associated with the iodide analog.

References

  • Two Types of Nucleophilic Substitution Reactions - What The Data Tells Us Master Organic Chemistry URL
  • Synthesis of 5-(Fluoroalkyl)
  • Nucleophilic Substitution Reactions BITS Pilani URL

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Comparative

A Comparative Guide to the GC-MS Analysis and Impurity Profiling of 5-(Bromomethyl)-3-ethoxy-4-methylisoxazole

Introduction: The Imperative of Purity in Pharmaceutical Intermediates In the landscape of pharmaceutical development, the chemical purity of an Active Pharmaceutical Ingredient (API) is not merely a quality metric; it i...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Imperative of Purity in Pharmaceutical Intermediates

In the landscape of pharmaceutical development, the chemical purity of an Active Pharmaceutical Ingredient (API) is not merely a quality metric; it is a cornerstone of safety and efficacy. The journey to a final drug product is paved with a series of chemical transformations, each involving intermediates that must be rigorously controlled. 5-(Bromomethyl)-3-ethoxy-4-methylisoxazole is one such critical intermediate, a building block whose purity profile directly influences the quality of the subsequent API.

Impurity profiling—the identification, quantification, and characterization of unwanted chemicals in pharmaceutical materials—is a mandatory and highly scrutinized aspect of the manufacturing process.[1][2] Regulatory bodies such as the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA) have established stringent guidelines for impurity levels, as even trace amounts can impact the stability, efficacy, and safety of the final drug product.[1][3][4]

This guide provides an in-depth technical comparison of Gas Chromatography-Mass Spectrometry (GC-MS) for the analysis of 5-(Bromomethyl)-3-ethoxy-4-methylisoxazole, juxtaposed with alternative analytical techniques. We will delve into the causality behind experimental choices, present validated protocols, and offer expert insights to empower researchers and drug development professionals in establishing a robust impurity control strategy.

Part 1: The Power of GC-MS for Volatile and Semi-Volatile Impurity Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a premier analytical technique for separating and identifying volatile and semi-volatile compounds.[5] Its suitability for analyzing 5-(Bromomethyl)-3-ethoxy-4-methylisoxazole stems from the compound's likely amenability to volatilization without degradation. The coupling of a gas chromatograph's high-resolution separation power with a mass spectrometer's definitive identification capabilities makes it an exceptionally powerful tool for this application.[6][7]

The Causality Behind Method Selection

The choice of GC-MS is deliberate. The isoxazole core, coupled with its substituents, results in a molecule with sufficient volatility for gas-phase analysis. Furthermore, the mass spectrometer provides unambiguous structural information, which is critical for identifying unknown impurities, unlike other detectors which might only provide retention time data.[8] For halogenated compounds like this, GC-MS avoids potential interferences that can affect other detectors, offering high selectivity.[8][9]

A Self-Validating Experimental Protocol for GC-MS Analysis

The following protocol is a robust starting point for developing a validated method. Method validation, as per ICH Q2(R1) guidelines, is essential to ensure the procedure is suitable for its intended purpose.[10]

1. Sample Preparation:

  • Accurately weigh approximately 10 mg of the 5-(Bromomethyl)-3-ethoxy-4-methylisoxazole sample.

  • Dissolve the sample in 10 mL of a suitable high-purity solvent, such as ethyl acetate or dichloromethane, to create a 1 mg/mL stock solution. The choice of solvent is critical; it must fully dissolve the analyte and potential impurities without reacting with them and should be free from interfering peaks. Dichloromethane, while effective, has been noted to potentially cause chromatographic issues through interaction with the MS ion source over time, a factor to consider during long-term method deployment.[11]

  • Perform serial dilutions to prepare working standards for linearity and quantitation limit assessments.

2. GC-MS Instrumentation and Conditions: The parameters below are designed to provide excellent separation and detection of the main component and related volatile impurities.

Parameter Condition Rationale for Selection
GC System Agilent 6890 or equivalent with a 5973 Mass Selective Detector (MSD)[9]A widely used and reliable system for pharmaceutical analysis.
Capillary Column Mid-polar stationary phase (e.g., 5% Phenyl-Methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness[12]This phase provides good selectivity for a range of polar and non-polar compounds, ideal for separating potential impurities.
Carrier Gas Helium, constant flow rate of 1.0 mL/min[11]An inert gas that provides good chromatographic efficiency. Constant flow ensures reproducible retention times.
Inlet Temperature 250 °CEnsures rapid and complete volatilization of the sample without causing thermal degradation.
Injection Mode Split (e.g., 50:1 ratio), 1 µL injection volume[12]Prevents column overloading from the high-concentration main peak, allowing for better resolution of trace-level impurities.
Oven Program Initial: 100 °C, hold for 2 min. Ramp: 10 °C/min to 280 °C. Final Hold: 5 min at 280 °C[12]A temperature ramp allows for the separation of compounds with a range of boiling points, from volatile starting materials to less volatile by-products.
MS Transfer Line 280 °CPrevents condensation of analytes between the GC and the MS.
Ion Source Temp. 230 °COptimizes ionization efficiency while minimizing thermal degradation within the source.
Quadrupole Temp. 150 °CEnsures stable mass filtering.
Ionization Mode Electron Ionization (EI) at 70 eVStandard ionization technique that produces reproducible, library-searchable mass spectra.
Scan Range 50-500 m/zA broad range to capture the molecular ion of the parent compound and fragments of potential lower and higher molecular weight impurities.

3. Data Analysis and Interpretation:

  • Identification: The primary peak of 5-(Bromomethyl)-3-ethoxy-4-methylisoxazole is identified by its characteristic retention time and mass spectrum. The mass spectrum should show a molecular ion peak and a distinct isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio).

  • Impurity Detection: Peaks other than the main component are potential impurities. Their mass spectra are analyzed to propose structures. Fragmentation patterns are key; for isoxazoles, cleavage of the weak N-O bond is a common pathway that provides structural clues.[12]

  • Quantification: Impurity levels are typically reported as area percent relative to the main peak, assuming a similar response factor. For accurate quantification, reference standards of the impurities are required.

Part 2: Profiling Potential Impurities - A Mechanistic Approach

Understanding the synthetic pathway is crucial for predicting potential impurities.[4][13] Impurities can arise from starting materials, intermediates, by-products of side reactions, or degradation.[2] A plausible synthesis of 5-(Bromomethyl)-3-ethoxy-4-methylisoxazole involves the formation of the isoxazole ring followed by a bromination step.

Likely Impurity Classes:
  • Process-Related Impurities:

    • Starting Materials & Intermediates: Unreacted ethyl acetoacetate, hydroxylamine, or the non-brominated intermediate, 3-ethoxy-4,5-dimethylisoxazole.

    • By-products: Compounds formed from side reactions, such as isomers or over-brominated species (e.g., 5-(dibromomethyl)-3-ethoxy-4-methylisoxazole).

  • Degradation Products: The isoxazole ring can be susceptible to hydrolysis or photolytic cleavage under certain conditions, leading to ring-opened impurities.

The following diagram illustrates potential impurity formation points in a hypothetical synthetic route.

G cluster_synthesis Synthetic Pathway cluster_impurities Potential Impurity Sources SM1 Ethyl Acetoacetate Intermediate 3-Ethoxy-4,5-dimethylisoxazole SM1->Intermediate Ring Formation SM2 Hydroxylamine SM2->Intermediate Product 5-(Bromomethyl)-3-ethoxy- 4-methylisoxazole Intermediate->Product Bromination Impurity2 Unreacted Intermediate Intermediate->Impurity2 Reagent Brominating Agent (e.g., NBS) Reagent->Product Impurity3 Over-bromination (Dibromo-species) Product->Impurity3 Impurity4 Degradation Products Product->Impurity4 Impurity1 Unreacted SMs Impurity1->Intermediate

Caption: Potential impurity formation pathways during synthesis.

Part 3: A Comparative Analysis: GC-MS vs. Alternative Techniques

While GC-MS is highly effective, it is not universally applicable. A comprehensive impurity profiling strategy often involves orthogonal techniques, primarily High-Performance Liquid Chromatography (HPLC).[14][15]

High-Performance Liquid Chromatography (HPLC)

HPLC separates compounds in a liquid mobile phase based on their affinity for a solid stationary phase.[5][16] It is the workhorse of the pharmaceutical industry for API quantification and impurity profiling, especially for non-volatile or thermally sensitive compounds.[14][15]

  • Advantages: Ideal for analyzing non-volatile starting materials, high molecular weight intermediates, or thermally labile degradation products that would decompose in a hot GC inlet.[5][14]

  • Disadvantages: Typically has longer run times than GC.[15] While highly sensitive, identification with standard detectors (like UV) is based on retention time and requires comparison to a reference standard. Coupling with a mass spectrometer (LC-MS) provides structural data but can be more complex and costly than GC-MS.

Head-to-Head Comparison
FeatureGC-MSHPLC-UV / LC-MS
Analyte Suitability Volatile & Semi-Volatile, Thermally Stable Compounds[14][15]Non-Volatile, Thermally Labile, Polar Compounds[5][14]
Primary Application Residual solvents, volatile impurities, process by-products.[14]API quantification, non-volatile impurities, degradation products.[14]
Separation Principle Partitioning between a gaseous mobile phase and a liquid/solid stationary phase based on boiling point and polarity.Partitioning between a liquid mobile phase and a solid stationary phase based on polarity and other interactions.
Identification Power Excellent (EI mass spectra are highly reproducible and library-searchable).Good to Excellent (UV provides tentative ID; MS provides structural confirmation).
Sensitivity Excellent, especially for trace-level volatile analysis.[14]Highly dependent on the detector; generally very sensitive.
Analysis Speed Generally faster run times (seconds to minutes).[14][15]Generally slower run times (10-60 minutes).[14]
Cost & Complexity Lower cost per analysis due to inexpensive carrier gas.[14][15]Higher operational costs due to high-purity solvents and pump maintenance.[14]

The following diagram illustrates the distinct workflows for these two powerful techniques.

G cluster_gcms GC-MS Workflow cluster_hplc HPLC Workflow gc_sample Sample in Volatile Solvent gc_inject Heated Injector (Vaporization) gc_sample->gc_inject gc_column GC Column (Separation in Gas Phase) gc_inject->gc_column gc_ms Mass Spectrometer (Ionization & Detection) gc_column->gc_ms gc_data Data: Chromatogram & Mass Spectra gc_ms->gc_data hplc_sample Sample in Mobile Phase hplc_inject Autosampler (Liquid Injection) hplc_sample->hplc_inject hplc_column HPLC Column (Separation in Liquid Phase) hplc_inject->hplc_column hplc_uvms UV or MS Detector (Detection) hplc_column->hplc_uvms hplc_data Data: Chromatogram (& Spectra) hplc_uvms->hplc_data

Caption: Comparative workflows of GC-MS and HPLC analysis.

Conclusion: An Integrated Strategy for Comprehensive Impurity Control

The rigorous impurity profiling of 5-(Bromomethyl)-3-ethoxy-4-methylisoxazole cannot be achieved with a single analytical technique. GC-MS and HPLC are not competitors but complementary partners in ensuring the quality of pharmaceutical intermediates.

  • Utilize GC-MS as the primary tool for identifying and quantifying volatile and semi-volatile impurities. This includes residual starting materials, low-boiling by-products from the bromination reaction, and potential isomeric impurities. Its speed and definitive identification capabilities make it ideal for in-process controls and final release testing of these specific impurity classes.

  • Employ a validated HPLC method to analyze non-volatile and thermally labile species. This is crucial for quantifying any unreacted non-volatile precursors, high molecular weight by-products, and potential degradation products that may form during storage. An HPLC method is essential for a complete picture of the purity profile.

  • Validate all analytical methods. Regardless of the technique chosen, the method must be validated according to ICH guidelines to demonstrate its specificity, linearity, range, accuracy, precision, and robustness.[17][18] This ensures that the data generated are reliable and can be trusted for regulatory submissions.

By leveraging the strengths of both GC-MS and HPLC, researchers and drug development professionals can build a comprehensive and self-validating impurity control strategy. This dual-pronged approach provides the necessary analytical depth to ensure that intermediates like 5-(Bromomethyl)-3-ethoxy-4-methylisoxazole meet the highest standards of purity, ultimately safeguarding the quality and safety of the final pharmaceutical product.

References

  • Thermo Fisher Scientific. (n.d.). Impurity Profiling of Pharmaceutical Starting Materials Using Gas Chromatography Coupled with High-Resolution Accurate Mass Spectrometry.
  • Pellizzari, E. D., et al. (1984). Gas chromatography mass spectrometry computer analysis of volatile halogenated hydrocarbons in man and his environment--A multimedia environmental study. PubMed.
  • Singh, L., & Nema, R. K. (2012). Recent trends in the impurity profile of pharmaceuticals. Journal of Advanced Pharmaceutical Technology & Research, 3(4), 202–211. Retrieved from [Link]

  • Ingale, P. B., et al. (2024). Impurity Profiling In Pharmaceuticals: A Review. International Journal of Pharmaceutical Research and Applications, 9(3), 1351-1364.
  • PYG Lifesciences. (2025, September 29). How API Intermediate Manufacturers Ensures Impurity Profiling and Quality Assurance. Retrieved from [Link]

  • Ngwa, G. (2014, August 22). Validation of Impurity Methods, Part II. LCGC North America.
  • Pharmaguideline. (2017, July 27). Impurity Profiling of Drug Substances in Pharmaceuticals. Retrieved from [Link]

  • ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • Davidson Analytical Services. (n.d.). Halogen and Compound Dependence of a Halogen Specific Detector for Gas Chromatography.
  • Sahoo, C. K., et al. (2018). Validation of Analytical Methods: A Review. International Journal of Chromatography & Separation Techniques. Retrieved from [Link]

  • BenchChem. (2025). Technical Support Center: Refinement of Analytical Methods for Isoxazole Isomers.
  • Harris, T. (2022, April 15). Advances in the Analysis of Persistent Halogenated Organic Compounds. Chromatography Today. Retrieved from [Link]

  • Ghugare, P. S., & Kumar, S. (2025, December 10). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. Drug Discovery and Development.
  • Waters Corporation. (n.d.). A Guide to Analytical Method Validation. Retrieved from [Link]

  • Lab Manager. (2026, January 13). HPLC vs GC: Choosing the Right Chromatography Technique. Retrieved from [Link]

  • AMP Tech Instruments. (2023, January 13). Understanding the Differences Between HPLC and GCMS Systems. Retrieved from [Link]

  • Oswald, P., et al. (2013). Tailing of Chromatographic Peaks in GC–MS Caused by Interaction of Halogenated Solvents with the Ion Source. Journal of Analytical Toxicology, 37(7), 461–464. Retrieved from [Link]

  • DTR, T., et al. (2018). Evaluating gas chromatography with a halogen-specific detector for the determination of disinfection by-products in drinking water. Environmental Science and Pollution Research, 25, 14937–14946. Retrieved from [Link]

  • Celebration of Scholarship. (n.d.). GCMS VS HPLC. Retrieved from [Link]

  • Smithers. (n.d.). Understanding Chemical Testing: GC-MS vs. HPLC. Retrieved from [Link]

  • ResearchGate. (n.d.). Isoxazole Derivatives of Alpha-pinene Isomers: Synthesis, Crystal Structure, Spectroscopic Characterization (FT-IR/NMR/GC-MS) and DFT Studies. Retrieved from [Link]

  • Repozytorium UR. (2024, June 30). Synthesis, characterization of isoxazole derivatives and evaluation of their antibacterial, antioxidant and anticancer activity. Retrieved from [Link]

  • MDPI. (2024, May 26). New Triazole-Isoxazole Hybrids as Antibacterial Agents: Design, Synthesis, Characterization, In Vitro, and In Silico Studies. Retrieved from [Link]

  • Zanco Journal of Medical Sciences. (n.d.). Synthesis, characterization and biological activity of some isoxazole derivatives via 1,3-dipolar cycloaddition reaction of nitrile oxide. Retrieved from [Link]

  • MDPI. (2013, November 5). Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media. Retrieved from [Link]

  • Sciforum. (2025, November 13). Synthesis and Characterization of 3,5-Disubstituted Isoxazole Derivatives. Retrieved from [Link]

  • Grady, A. (2023, December 8). The Synthesis of 5-(3-chlorophenyl)-3-(4-methoxyphenyl)isoxazole. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 5-(Thiophen-2-yl)oxazole. Retrieved from [Link]

  • PMC. (n.d.). Green synthesis of 3-methyl-4-(hetero)aryl methylene isoxazole-5(4H)-ones using WEOFPA/glycerol: evaluation of anticancer and electrochemical behaviour properties. Retrieved from [Link]

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Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to Handling 5-(Bromomethyl)-3-ethoxy-4-methylisoxazole

Immediate Safety Briefing: The Critical Imperative Before handling 5-(Bromomethyl)-3-ethoxy-4-methylisoxazole, it is imperative to recognize that this compound, due to its bromomethyl functional group, must be treated as...

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Author: BenchChem Technical Support Team. Date: April 2026

Immediate Safety Briefing: The Critical Imperative

Before handling 5-(Bromomethyl)-3-ethoxy-4-methylisoxazole, it is imperative to recognize that this compound, due to its bromomethyl functional group, must be treated as highly hazardous . While a specific Safety Data Sheet (SDS) for this exact molecule is not widely available, data from structurally analogous compounds, such as 5-(Bromomethyl)-3-methylisoxazole, indicate it is corrosive and causes severe skin burns and eye damage .[1][2] Furthermore, bromomethylated compounds are potent lachrymators , meaning they are severe irritants to the eyes and respiratory system, causing immediate tearing and pain.[3][4][5]

All operations involving this substance must be conducted within a certified chemical fume hood by trained personnel wearing extensive Personal Protective Equipment (PPE). Accidental exposure can lead to severe and potentially permanent tissue damage.[3]

Hazard Analysis & Risk Assessment: Understanding the "Why"

The primary threat from 5-(Bromomethyl)-3-ethoxy-4-methylisoxazole originates from the bromomethyl group (-CH₂Br) . This functional group makes the molecule a reactive alkylating agent . Alkylating agents can react with and damage biological macromolecules, including DNA, proteins, and lipids, which is the underlying mechanism of their toxicity and corrosivity.

  • Lachrymatory Action: The compound's vapor is a powerful irritant to the mucous membranes of the eyes and respiratory tract, causing immediate tearing, coughing, and a burning sensation.[3][5] This is an involuntary reflex to a destructive chemical stimulus.

  • Corrosivity: Direct contact with the skin or eyes will result in rapid tissue damage, manifesting as severe chemical burns.[1][3] The hazard classification for a closely related analog is Skin Corrosion Category 1B, indicating the potential for irreversible damage.[1][2]

  • Inhalation and Absorption Hazard: The compound is considered harmful if inhaled or absorbed through the skin.[3] High concentrations are extremely destructive to the tissues of the upper respiratory tract.[3]

  • Combustion Hazards: In a fire, this compound will emit highly toxic and corrosive fumes, including nitrogen oxides (NOx) and hydrogen bromide (HBr).[2][3]

Given these risks, a multi-layered approach to protection, starting with engineering controls and supplemented by robust PPE, is non-negotiable.

Core Personal Protective Equipment (PPE) Protocol

The selection of PPE must be based on a thorough risk assessment of the procedures to be performed. The following represents the minimum required ensemble for handling 5-(Bromomethyl)-3-ethoxy-4-methylisoxazole.

Engineering Controls: Your First Line of Defense
  • Chemical Fume Hood: All handling of this compound, including weighing, transferring, and use in reactions, must be performed inside a certified chemical fume hood with a demonstrated face velocity of 80-120 feet per minute (fpm).[3][5][6]

  • Safety Shower and Eyewash Station: An operational and easily accessible safety shower and eyewash station are mandatory in the immediate vicinity of the work area.[3][7]

Personal Protective Equipment Ensemble
  • Eye and Face Protection:

    • Minimum: Chemical splash goggles meeting ANSI Z87.1 standards are required.[3][8]

    • Recommended: Due to the severe corrosivity and lachrymatory properties, a full-face shield worn over chemical splash goggles is the recommended best practice to protect the entire face.[7][9] Standard safety glasses are insufficient and not permitted.[5]

  • Hand Protection:

    • Double Gloving: Wear two pairs of compatible, chemical-resistant gloves at all times.[10][11][12] The outer glove provides primary protection while the inner glove protects the skin during the removal of the contaminated outer pair.

    • Glove Material: Nitrile or neoprene gloves are recommended.[11] Always consult the glove manufacturer's compatibility chart for specific breakthrough times.

    • Inspection and Technique: Before use, always inspect gloves for any signs of degradation or pinholes.[6] Remove gloves using the proper technique to avoid contaminating your skin.

  • Body Protection:

    • A flame-resistant lab coat is the minimum requirement.

    • For any procedure with a significant risk of splash or for handling quantities greater than a few grams, a chemical-resistant apron worn over the lab coat or a disposable poly-coated, impervious gown is required.[1][10][13]

  • Respiratory Protection:

    • Work within a fume hood negates the need for routine respiratory protection.

    • In the event of a fume hood failure or a significant spill, a NIOSH-approved respirator is essential.[3][14] A full-face respirator with an organic vapor/acid gas (OV/AG) cartridge provides both eye and respiratory protection.[7][10] For major spills or emergencies, a self-contained breathing apparatus (SCBA) may be necessary.[3] Surgical masks provide no protection against chemical vapors and must not be used .[9]

Operational and Disposal Plans

A safe laboratory environment is maintained through disciplined, procedural workflows.

Step-by-Step Handling Protocol
  • Preparation: Cordon off the work area. Ensure the fume hood is operational and the sash is at the appropriate height. Confirm the safety shower and eyewash are unobstructed.

  • Donning PPE: Don the required PPE in the correct order: inner gloves, lab coat/gown, outer gloves, and finally, eye/face protection.

  • Handling: Conduct all manipulations deep within the fume hood. When weighing the solid, use a disposable weigh boat and handle it with forceps. Close the primary container immediately after dispensing.

  • Post-Handling: After the procedure, decontaminate any equipment used with a suitable solvent (e.g., ethanol) inside the hood.

  • Doffing PPE: Remove PPE slowly and deliberately in the reverse order of donning, ensuring not to touch the outside of contaminated items. Remove outer gloves first, followed by the lab coat/gown and eye/face protection. Remove inner gloves last.

  • Hygiene: Wash hands and arms thoroughly with soap and water immediately after completing the work.[3]

Emergency Procedures
  • Skin Exposure: Immediately move to the safety shower. Remove all contaminated clothing while flushing the affected area with copious amounts of water for at least 15 minutes.[3][15] Seek immediate medical attention.

  • Eye Exposure: Immediately flush the eyes at an eyewash station for at least 15 minutes, holding the eyelids open to ensure complete rinsing.[1][3] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.[3][15]

  • Small Spill (inside fume hood): Wearing full PPE, absorb the spill with an inert material like vermiculite or sand.[3] Carefully sweep the material into a designated, labeled waste container.[6] Wipe the area with a cloth dampened with a solvent, and then wash with soap and water.[6]

  • Large Spill: Evacuate the laboratory immediately and alert institutional safety personnel.[6]

Waste Disposal Plan

5-(Bromomethyl)-3-ethoxy-4-methylisoxazole is a halogenated organic compound .[16]

  • All solid waste, contaminated PPE, and spill cleanup materials must be placed in a clearly labeled, sealed container designated for "Halogenated Organic Waste."[14][17]

  • Liquid waste containing this compound must be collected in a separate, compatible, and clearly labeled "Halogenated Liquid Waste" container.[18]

  • Under no circumstances should this chemical or its waste be disposed of down the drain .[14]

  • The final disposal method for this class of waste is typically high-temperature incineration at a licensed hazardous waste facility.[3]

Data Presentation

Activity Engineering Control Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Storage / Intra-lab Transport N/A (in sealed container)Safety GogglesSingle Pair Nitrile GlovesLab CoatNot Required
Weighing / Dispensing Chemical Fume HoodGoggles & Face ShieldDouble Nitrile GlovesLab Coat & ApronNot Required (in hood)
Active Use in Reaction Chemical Fume HoodGoggles & Face ShieldDouble Nitrile GlovesLab Coat & ApronNot Required (in hood)
Small Spill Cleanup Chemical Fume HoodGoggles & Face ShieldHeavy Rubber/Nitrile GlovesLab Coat & ApronNot Required (in hood)
Large Spill / Hood Failure Evacuate AreaFull-Face RespiratorHeavy Rubber/Nitrile GlovesChemical Resistant SuitFull-Face Respirator (OV/AG) or SCBA

Visualization: Safe Handling Workflow

G Workflow for Handling 5-(Bromomethyl)-3-ethoxy-4-methylisoxazole cluster_prep Preparation Phase cluster_ops Operational Phase cluster_post Post-Operation Phase cluster_emergency Contingency Risk_Assessment 1. Assess Risks (Corrosive, Lachrymator) Prep_Controls 2. Prepare Engineering Controls (Fume Hood, Eyewash) Risk_Assessment->Prep_Controls Don_PPE 3. Don Full PPE (Goggles, Shield, Double Gloves, Gown) Prep_Controls->Don_PPE Handling 4. Conduct Handling Operation (Weighing, Reaction, etc.) Don_PPE->Handling Decon 5. Decontaminate & Doff PPE Handling->Decon Spill_Exposure Spill or Exposure Occurs Handling->Spill_Exposure Disposal 6. Segregate Halogenated Waste Decon->Disposal Emergency_Response Execute Emergency Plan (Evacuate, Flush, Alert) Spill_Exposure->Emergency_Response

Caption: A procedural workflow for the safe handling of 5-(Bromomethyl)-3-ethoxy-4-methylisoxazole.

References

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  • SAFETY DATA SHEET - 3-(Bromomethyl)-5-methylisoxazole. (2025, December 20). Fisher Scientific.
  • Halogenated Organic Liquids - Standard Operating Procedure. (n.d.). Braun Research Group.
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  • Personal protective equipment for preparing toxic drugs. (2013, October 3). GERPAC.
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  • Health Effects of Ergonomics and Personal Protective Equipment on Chemotherapy Professionals. (2025, October 8). PMC.
  • SAFETY DATA SHEET - 4-(BROMOMETHYL)-5-METHYL-3-PHENYLISOXAZOLE. (2009, September 1). CymitQuimica.
  • Comprehensive Chemotherapy Safety Guidelines: Protecting Patients, Staff, and Caregivers. (2025, July 2). Benchchem.
  • 8 Types of PPE to Wear When Compounding Hazardous Drugs. (2022, October 6). Provista.
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